5-Ethoxyoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZAQRFVVJHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318284 | |
| Record name | 5-Ethoxyoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15031-12-6 | |
| Record name | NSC328212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethoxyoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Ethoxyoxazole
Executive Summary
5-Ethoxyoxazole (CAS: 1003-14-1) represents a critical class of "masked" dienes in heterocyclic chemistry. Unlike standard oxazoles, the electron-donating ethoxy group at the C5 position significantly elevates the HOMO energy of the diene system, making it exceptionally reactive in inverse electron-demand Diels-Alder (IEDDA) cycloadditions. This guide details the Kondrat'eva synthesis protocol—the industry-standard method for generating 5-ethoxyoxazole from ethyl N-formylglycinate—and provides a rigorous characterization framework.
This document is designed for synthetic chemists requiring a high-purity intermediate for the subsequent generation of Vitamin B6 (pyridoxine) analogs or substituted pyridines.
Part 1: Strategic Synthesis Architecture
Retrosynthetic Logic
The synthesis relies on the cyclodehydration of an
Workflow Visualization
The following diagram outlines the critical path from precursor to purified intermediate.
Figure 1: Critical path for the cyclodehydration of ethyl N-formylglycinate.
Part 2: Detailed Experimental Protocol
Reagent Preparation & Stoichiometry
Safety Warning:
| Component | Role | Equiv. | Notes |
| Ethyl N-formylglycinate | Precursor | 1.0 | Dried in vacuo over |
| Phosphorus Pentoxide ( | Dehydrating Agent | 1.5 - 2.0 | Powder form preferred for surface area. |
| Chloroform ( | Solvent | N/A | Anhydrous; 10 mL per gram of precursor. |
| Triethylamine ( | Acid Scavenger | 2.5 | Used during quenching/workup. |
Step-by-Step Methodology
Phase A: Cyclodehydration
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to
clumping), a reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere ( or ). -
Solvation: Dissolve Ethyl N-formylglycinate (1.0 equiv) in anhydrous chloroform. Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Add
(1.5 equiv) in small portions over 30 minutes.-
Expert Note: Rapid addition causes localized exotherms that can char the precursor. If the solution turns dark brown/black immediately, the addition was too fast.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to varying degrees depending on the specific derivative. For the parent 5-ethoxyoxazole, mild heating (40-50°C) or room temperature stirring for 12-24 hours is often sufficient.
-
Causality: High heat (>60°C) can degrade the electron-rich oxazole ring. Monitor via TLC (stain with
vapor).
-
Phase B: Quenching & Isolation (The Critical Failure Point)
-
Cooling: Cool the reaction mixture back to 0°C .
-
Neutralization: Slowly add a solution of 20% KOH or neat Triethylamine dropwise.
-
Self-Validating Step: The pH must be basic (pH 9-10). If acidic, the oxazole ring is unstable and will hydrolyze back to the acyclic ester during extraction.
-
-
Extraction: Decant the organic layer. Wash the gummy phosphate residues with fresh chloroform (
). Combine organic layers. -
Drying: Dry over
(never acidic agents like silica at this stage) and concentrate under reduced pressure at <30°C . -
Purification: Distill the residue under high vacuum (0.1 - 1.0 mmHg). 5-Ethoxyoxazole is a volatile liquid.[1]
Part 3: Characterization & Validation
Confirming the structure requires differentiating the product from the starting material (acyclic) and hydrolysis byproducts.
Spectral Signatures (NMR & IR)[2][3][4][5][6]
| Technique | Parameter | Expected Value | Interpretation |
| 7.90 (s, 1H) | C2-H : Diagnostic singlet. Downfield due to placement between N and O. | ||
| 6.15 (s, 1H) | C4-H : Upfield shift relative to C2; characteristic of 5-alkoxy substitution. | ||
| 4.15 (q), 1.40 (t) | Ethoxy group protons ( | ||
| ~150.0 | C2 : Imine-like carbon. | ||
| ~158.0 | C5 : Oxygenated carbon (enol ether character). | ||
| ~100.0 | C4 : Electron-rich carbon (nucleophilic site). | ||
| IR | 1640 - 1650 | C=N stretching vibration. | |
| 1250 - 1270 | C-O-C asymmetric stretch. |
Quality Control Checkpoint
-
Success Indicator: A clear, colorless to pale yellow liquid with a characteristic "sweet" heterocyclic odor.
-
Failure Mode: Presence of a broad singlet at ~8.2 ppm (Formyl proton of starting material) or loss of the C4-H signal (hydrolysis).
Part 4: Applications (Diels-Alder Cycloaddition)
5-Ethoxyoxazole is primarily utilized as a diene in the synthesis of Pyridoxine (Vitamin B6). It reacts with electron-deficient dienophiles (e.g., maleic acid derivatives, acrylic acid) followed by aromatization (elimination of ethanol).
Reaction Mechanism
The oxazole reacts with a dienophile to form a bicyclic intermediate, which spontaneously eliminates ethanol (or water/acid depending on conditions) to yield the pyridine ring.
Figure 2: Pathway for the conversion of 5-ethoxyoxazole to pyridine derivatives.
References
- Kondrat'eva, G. Y. (1957).
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine via the Diels-Alder Reaction of Oxazoles. Tetrahedron, 23(2), 943-955. Link
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437. Link
- Hassner, A., & Fischer, B. (1974).
Sources
Spectroscopic Fingerprinting of 5-Ethoxyoxazole: A Technical Guide for Researchers
Introduction: The 5-Ethoxyoxazole Moiety
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The 5-alkoxyoxazole scaffold, in particular, serves as a versatile building block in a variety of chemical transformations, including cycloaddition reactions and rearrangements, providing access to a diverse range of more complex molecular architectures.[1] The ethoxy substituent at the 5-position significantly influences the electron density distribution within the oxazole ring, which in turn dictates its reactivity and spectroscopic properties. Accurate characterization of 5-ethoxyoxazole is therefore crucial for its effective utilization in synthetic strategies.
This guide will systematically predict and rationalize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-ethoxyoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-ethoxyoxazole are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 5-ethoxyoxazole is expected to be relatively simple, exhibiting signals corresponding to the two protons on the oxazole ring and the protons of the ethoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Oxazole ring) | ~ 7.8 - 8.2 | Singlet (s) | N/A |
| H-4 (Oxazole ring) | ~ 6.5 - 6.9 | Singlet (s) | N/A |
| -O-CH₂ -CH₃ (Ethoxy) | ~ 4.1 - 4.5 | Quartet (q) | ~ 7.0 |
| -O-CH₂-CH₃ (Ethoxy) | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.0 |
Rationale and Field-Proven Insights:
The chemical shifts of protons on the oxazole ring are influenced by the electronegativity of the heteroatoms and the aromatic ring current. For comparison, the H-2 and H-4 protons of ethyl 5-methyl-2-phenyloxazole-4-carboxylate appear at distinct chemical shifts, although in a more complexly substituted system.[2] In unsubstituted oxazole, the H-2 proton is the most deshielded due to its proximity to both the oxygen and nitrogen atoms. The H-4 proton is expected to be the most shielded of the ring protons. The ethoxy group at the 5-position is an electron-donating group, which is expected to increase the electron density at the C-4 position, leading to a more upfield (lower ppm) chemical shift for H-4 compared to unsubstituted oxazole.
The ethoxy group protons will exhibit a characteristic ethyl group pattern: a quartet for the methylene (-CH₂-) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons.[2] The methylene protons are deshielded due to their direct attachment to the oxygen atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of 5-ethoxyoxazole.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Oxazole ring) | ~ 150 - 155 |
| C-4 (Oxazole ring) | ~ 95 - 105 |
| C-5 (Oxazole ring) | ~ 158 - 165 |
| -O-CH₂ -CH₃ (Ethoxy) | ~ 65 - 70 |
| -O-CH₂-CH₃ (Ethoxy) | ~ 14 - 16 |
Rationale and Field-Proven Insights:
The carbon atoms of the oxazole ring resonate in the aromatic region of the spectrum. The C-2 and C-5 carbons, being bonded to two heteroatoms (or a heteroatom and an electronegative substituent), are the most deshielded. For instance, in ethyl 5-methyl-2-phenyloxazole-4-carboxylate, the ring carbons appear at δ 162.49, 159.66, and 156.15 ppm.[2] The C-4 carbon is typically the most shielded of the ring carbons. The ethoxy group introduces two signals in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the oxygen atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural verification.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 5-ethoxyoxazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Use a spectral width of approximately 12 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Use a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 5-ethoxyoxazole will be characterized by absorptions corresponding to the vibrations of the oxazole ring and the ethoxy group.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretching (Oxazole ring) | ~ 3100 - 3150 | Medium to Weak |
| C-H stretching (Ethoxy group) | ~ 2850 - 3000 | Medium to Strong |
| C=N stretching (Oxazole ring) | ~ 1620 - 1680 | Medium |
| C=C stretching (Oxazole ring) | ~ 1500 - 1580 | Medium |
| C-O-C stretching (Ether) | ~ 1200 - 1250 (asymmetric) & ~1050-1150 (symmetric) | Strong |
| Ring breathing (Oxazole) | ~ 1000 - 1100 | Medium |
Rationale and Field-Proven Insights:
The aromatic C-H stretching vibrations of the oxazole ring are expected to appear at a higher frequency than the aliphatic C-H stretching vibrations of the ethoxy group. The C=N and C=C stretching vibrations of the oxazole ring will likely appear in the double bond region of the spectrum. A key feature will be the strong C-O-C stretching vibrations of the ethoxy group, which are characteristic of ethers. Aromatic ethers typically show a strong absorption between 1300 and 1200 cm⁻¹.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat 5-ethoxyoxazole onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 113.05 | Molecular Ion |
| [M - CH₃]⁺ | 98.03 | Loss of a methyl radical |
| [M - C₂H₄]⁺˙ | 85.03 | McLafferty-type rearrangement with loss of ethene |
| [M - OC₂H₅]⁺ | 68.03 | Loss of an ethoxy radical |
| [C₃H₃NO]⁺˙ | 69.02 | Oxazole cation radical |
Rationale and Field-Proven Insights:
The molecular ion peak ([M]⁺˙) for 5-ethoxyoxazole (C₅H₇NO) is expected at an m/z of approximately 113.05. Ethers can undergo fragmentation through various pathways. A common fragmentation for ethoxy-substituted aromatic compounds is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, which would result in a peak at m/z 85.[4] Another likely fragmentation is the cleavage of the C-O bond of the ethoxy group, leading to the loss of an ethoxy radical and the formation of an oxazolyl cation at m/z 68. The fragmentation of the oxazole ring itself can also occur, although this is generally less favorable than the fragmentation of the substituent. The fragmentation of the parent oxazole molecule often involves the loss of HCN or CO.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for 5-ethoxyoxazole.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of 5-ethoxyoxazole in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-ethoxyoxazole. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific rigor required in research and development. While these predictions are based on sound scientific principles and data from related compounds, experimental verification remains the gold standard for structural confirmation.
References
-
5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules, 27(18), 5945. [Link]
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2014). Molecules, 19(12), 20496-20511. [Link]
-
Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2019). Rapid Communications in Mass Spectrometry, 33(S2), 11-20. [Link]
-
5-Ethyl-4-methyloxazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Ethyl 4-methyloxazole-5-carboxylate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
3,5-diphenylisoxazole - Supporting Information. (n.d.). American Chemical Society. Retrieved January 30, 2026, from [Link]
-
The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy. [Link]
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An In-depth Technical Guide to 5-Ethoxyoxazole as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 5-Ethoxyoxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents, prized for its unique electronic properties and metabolic stability.[1] Among the various classes of substituted oxazoles, 5-alkoxyoxazoles, and specifically 5-ethoxyoxazole, have emerged as exceptionally versatile and powerful building blocks in the synthetic chemist's toolkit.[2][3] Their utility stems from a unique combination of latent functionalities and predictable reactivity patterns. The electron-rich 5-ethoxy group activates the oxazole ring, enabling it to participate in a variety of transformations that would be inaccessible to the parent heterocycle. This guide provides an in-depth exploration of the synthesis and reactivity of 5-ethoxyoxazole, with a focus on its strategic application in constructing complex molecular architectures, particularly through Diels-Alder and Cornforth rearrangement reactions. For researchers and drug development professionals, mastering the chemistry of this scaffold opens new avenues for the efficient synthesis of pyridines, functionalized amino acids, and other valuable heterocyclic systems.
Synthesis of the 5-Ethoxyoxazole Core
The primary and most common route to 5-ethoxyoxazoles relies on the cyclization of α-isocyanoacetate derivatives. Ethyl 2-isocyanoacetate is a key precursor, serving as a versatile C2-N1 synthon. Its preparation from N-formyl glycine ethyl ester is a foundational step for accessing the target oxazole systems.[4][5]
Workflow for the Synthesis of 5-Ethoxyoxazole Derivatives
The general synthetic pathway involves the base-mediated condensation of an aldehyde with ethyl isocyanoacetate, followed by dehydration to form the oxazole ring. This is a variation of the van Leusen oxazole synthesis.[6]
Caption: General workflow for synthesizing 5-ethoxyoxazole derivatives.
Experimental Protocol: Synthesis of Ethyl Isocyanoacetate
This protocol is adapted from established methods for the dehydration of N-formyl amino esters.[4][5]
-
Reaction Setup: To a solution of N-formyl glycine ethyl ester (1.0 eq), diisopropylethylamine (DIPEA, 2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.15 eq) in dry dichloromethane (DCM), is added a solution of triphosgene (0.33 eq) in dry DCM at 0 °C under an inert atmosphere.
-
Reaction Execution: The reaction mixture is stirred at ambient temperature for a specified residence time, typically 20-30 minutes. The progress is monitored by TLC or IR spectroscopy (disappearance of the amide carbonyl and appearance of the strong isocyanide stretch at ~2150 cm⁻¹).
-
Workup and Purification: The reaction is carefully quenched with water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.
-
Final Product: The crude material is purified by filtration through a short plug of silica gel to yield ethyl isocyanoacetate as a yellowish oil, which should be stored under inert gas at low temperature.[4][5]
Causality Note: The use of triphosgene as a dehydrating agent is highly effective but requires careful handling due to its toxicity. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated in situ. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
Core Application 1: The Hetero-Diels-Alder Reaction
One of the most powerful applications of 5-ethoxyoxazoles is their function as an activated azadiene in [4+2] cycloaddition reactions.[1] This transformation provides a direct and highly convergent route to substituted pyridines, a core structure in medicinal chemistry. The reaction proceeds via a tandem Diels-Alder/retro-Diels-Alder sequence.
Mechanism of Pyridine Synthesis
The oxazole ring acts as the 4π-electron component (diene), reacting with a 2π-electron dienophile (an alkene or alkyne).[7][8] The initial cycloaddition forms a bicyclic endoperoxide-like intermediate. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, eliminating a stable small molecule (e.g., ethanol, or water after hydrolysis of the ethoxy group) to aromatize into the pyridine ring.[9]
Caption: Mechanism of pyridine synthesis via Diels-Alder reaction.
This methodology was famously applied in an efficient synthesis of Vitamin B6.[9] The reaction of 4-carboxymethyl-5-ethoxyoxazole with a suitable dienophile smoothly yields the corresponding pyridine derivative, which can be further elaborated into pyridoxine.[9]
Factors Influencing Reactivity and Regioselectivity
-
Dienophile Electronics: The reaction is most efficient with electron-deficient dienophiles, consistent with a normal electron-demand Diels-Alder mechanism where the HOMO of the electron-rich oxazole interacts with the LUMO of the electron-poor dienophile.[8]
-
Substituents: Substituents on the oxazole ring and the dienophile dictate the regiochemical outcome of the cycloaddition, preferentially forming specific isomers. For instance, with asymmetrical dienophiles, electron-withdrawing groups are often preferentially introduced at the γ-position of the resulting pyridine nucleus.[9]
| Dienophile Type | Typical Conditions | Product Class | Yield Range |
| Activated Alkenes (e.g., Maleimides) | Toluene, 60-80 °C | Dihydropyridines | 50-90%[10] |
| Alkynes (e.g., DMAD) | Xylene, 140 °C | Substituted Pyridines | 40-75%[11] |
| Asymmetrical Alkenes | Toluene, Heat | Regioisomeric Pyridines | Varies[9] |
Core Application 2: The Cornforth Rearrangement
The Cornforth rearrangement is a thermal isomerization of 4-carbonyl-substituted oxazoles.[12] When a 4-acyl-5-ethoxyoxazole is heated, it rearranges to form a new, isomeric oxazole where the acyl substituent and the C5-ethoxy group have effectively swapped positions with the ring atoms. This reaction provides a unique pathway to novel oxazole structures and, subsequently, to α-amino acid derivatives.[2]
Mechanism of the Cornforth Rearrangement
The reaction proceeds through a concerted, pericyclic electrocyclic ring-opening to form a transient nitrile ylide intermediate.[12][13] This highly reactive 1,3-dipole then undergoes a rapid electrocyclic ring-closure to furnish the thermodynamically more stable rearranged oxazole. The stability of the nitrile ylide and the overall reaction outcome are influenced by the substituents.[12]
Caption: Mechanism of the Cornforth Rearrangement.
Synthetic Utility
The Cornforth rearrangement is a powerful tool for skeletal diversification. For example, the rearrangement of 5-ethoxyoxazole-4-carboxamides is a key method for preparing tertiary 5-aminooxazoles, which are difficult to access through other means.[2] The reaction has been optimized using microwave-assisted procedures to afford products in good yield and high purity.[2]
Other Notable Reactions
Beyond these two cornerstone transformations, 5-ethoxyoxazole exhibits other useful modes of reactivity.
Reaction with Singlet Oxygen
As an electron-rich diene, the oxazole ring readily reacts with singlet oxygen (¹O₂), another type of dienophile.[14] This reaction is not a synthetic application in the traditional sense but is crucial for understanding the stability and potential degradation pathways of these compounds. The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic endoperoxide.[14] This intermediate then fragments, often leading to cleavage of the oxazole ring.[15] Understanding this reactivity is vital for handling and storing oxazole-containing compounds, especially under photochemical conditions.
Conclusion
5-Ethoxyoxazole is far more than a simple heterocycle; it is a strategic building block that provides access to significant chemical complexity from readily available starting materials. Its ability to function as a masked azadiene in Diels-Alder reactions offers one of the most elegant and efficient methods for constructing the medicinally vital pyridine core. Concurrently, its participation in the Cornforth rearrangement allows for the synthesis of unique, highly substituted oxazoles and amino acid precursors through a fascinating mechanistic pathway. For scientists engaged in the design and synthesis of novel bioactive molecules, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full synthetic potential of this remarkable scaffold.
References
- Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- ChemicalBook. Ethyl isocyanoacetate | 2999-46-4.
- ResearchGate. (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- SciSpace. Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole.
- Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.
- Wikipedia. Cornforth rearrangement.
- ResearchGate. Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.
- Royal Society of Chemistry. Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole.
- ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
- Sigma-Aldrich. Ethyl isocyanoacetate 95 2999-46-4.
- PMC - NIH. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
- ResearchGate. The mechanism for oxazole oxidation by singlet oxygen. Enthalpies are....
- PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
- ACS Publications. An unusually facile ring opening of 5-alkoxyoxazoles. Application to the synthesis of dimethoxy-.alpha.-methyldopa.
- PMC - PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Chem-Station Int. Ed. Cornforth Rearrangement.
- Google Patents. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
- PMC - NIH. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen.
- IJRASET. A Review on Synthesis of Azoles.
- PMC - NIH. Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates.
- ResearchGate. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- YouTube. OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
- ScienceDirect. Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles.
- Life Chemicals. Expand Your Building Block Collection with Our Functionalized 1,3-Oxazoles.
- PMC. Diels-Alder reactions of five-membered heterocycles containing one heteroatom.
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- MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Wikipedia. Diels–Alder reaction.
- MDPI. Structural Effects on the Reaction of Singlet Oxygen with Tertiary Amines in Aqueous Solution.
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The 5-Ethoxyoxazole Moiety: Discovery, Synthesis, and Cycloaddition Utility
The 5-Ethoxyoxazole moiety represents a cornerstone in heterocyclic chemistry, serving as a "privileged diene" that bridged the gap between classical ring synthesis and modern cycloaddition utility. Its history is not merely one of isolation, but of the realization that electron-rich heterocycles could serve as masked dienes for the construction of complex pyridine alkaloids—most notably, Vitamin B6.
This guide details the discovery, synthesis, and reaction mechanics of 5-ethoxyoxazole, designed for the professional scientist.
Executive Summary: The "Masked" Diene
5-Ethoxyoxazole (and its 4-substituted derivatives) acts as an electron-rich azadiene in [4+2] cycloadditions. While oxazoles were known since the late 19th century, the specific utility of the 5-alkoxy variant remained dormant until the mid-20th century. Its discovery is inextricably linked to the Kondrat’eva Reaction , a transformation that allows for the conversion of oxazoles to pyridines via a retro-Diels-Alder sequence. This reactivity profile became the industrial backbone for the synthesis of Pyridoxine (Vitamin B6).
Historical Trajectory: From Curiosity to Industrial Heavyweight
The Pre-Kondrat’eva Era (1909–1950s)
The fundamental method for synthesizing the oxazole core was established by Robinson and Gabriel (1909-1910), who demonstrated the cyclodehydration of
Early attempts to synthesize these molecules often resulted in ring opening or polymerization. The field remained stagnant until researchers sought new routes to functionalized pyridines.
The Breakthrough: G. Ya. Kondrat’eva (1957)
The pivotal moment in the history of 5-ethoxyoxazole occurred in 1957.[1] Russian chemist G. Ya.[2] Kondrat’eva published a seminal paper in Doklady Akademii Nauk SSSR demonstrating that oxazoles could participate as dienes in Diels-Alder reactions with alkenes and maleimides.
Kondrat’eva’s insight was mechanistic: she recognized that the initial [4+2] adduct (a bicyclic intermediate) was unstable and would spontaneously undergo a retro-Diels-Alder reaction , expelling a nitrile (usually hydrogen cyanide or a nitrile derivative) to aromatize into a pyridine. This reaction, now known as the Kondrat’eva Reaction , transformed 5-ethoxyoxazole from a chemical curiosity into a potent synthetic tool.
The Industrial Age: Harris, Firestone, and Vitamin B6 (1962)
Following Kondrat’eva’s disclosure, a team at Merck & Co., led by E. E. Harris and R. A.[2] Firestone , applied this logic to the total synthesis of Vitamin B6 (Pyridoxine). They utilized 4-methyl-5-ethoxyoxazole as the diene.[3][4] This process was revolutionary because it assembled the pyridine core with all necessary oxygen functionality already in place, bypassing the tedious substitution patterns required by traditional pyridine synthesis.
Technical Deep Dive: Synthesis of 5-Ethoxyoxazole
The synthesis of 5-ethoxyoxazole relies on the cyclodehydration of
Reaction Scheme
The transformation proceeds via the activation of the amide carbonyl, followed by nucleophilic attack from the ester carbonyl oxygen (or enolic tautomer), closing the ring.
Figure 1: Cyclodehydration pathway for the synthesis of 5-ethoxyoxazole.
Experimental Protocol: Preparation of 4-Methyl-5-Ethoxyoxazole
Note: This protocol is adapted from the Harris/Firestone methodology, optimized for stability.
Reagents:
- -Formyl-L-alanine ethyl ester (1.0 equiv)
-
Phosphorus pentoxide (
) (1.5 equiv) -
Chloroform (
) (Solvent) -
Triethylamine (
) (Quenching)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under nitrogen, suspend
in anhydrous chloroform. -
Addition: Add
-formyl-L-alanine ethyl ester dropwise to the stirred suspension. The reaction is exothermic; maintain temperature below 50°C to prevent polymerization. -
Cyclization: Heat the mixture to gentle reflux for 2–4 hours. The mixture will turn from a suspension to a viscous orange/brown oil as the phosphate complexes form.
-
Quenching: Cool to 0°C. Carefully add the reaction mixture to a solution of saturated aqueous
or treat with followed by water. Caution: residues react violently with water. -
Isolation: Extract the aqueous phase with chloroform (
). The 5-ethoxyoxazole is in the organic layer.[3][5] -
Purification: Dry over
and concentrate. Distill under reduced pressure (vacuum distillation is critical as the product is thermally sensitive).-
Target BP: ~78–80°C at 50 Torr.
-
Reaction Mechanism: The Kondrat’eva Ligation
The utility of 5-ethoxyoxazole lies in its ability to react with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid) to form pyridines.
Mechanistic Stages[6][7][8]
-
[4+2] Cycloaddition: The oxazole (diene) and alkene (dienophile) undergo a concerted cycloaddition to form a bicyclic endo-ether intermediate.
-
Retro-Diels-Alder: The intermediate is thermally unstable. It ejects the bridging oxygen and the C-2 carbon as a nitrile (R-CN).
-
Aromatization: The driving force is the formation of the stable aromatic pyridine ring.
Figure 2: The Kondrat'eva Reaction mechanism transforming oxazoles into pyridines.
Comparative Data: Reactivity Profiles
The following table summarizes historical yield data for the reaction of 5-ethoxyoxazoles with various dienophiles, highlighting the efficiency of the Kondrat'eva pathway.
| Diene (Oxazole) | Dienophile | Conditions | Product | Yield (%) | Ref |
| 5-Ethoxyoxazole | Maleic Anhydride | Benzene, Reflux, 3h | 3-Hydroxypyridine deriv. | 78% | [1] |
| 4-Me-5-Ethoxyoxazole | Dimethyl Fumarate | Toluene, 110°C | Pyridine diester | 82% | [2] |
| 4-Me-5-Ethoxyoxazole | 4,7-Dihydro-1,3-dioxepin | 140°C, Sealed Tube | Pyridoxine (Precursor) | 65% | [3] |
| 5-Ethoxyoxazole | Acrylic Acid | AcOH, Reflux | 3-Hydroxypyridine | 55% | [1] |
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Kondrat’eva, G. Ya. (1957).[1][2] "Synthesis of Pyridines via Oxazoles". Doklady Akademii Nauk SSSR, 113, 119.
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967). "The reaction of 5-ethoxy-4-methyloxazole with dienophiles. A new synthesis of pyridoxine". Tetrahedron, 23(2), 943-955. [Link]
-
Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles". Chemical Reviews, 75(4), 389-437. [Link]
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Unveiling the Electronic Landscape of 5-Ethoxyoxazole: A Technical Guide to Theoretical Calculations for Drug Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical and computational chemistry of 5-Ethoxyoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document provides a robust framework for understanding and predicting the structural, electronic, and reactive properties of this molecule, moving beyond a simple recitation of methods to explain the why behind the how. Our aim is to empower researchers to leverage computational tools for the rational design of novel therapeutics based on the oxazole core.
The oxazole ring system is a cornerstone in the development of new bioactive compounds, demonstrating a wide array of pharmacological activities.[1] 5-alkoxyoxazoles, in particular, are valued as versatile synthetic building blocks.[2] A thorough understanding of the electronic structure and potential interaction of 5-Ethoxyoxazole is paramount for its effective application in drug design. Computational chemistry offers a powerful lens to inspect these properties at a molecular level, guiding synthetic efforts and accelerating the discovery pipeline.[3][4]
I. The Computational Microscope: Choosing the Right Tools for the Job
The foundation of any theoretical study lies in the selection of an appropriate computational methodology. For a molecule like 5-Ethoxyoxazole, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational cost.[5][6][7]
A. The Workhorse: Selecting the Right Density Functional and Basis Set
The choice of the density functional and basis set is critical for obtaining reliable results. For organic molecules containing heteroatoms, the B3LYP functional has consistently demonstrated a good trade-off between accuracy and computational efficiency.[6][8][9] It is often paired with Pople-style basis sets, such as 6-31G(d), for initial geometry optimizations and frequency calculations. For more accurate energy and electronic property calculations, a larger basis set like 6-311++G(d,p) is recommended to account for polarization and diffuse functions, which are crucial for describing the electron distribution in heteroatomic systems.[10][11]
Table 1: Recommended Levels of Theory for 5-Ethoxyoxazole Calculations
| Calculation Type | Recommended Functional | Recommended Basis Set | Justification |
| Geometry Optimization & Vibrational Frequencies | B3LYP | 6-31G(d) | A computationally efficient and reliable combination for structural parameters of organic molecules.[6][8] |
| Single-Point Energy & Electronic Properties | B3LYP or M06-2X | 6-311++G(d,p) | Provides a more accurate description of the electronic structure, crucial for reactivity and spectral predictions.[10][12] The M06-2X functional can offer improved performance for non-covalent interactions. |
| NMR Chemical Shifts | B3LYP | 6-311+G(2d,p) (GIAO method) | This combination has shown good performance in predicting proton and carbon chemical shifts in organic molecules.[13][14] |
| UV-Vis Spectra | TD-DFT with B3LYP or CAM-B3LYP | 6-311++G(d,p) | Time-Dependent DFT is the standard for excited state calculations. CAM-B3LYP can provide more accurate results for charge-transfer excitations.[10][12][15] |
B. The Virtual Laboratory: Essential Software
Software packages like Gaussian, ORCA, or GAMESS are the industry-standard tools for performing these quantum chemical calculations.[5][16] This guide will provide protocols assuming the use of the Gaussian software suite, complemented by GaussView for molecular building and visualization.[17][18][19][20]
II. Constructing the Blueprint: Geometry Optimization and Vibrational Analysis
The first and most crucial step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule.
A. Experimental Protocol: Geometry Optimization
-
Build the Molecule: Construct the 5-Ethoxyoxazole molecule in a molecular editor like GaussView.[19]
-
Initial Optimization: Perform an initial, less computationally demanding optimization using a smaller basis set (e.g., PM6 semi-empirical method or HF/STO-3G) to obtain a reasonable starting geometry.
-
DFT Optimization: Subject the pre-optimized structure to a full geometry optimization using the B3LYP functional and the 6-31G(d) basis set.[8] The Opt keyword in the Gaussian input file is used for this purpose.
-
Frequency Analysis: Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to energy and enthalpy, and entropy.
-
Caption: Workflow for obtaining the optimized geometry of 5-Ethoxyoxazole.
III. Decoding Reactivity: Frontier Molecular Orbitals and Electrostatic Potential
Understanding the electronic landscape of 5-Ethoxyoxazole is key to predicting its reactivity and potential interactions with biological targets.
A. Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions.[21][22] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability.
Table 2: Interpreting Frontier Molecular Orbital Properties
| Parameter | Significance | Implication for Drug Design |
| HOMO Energy | Electron-donating ability | Higher energy suggests greater nucleophilicity and potential for oxidation. |
| LUMO Energy | Electron-accepting ability | Lower energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity and lower kinetic stability. |
B. Molecular Electrostatic Potential (MEP): Visualizing the Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[23][24][25][26][27] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site.
Experimental Protocol: Generating and Analyzing MEP
-
Cube Generation: Using the optimized geometry, generate a cube file for the electron density and the electrostatic potential using the cubegen utility in Gaussian or directly through GaussView.
-
Visualization: In GaussView, map the electrostatic potential onto the electron density surface.[20] Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor.
Caption: Logical flow for predicting the reactivity of 5-Ethoxyoxazole.
IV. Bridging Theory and Experiment: Spectroscopic Predictions
A crucial aspect of validating theoretical calculations is to compare predicted spectroscopic properties with experimental data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of NMR chemical shifts can aid in structure elucidation and confirmation.[9][13][14][28][29] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.
Experimental Protocol: Predicting NMR Spectra
-
GIAO Calculation: Perform a GIAO NMR calculation on the optimized geometry using the B3LYP/6-311+G(2d,p) level of theory.
-
Chemical Shift Referencing: The calculated isotropic shielding values must be referenced to a standard, typically Tetramethylsilane (TMS). This is done by calculating the shielding constant of TMS at the same level of theory and using the following equation:
-
δcalc = σTMS - σiso
-
-
Comparison with Experiment: Compare the calculated chemical shifts with experimentally obtained spectra for validation.
B. UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra.[10][12][15][30][31][32][33]
Experimental Protocol: Predicting UV-Vis Spectra
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using a suitable functional (e.g., B3LYP or CAM-B3LYP) and the 6-311++G(d,p) basis set.
-
Solvent Effects: If the experimental spectrum is recorded in a solvent, it is crucial to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).
-
Spectral Simulation: The calculated excitation energies and oscillator strengths can be used to simulate a theoretical spectrum, which can then be compared to the experimental data.
V. Conclusion: From Theory to Therapeutic Insight
The theoretical calculations outlined in this guide provide a powerful, predictive framework for understanding the structure, reactivity, and spectroscopic properties of 5-Ethoxyoxazole. By judiciously applying these computational tools, researchers in drug discovery can gain invaluable insights into the molecular-level behavior of this important heterocyclic scaffold, enabling a more rational and efficient design of novel therapeutic agents.[4][34][35][36] This approach, grounded in the principles of quantum mechanics, represents a critical component of the modern drug development pipeline.
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The Strategic Deployment of 5-Ethoxyoxazole in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unassuming Power of the Oxazole Ring
In the vast and ever-expanding universe of chemical scaffolds available to the medicinal chemist, the humble five-membered heterocycle remains a cornerstone of drug design. Among these, the oxazole ring system presents a unique combination of electronic properties, metabolic stability, and synthetic versatility.[1][2] This guide delves into a particularly valuable, yet often overlooked, member of this family: 5-Ethoxyoxazole. We will move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of how this versatile building block can be strategically employed to overcome common challenges in medicinal chemistry, from simplifying the synthesis of essential vitamins to enhancing the pharmacokinetic profiles of next-generation therapeutics.
Core Chemical Attributes of 5-Ethoxyoxazole: A Gateway to Diverse Scaffolds
The utility of 5-Ethoxyoxazole stems from its distinct chemical personality. The electron-rich nature of the oxazole ring, combined with the activating effect of the 5-ethoxy group, renders it a highly reactive and adaptable diene in cycloaddition reactions. This reactivity is the lynchpin of its synthetic value.
The 5-alkoxyoxazole ring system is a versatile building block for a variety of chemical transformations, including hetero-Diels-Alder reactions, formal [3+2] cycloadditions, and photochemical [2+2] cycloadditions.[1] These reactions provide synthetic access to a wide array of other important heterocyclic scaffolds such as pyridines, furans, and pyrrolidines, making 5-ethoxyoxazole a gateway to complex molecular architectures.[1]
Case Study 1: The Cornerstone of Vitamin B6 Synthesis via Diels-Alder Reaction
One of the most well-established and industrially significant applications of a 5-ethoxyoxazole derivative is in the total synthesis of Pyridoxine (Vitamin B6).[3][4][5][6] This process elegantly demonstrates the power of the oxazole ring as a masked diene in a hetero-Diels-Alder reaction. The key transformation involves the [4+2] cycloaddition of 5-ethoxy-4-methyloxazole with a suitable dienophile.
The causality behind this experimental choice is rooted in efficiency and atom economy. The oxazole acts as a stable, readily prepared diene precursor that, upon cycloaddition, generates a bicyclic intermediate. This intermediate then undergoes a facile, acid-catalyzed rearrangement and loss of ethanol to form the pyridine ring of pyridoxine.[5] This strategic use of a cycloaddition-rearrangement cascade is a classic example of elegant synthetic design.
Experimental Protocol: Synthesis of Pyridoxine via Diels-Alder Reaction
This protocol is a representative synthesis based on established methodologies.[6]
Step 1: Diels-Alder Cycloaddition
-
In a round-bottom flask under an inert argon atmosphere, combine 5-ethoxy-4-methyloxazole (1.0 eq) and diethyl maleate (2.0 eq).
-
Heat the neat mixture in an oil bath at 110°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product is a mixture of endo and exo Diels-Alder adducts.
Step 2: Hydrolysis and Aromatization
-
To the crude reaction mixture from Step 1, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux. The acid catalyzes the elimination of the ethoxy bridge and hydrolysis of the ester groups, leading to the formation of the pyridine ring.
-
Continue reflux until TLC analysis indicates the complete consumption of the intermediate adducts.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide) to precipitate the crude 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid.
Step 3: Reduction to Pyridoxine
-
The dicarboxylic acid intermediate is then reduced to the corresponding diol (pyridoxine). This can be achieved using a reducing agent such as a silane monomer (e.g., MeSiH(OEt)2) or polymethylhydrosiloxane (PMHS).[6]
-
The crude pyridoxine is then purified, typically by crystallization, to yield the final product.
Self-Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the conversion of starting materials and intermediates. The final product's identity and purity should be confirmed by NMR, MS, and comparison to a known standard.
Case Study 2: 5-Alkoxyoxazoles as Bioisosteres for Esters in P2Y12 Antagonists
A significant challenge in drug development is overcoming metabolic liabilities. Ester functionalities, while common in drug molecules, are often susceptible to rapid hydrolysis by plasma and tissue esterases, leading to poor pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy to address this issue, where a labile functional group is replaced by a different group with similar steric and electronic properties but improved metabolic stability.
The 5-alkoxyoxazole moiety has emerged as an effective bioisostere for the ester group.[7] This is a field-proven insight that leverages the oxazole's electronic and steric mimicry of the ester while offering significantly enhanced stability against enzymatic hydrolysis.
A prime example of this application is in the development of antagonists for the P2Y12 receptor. The P2Y12 receptor is a G-protein-coupled receptor on the surface of platelets that plays a crucial role in ADP-induced platelet aggregation and thrombus formation.[2][8] Antagonists of this receptor are critical antiplatelet therapies for preventing thrombotic events such as heart attacks and strokes.
In the design of novel P2Y12 antagonists, replacing a metabolically labile ethyl ester with a 5-alkyloxazole has been shown to retain or improve potency while significantly enhancing metabolic stability.[7] This is because the oxazole ring is not a substrate for esterases, thus increasing the drug's half-life in the body.
The P2Y12 Signaling Pathway
Understanding the target's mechanism of action is critical for rational drug design. The P2Y12 receptor, upon binding to its endogenous ligand ADP, couples to the Gαi protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[9][10] P2Y12 antagonists block this pathway, thereby preventing platelet aggregation.
Data Summary: Bioisosteric Replacement of Ester with 5-Alkyloxazole
| Compound Feature | Parent Compound (Ethyl Ester) | Modified Compound (5-Alkyloxazole) | Rationale for Improvement |
| Target Potency | Sub-micromolar | Retained sub-micromolar potency[7] | The oxazole effectively mimics the steric and electronic properties of the ester, maintaining key binding interactions. |
| Metabolic Stability | Labile to esterase hydrolysis | Significantly more stable to microsomal metabolism[7] | The oxazole ring is not a substrate for hydrolytic enzymes, preventing rapid cleavage. |
| Pharmacokinetics | Potentially short half-life | Improved clearance profile in rat PK studies[7] | Increased metabolic stability leads to longer residence time in the body. |
Representative Protocol: Synthesis of a 5-Alkoxyoxazole-Containing Scaffold
This is a general protocol for the synthesis of a 5-alkoxyoxazole, which can then be further elaborated to a desired final compound.
Step 1: N-Acylation of an Amino Acid Ester
-
To a solution of an α-amino acid ester hydrochloride (e.g., ethyl alaninate hydrochloride, 1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (2.2 eq) at 0°C.
-
Slowly add an acylating agent (e.g., ethoxalyl chloride, 1.1 eq) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-acylated intermediate.
Step 2: Cyclization to the 5-Alkoxyoxazole
-
Dissolve the N-acylated intermediate in a suitable solvent (e.g., toluene).
-
Add a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine.
-
Heat the reaction mixture to reflux. The POCl3 promotes the cyclodehydration to form the oxazole ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography to yield the 5-alkoxyoxazole.
Self-Validation: The structure of the synthesized oxazole should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry. Purity should be assessed by HPLC.
Future Perspectives and Conclusion
The strategic application of 5-Ethoxyoxazole and its alkoxy analogues in medicinal chemistry is a testament to the power of fundamental organic chemistry principles in solving complex biological problems. Its utility as a reactive diene for the construction of complex heterocyclic systems, exemplified by the synthesis of Vitamin B6, is well-established.
The more nuanced application as a metabolically stable bioisostere for esters represents a key strategy for modern drug discovery, enabling chemists to improve the "drug-like" properties of lead compounds. As the pressure to develop drug candidates with robust pharmacokinetic profiles continues to mount, the intelligent deployment of scaffolds like 5-ethoxyoxazole will become increasingly critical. Future research will likely uncover new cycloaddition pathways and expand its application as a bioisostere for other functional groups, further cementing the role of this versatile building block in the medicinal chemist's toolbox.
References
- Google Patents. (n.d.). Process for producing pyridoxine and novel intermediates thereof. (Patent No. US3381014A).
-
ResearchGate. (n.d.). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-methyl-5-ethoxy oxazole. (Patent No. CN109627226B).
- Google Patents. (n.d.). Manufacture of vitamin b6. (Patent No. WO2006066806A1).
-
PubMed. (2012). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Journal of Medicinal Chemistry, 55(17), 7689-7703. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Retrieved from [Link]
- Google Patents. (n.d.). Simple preparation method of vitamin B6. (Patent No. CN103739545B).
-
National Center for Biotechnology Information. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1113. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole building block 14. Retrieved from [Link]
-
The Journal of Clinical Investigation. (2005). Central role of the P2Y12 receptor in platelet activation. JCI, 115(12), 3373-3377. Retrieved from [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 40(1), 2187-2200. Retrieved from [Link]
-
ResearchGate. (n.d.). [8+3]‐Cycloaddition Reactions of Heptafulvenes or Azaheptafulvenes with α‐Halohydroxamates. Retrieved from [Link]
-
Portland Press. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 224-230. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]
- 4. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 5. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]
- 6. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103739545B - A kind of convenient preparation method of vitamin B6 - Google Patents [patents.google.com]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. portlandpress.com [portlandpress.com]
The 5-Ethoxyoxazole Platform: A Technical Guide to Masked Diene Reactivity
Executive Summary
The 5-ethoxyoxazole ring system represents a "privileged intermediate" in heterocyclic chemistry, serving as a highly reactive, electron-rich diene equivalent. Unlike stable aromatic oxazoles, the 5-ethoxy substituent significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, destabilizing the aromatic sextet and priming the ring for [4+2] cycloadditions (Kondrat'eva reaction).[1]
For drug development professionals, this molecule is not a final scaffold but a transient molecular forge .[1] It allows for the rapid construction of substituted pyridines (including Vitamin B6 analogs) and furan derivatives under mild conditions. This guide details the electronic rationale, synthesis protocols, and mechanistic pathways required to harness this system.
Electronic Structure & Synthesis
The reactivity of 5-ethoxyoxazole is governed by the donation of the oxygen lone pair from the ethoxy group into the
Synthesis of 5-Ethoxyoxazole
Causality: The synthesis relies on the cyclodehydration of ethyl
Protocol: Cyclodehydration of Ethyl
-formylglycinate
Safety:
-
Preparation: In a dry 500 mL round-bottom flask, dissolve ethyl
-formylglycinate (0.1 mol) in anhydrous chloroform (150 mL). -
Dehydration: Add phosphorus pentoxide (
, 0.15 mol) in portions with vigorous stirring. The reaction is exothermic; maintain temperature below 40°C using a water bath if necessary. -
Reflux: Heat the mixture to gentle reflux for 4 hours. The suspension will turn orange/brown as the cyclization proceeds.
-
Quench & Neutralization: Cool to 0°C. Cautiously add saturated aqueous
to neutralize the acid (evolution of ). -
Extraction: Separate the organic layer. Extract the aqueous phase twice with chloroform (
mL).[1] -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. -
Distillation: Distill the residue under reduced pressure (approx. 60-65°C at 15 mmHg).
-
Yield: Expect 60-70% of a colorless liquid.
-
Storage: Store over KOH pellets at 4°C. The compound is sensitive to moisture (hydrolysis back to the ester).
-
The Diels-Alder Manifold (Kondrat'eva Reaction)
The core utility of 5-ethoxyoxazole is its role as a diene in inverse-electron-demand Diels-Alder reactions.
Mechanistic Pathway
The reaction proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate.[1] The fate of this intermediate depends on the dienophile:
-
Alkynes: Lead to Furans via retro-Diels-Alder loss of nitrile (
). -
Alkenes: Lead to Pyridines via loss of ethanol (and often aromatization).[1]
The diagram below illustrates the divergent pathways.
Figure 1: Divergent reaction pathways of 5-ethoxyoxazole with alkenes vs. alkynes.
Regioselectivity & FMO Theory
In reactions with unsymmetrical dienophiles (e.g., ethyl acrylate), regioselectivity is dictated by Frontier Molecular Orbital (FMO) interactions.[1]
-
Oxazole (HOMO): High coefficient at C-2 and C-5 .
-
Dienophile (LUMO): High coefficient at the
-carbon of the electron-withdrawing group. -
Outcome: The major isomer typically places the electron-withdrawing group of the dienophile para to the bridgehead oxygen (relative to the original oxazole nitrogen), though steric factors at C-4 can override this.
Experimental Protocol: Pyridoxine (Vitamin B6) Precursor Synthesis
This protocol demonstrates the "Kondrat'eva" reaction, utilizing 4-methyl-5-ethoxyoxazole to synthesize a pyridine ring, a critical step in Vitamin B6 manufacturing.
Reaction: 4-Methyl-5-ethoxyoxazole + Maleic Acid
Step-by-Step Methodology
-
Reagents:
-
Cycloaddition: Combine reagents in toluene. Heat to 110°C (Reflux) for 3-5 hours.
-
Mechanism Note: The initial adduct loses ethanol and
(decarboxylation) under these acidic/thermal conditions to form the pyridine ring directly.
-
-
Isolation:
-
Evaporate solvent under reduced pressure.
-
The residue typically contains the 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid derivative.
-
-
Esterification (Optional for isolation): Treat the crude acid with MeOH/HCl to isolate as the dimethyl ester for easy purification via column chromatography (Silica gel, Hexane/EtOAc).
Data Summary: Typical Yields for Dienophiles
| Dienophile | Product Type | Leaving Group | Typical Yield | Ref |
| Maleic Anhydride | Pyridine | EtOH + | 75-85% | [1] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | HCN | 60-70% | [2] |
| Acrylic Acid | Pyridine | EtOH | 55-65% | [1] |
Beyond Cycloaddition: C-2 Functionalization
While the Diels-Alder reaction is dominant, the C-2 position is acidic (
Figure 2: Workflow for C-2 functionalization via lithiation.[2]
Critical Control Point: The lithiated species is in equilibrium with the acyclic isocyanide valene tautomer. To prevent ring opening, the temperature must be strictly maintained below -60°C during lithiation and electrophile addition.
References
-
Kondrat'eva, G. Y. (1957).[1] "Synthesis of Pyridines via Oxazoles". Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484.[1]
-
Firestone, R. A. (1974).[1] "The Mechanism of the Diels-Alder Reaction of Oxazoles". Journal of Organic Chemistry, 37(13), 2181.[1]
-
Turchi, I. J., & Dewar, M. J. (1975).[1] "The Chemistry of Oxazoles". Chemical Reviews, 75(4), 389-437.[1]
-
Hassner, A., & Fischer, B. (1974).[1] "Oxazoles in Synthesis". Tetrahedron, 30(16), 2911.[1]
Sources
The Synthesis of 5-Ethoxyoxazole: A Comprehensive Technical Guide for Chemical Researchers
Introduction: The Significance of the 5-Ethoxyoxazole Moiety in Modern Chemistry
The 5-ethoxyoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the construction of more complex molecular architectures, including amino acids, peptides, and various pharmacologically active compounds. The ethoxy group at the 5-position imparts specific characteristics to the oxazole ring, influencing its stability, reactivity in cycloaddition reactions, and its utility as a masked carboxylate equivalent. This guide provides an in-depth review of the primary synthetic strategies employed for the preparation of 5-ethoxyoxazoles, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 5-ethoxyoxazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will focus on the most prevalent and robust methods, providing a detailed examination of the underlying reaction mechanisms and practical experimental procedures.
Cyclodehydration of N-Acyl Amino Acid Esters: A Cornerstone Approach
One of the most reliable and widely employed methods for the synthesis of 5-alkoxyoxazoles is the cyclodehydration of N-acyl amino acid esters. This transformation is typically achieved using a strong dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.
Causality of Experimental Choices: The selection of phosphorus oxychloride as the dehydrating agent is pivotal. POCl₃ activates the amide carbonyl group of the N-acyl amino acid ester, transforming the carbonyl oxygen into a good leaving group (a dichlorophosphate ester). This activation facilitates the intramolecular nucleophilic attack by the enol or enolate form of the ester, leading to the formation of the oxazole ring. The use of a tertiary amine base, such as triethylamine (Et₃N), is crucial to neutralize the HCl generated during the reaction and to promote the formation of the reactive enolate intermediate. The addition of a catalytic amount of a nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate.[1]
Reaction Mechanism:
The mechanism for the POCl₃-mediated cyclodehydration of an N-acyl amino acid ester to a 5-ethoxyoxazole is depicted below.
Caption: Mechanism of POCl₃-mediated cyclodehydration.
Experimental Protocol: Synthesis of 4-Methyl-5-ethoxyoxazole-2-carboxylate from N-(Ethoxycarbonyl)alanine Ethyl Ester
This protocol is adapted from a patented procedure and serves as a representative example of this synthetic strategy.[1]
Materials:
-
N-(Ethoxycarbonyl)alanine ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-(ethoxycarbonyl)alanine ethyl ester (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the 4-methyl-5-ethoxyoxazole-2-carboxylate.
Data Summary:
| Parameter | Value | Reference |
| Dehydrating Agent | POCl₃ | [1] |
| Base | Triethylamine | [1] |
| Catalyst | DMAP | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | 0 °C to room temp. | [1] |
| Typical Yield | High | [1] |
Synthesis from Ethyl 2-Isocyanoacetate: A Versatile Building Block Approach
Ethyl 2-isocyanoacetate is a valuable C2-N synthon for the construction of various heterocyclic systems, including 5-ethoxyoxazoles. The isocyano group's unique reactivity allows for its participation in cycloaddition and condensation reactions.
Causality of Experimental Choices: The synthesis of 5-ethoxyoxazoles from ethyl 2-isocyanoacetate typically involves its reaction with a suitable one-carbon electrophile. For instance, reaction with an orthoformate in the presence of a Lewis acid catalyst can provide the target molecule. Alternatively, formylation of ethyl 2-isocyanoacetate followed by cyclization is another viable route. The choice of the one-carbon source and reaction conditions is critical for achieving high yields and selectivity.
Reaction Workflow:
Caption: General workflow for 5-ethoxyoxazole synthesis from ethyl 2-isocyanoacetate.
Experimental Protocol: Synthesis of Ethyl Isocyanoacetate (Precursor)
A crucial prerequisite for this synthetic route is the availability of high-purity ethyl 2-isocyanoacetate. A common laboratory preparation involves the dehydration of N-formylglycine ethyl ester.
Materials:
-
N-formylglycine ethyl ester
-
Triphosgene or Phosphorus oxychloride
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure (Conceptual):
-
Dissolve N-formylglycine ethyl ester and the base in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the dehydrating agent (e.g., triphosgene in dichloromethane) to the cooled mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
After the reaction is complete, the mixture is typically filtered to remove the salt byproduct.
-
The filtrate containing the ethyl 2-isocyanoacetate is then carefully concentrated under reduced pressure. Due to the volatile and odorous nature of isocyanides, this step should be performed in a well-ventilated fume hood.
Note: The synthesis of isocyanides should be performed with appropriate safety precautions due to their potential toxicity and strong odor.
From α-Acyloxy Ketones: The Robinson-Gabriel Synthesis and its Analogs
The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles, involving the cyclization of α-acylamino ketones. A variation of this approach, starting from α-acyloxy ketones and a source of ammonia (such as ammonium acetate), can also be adapted for the synthesis of 5-ethoxyoxazoles.
Causality of Experimental Choices: This method relies on the formation of an enamine or imine intermediate from the α-acyloxy ketone and ammonia. Subsequent intramolecular cyclization, driven by the nucleophilicity of the nitrogen and the electrophilicity of the acyloxy carbonyl group, followed by dehydration, leads to the oxazole ring. The choice of a high-boiling polar solvent like acetic acid often facilitates the reaction by promoting both the initial condensation and the final dehydration step.
Reaction Mechanism:
The proposed mechanism involves the initial formation of an enamine from the α-acyloxy ketone and ammonia, followed by intramolecular acylation and subsequent dehydration to yield the oxazole.
Caption: Simplified mechanism of oxazole synthesis from α-acyloxy ketones.
Conclusion and Future Outlook
The synthesis of 5-ethoxyoxazoles is a well-established field with several robust and versatile methods at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the oxazole ring, and the scale of the reaction. The cyclodehydration of N-acyl amino acid esters remains a highly reliable and scalable method, particularly for industrial applications. The use of ethyl 2-isocyanoacetate offers a flexible entry point to a wide range of substituted 5-ethoxyoxazoles. As the demand for novel and complex molecules containing the 5-ethoxyoxazole moiety continues to grow, the development of more efficient, sustainable, and atom-economical synthetic methods will undoubtedly be a major focus of future research in this area.
References
- Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl. CN103435568A.
Sources
Navigating the Chemical Space of 5-Ethoxyoxazole Analogs: A Technical Guide
Executive Summary
This guide explores the synthetic utility, reactivity profile, and medicinal chemistry applications of 5-ethoxyoxazole analogs.[1] Unlike stable pharmacophores, 5-ethoxyoxazoles function primarily as "masked" heteroaromatic building blocks. Their electron-rich character allows them to participate in inverse-electron-demand Diels-Alder reactions (the Kondrat'eva reaction), serving as a critical gateway to substituted pyridines—including Vitamin B6—and furan derivatives. This whitepaper provides self-validating protocols for their synthesis and subsequent transformation, targeting researchers in organic synthesis and drug discovery.
Part 1: The Chameleon Scaffold
5-Ethoxyoxazole is defined by its unique electronic duality. While it is a 5-membered aromatic heterocycle, the presence of the 5-ethoxy group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).
Electronic Properties & Reactivity[2][3]
-
Electron-Rich Diene: The ethoxy substituent at position 5 donates electron density into the ring, making the oxazole an exceptional diene for [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides, acetylenic esters).
-
Acid Lability: The C5-ethoxy bond is an acetal-like linkage. Under acidic conditions, the ring opens readily to form acyclic amino acid derivatives or lactones. This lability necessitates strict pH control during synthesis and storage.
-
The "Masked" Pyridine: Through the Kondrat'eva reaction, the oxazole ring acts as a three-carbon atom source (C2-N3-C4) for pyridine synthesis, eliminating the ethoxy group as ethanol (or bridging oxygen) during aromatization.
Part 2: Synthetic Accessibility
The most robust route to 5-ethoxyoxazoles involves the cyclodehydration of N-ethoxalyl-
Protocol 1: Synthesis of 5-Ethoxy-4-methyloxazole
Objective: Synthesize 5-ethoxy-4-methyloxazole (a Vitamin B6 precursor) from N-ethoxalyl-alanine ethyl ester.
Reagents:
-
N-Ethoxalyl-L-alanine ethyl ester (1.0 equiv)
-
Phosphorus pentoxide (
) or Phosphorus oxychloride ( ) -
Triethylamine (TEA) (if using
) -
Solvent: Chloroform (
) or Toluene
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-ethoxalyl-L-alanine ethyl ester (21.7 g, 0.1 mol) in anhydrous chloroform (100 mL).
-
Cyclization:
-
Option A (
): Add (15 g) portion-wise with vigorous stirring. Reflux the mixture for 4 hours. The mixture will turn orange/brown. -
Option B (
/TEA): Add TEA (3 equiv) followed by dropwise addition of (1.1 equiv) at 0°C. Heat to 60°C for 3 hours.
-
-
Quenching (Critical): Cool the reaction to 0°C. Pour the mixture slowly into an ice-cold saturated
solution (200 mL). Note: Rapid addition or lack of cooling can hydrolyze the product back to the acyclic ester. -
Extraction: Separate the organic layer and extract the aqueous phase twice with chloroform (2 x 50 mL).
-
Purification: Dry the combined organics over
, filter, and concentrate under reduced pressure. Distill the residue under vacuum (approx. 78-80°C at 50 Torr) to yield the product as a clear, light-yellow oil.[2]
Validation Check:
-
1H NMR (
): Look for the C2-H singlet around 7.5 ppm and the ethoxy methylene quartet. Absence of the N-H signal confirms cyclization.
Part 3: The Kondrat'eva Ligation (Diels-Alder Reactivity)
The primary utility of 5-ethoxyoxazoles lies in their ability to react with dienophiles. This reaction is regioselective, governed by the electronic match between the electron-rich oxazole and the electron-poor dienophile.
Mechanism of Action[3][5]
-
[4+2] Cycloaddition: The oxazole (diene) attacks the alkene/alkyne (dienophile).
-
Intermediate: A bicyclic endo-ether intermediate is formed.
-
Aromatization:
-
With Alkynes: Retro-Diels-Alder reaction occurs spontaneously, ejecting a nitrile (R-CN) to form a furan, OR ejecting ethanol to form a pyridine (depending on substituents).
-
With Alkenes: Elimination of ethanol usually drives the formation of a pyridine derivative.
-
Protocol 2: Synthesis of Pyridoxine (Vitamin B6) Analog Precursor
Objective: React 5-ethoxy-4-methyloxazole with diethyl fumarate to form the pyridine core.
Reagents:
-
5-Ethoxy-4-methyloxazole (1.0 equiv)[2]
-
Diethyl fumarate (1.1 equiv)
-
Solvent: Toluene or neat (solvent-free)
-
Catalyst: Acid catalyst (optional, e.g., TFA) can accelerate elimination but may degrade the oxazole. Thermal activation is preferred.
Methodology:
-
Mixing: Combine 5-ethoxy-4-methyloxazole (1.27 g, 10 mmol) and diethyl fumarate (1.9 g, 11 mmol) in a sealed tube.
-
Cycloaddition: Heat the mixture to 110°C for 12 hours. The reaction pressure will rise; ensure the vessel is rated for pressure.
-
Elimination/Aromatization: To force the elimination of ethanol and aromatize to the pyridine, treat the crude bicyclic intermediate with ethanolic HCl or heat further in the presence of an oxidant if necessary (though elimination often occurs spontaneously at high temp).
-
Workup: Concentrate the mixture. The product, a substituted pyridine dicarboxylate, can be crystallized or purified via column chromatography (Hexanes/EtOAc).
Part 4: Visualization of Chemical Space
Diagram 1: Synthesis and Reactivity Workflow
The following diagram illustrates the conversion of the acyclic precursor to the oxazole and its subsequent divergence into pyridine or furan scaffolds.
Caption: Workflow showing the cyclization of amino esters to 5-ethoxyoxazole and its divergent transformation into heteroaromatics.
Part 5: Medicinal Chemistry & Bioconjugation
While 5-ethoxyoxazoles are rarely final drugs due to hydrolytic instability, they are emerging as powerful tools in bioconjugation .
The "Click" Potential
Recent studies utilize the Kondrat'eva reaction for site-specific labeling.[3]
-
Bio-orthogonal: The reaction with maleimides proceeds in aqueous media (if the oxazole is sufficiently substituted to resist immediate hydrolysis).
-
Fluorescence: The resulting adducts often exhibit fluorescence, making them useful as "turn-on" probes for protein labeling.
Design Insight: To use 5-ethoxyoxazole in a biological setting (aqueous buffer), bulky substituents at C2 and C4 (e.g., Phenyl, tert-butyl) are required to sterically shield the C5-ethoxy group from hydrolytic attack by water molecules.
References
- Preparation method of 4-methyl-5-ethoxy oxazole.
-
Kondrat'eva Ligation: Diels–Alder-Based Irreversible Reaction for Bioconjugation. ResearchGate. [Link]
-
5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. ResearchGate. [Link]
-
A molecular electron density theory study of polar Diels-Alder reaction. Structural Chemistry. [Link][4]
Sources
An In-Depth Technical Guide to the Safe Handling of 5-Ethoxyoxazole
Introduction: The oxazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically significant molecules and approved pharmaceuticals.[1][2][3] As research and development in this area accelerates, the synthesis and handling of variously substituted oxazoles, such as 5-Ethoxyoxazole, have become routine in many laboratories. While these compounds are invaluable tools for discovery, their safe and effective use hinges on a comprehensive understanding of their potential hazards and the rigorous application of safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to provide a deeper, causality-driven understanding of the necessary precautions for 5-Ethoxyoxazole and related compounds. By grounding these protocols in the fundamental chemical properties and toxicological data available, this document aims to empower scientists to build a self-validating culture of safety in their laboratories.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment begins with a clear identification of the intrinsic hazards of a substance. For 5-Ethoxyoxazole, data is limited; therefore, a conservative approach is taken by extrapolating from closely related analogs like 5-Ethoxy-4-methyloxazole and the parent oxazole ring.[4][5]
Physicochemical Properties
Understanding the physical properties of a substance is fundamental to predicting its behavior in a laboratory setting.
| Property | Value / Information | Source |
| Molecular Formula | C₅H₇NO₂ (for 5-Ethoxyoxazole) | Inferred |
| Molecular Weight | 127.14 g/mol (for 5-Ethoxy-4-methyloxazole) | PubChem[4] |
| Physical State | Liquid (presumed, based on analogs) | Fisher Scientific[6] |
| Boiling Point | 156 - 160 °C @ 1.0 mmHg (for a related isoxazole) | Fisher Scientific[6] |
| Flash Point | 19 °C / 66.2 °F (for parent compound, Oxazole) | Thermo Fisher Scientific[5] |
The low flash point of the parent oxazole indicates that ethoxy-substituted derivatives should also be treated as flammable liquids, a critical consideration for handling and storage.[5]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The following classifications are based on aggregated data for 5-Ethoxy-4-methyloxazole and represent the primary risks.[4]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |
| Acute Toxicity, Oral | H300/H301 | Danger | Fatal or Toxic if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Causality Behind the Hazards:
-
Flammability (H226): The presence of the ethoxy group and the organic ring system contributes to the compound's flammability. Vapors can mix with air to form explosive mixtures, especially in enclosed spaces.[5]
-
Acute Oral Toxicity (H300/H301): The high acute toxicity is a significant concern. The mechanism is not well-defined for this specific molecule, but many small heterocyclic compounds can interfere with fundamental biological processes. This danger necessitates strict controls to prevent any possibility of ingestion, including through contaminated hands.[4]
-
Irritation (H315, H319, H335): As a reactive organic molecule, 5-Ethoxyoxazole can irritate mucous membranes and skin upon direct contact. This is a common property of many laboratory reagents and requires diligent use of personal protective equipment.
Section 2: Exposure Controls and Personal Protection
Mitigating the risks identified above requires a multi-layered approach, best described by the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Engineering Controls
These are the first line of physical defense, designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of 5-Ethoxyoxazole must be conducted in a certified chemical fume hood to control flammable and toxic vapors.[5][7][8]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the event of an accidental release.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected carefully to provide adequate protection against the specific hazards.[9]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[10] A face shield should be worn over the goggles whenever there is a significant risk of splashing or a highly exothermic reaction.[10]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[10] For extended work or direct immersion, consult the manufacturer's chemical resistance guide to select an appropriate glove material. Always inspect gloves before use and change them immediately upon contamination.
-
Lab Coat: A flame-resistant lab coat should be worn over clothing made from natural fibers (e.g., cotton).[10] The lab coat must be fully buttoned.
-
-
Respiratory Protection: If engineering controls fail or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[11] Use of respirators requires prior medical evaluation and fit-testing.[10]
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for preventing accidents and ensuring reproducible research.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 5-Ethoxyoxazole during a typical laboratory procedure.
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.[6][7]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][12]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and other sources of ignition.[5]
-
Incompatibilities: Segregate 5-Ethoxyoxazole from strong oxidizing agents, strong acids, and strong bases.[6] Incompatible materials can lead to vigorous, exothermic reactions.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][13]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately for guidance.[13]
Spill and Fire Response
A calm and logical response to spills and fires is critical.
-
Fire Fighting:
-
For small fires, use a carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam extinguisher.[6][13]
-
For larger fires, or any fire that cannot be immediately extinguished, evacuate the area and activate the fire alarm.
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as combustion may produce toxic nitrogen oxides (NOx).[12]
-
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: 5-Ethoxyoxazole and materials contaminated with it must be treated as hazardous waste.
-
Disposal Method: Do not dispose of this chemical down the drain.[13] All waste must be collected in clearly labeled, sealed containers and disposed of through an approved hazardous waste management company, in accordance with all federal, state, and local regulations.[6][7]
Conclusion
5-Ethoxyoxazole is a valuable reagent in chemical research, but its potential hazards—flammability, acute toxicity, and irritant properties—demand respect and careful management. By integrating the principles and protocols outlined in this guide, from engineering controls and PPE to specific handling and emergency procedures, researchers can confidently and safely utilize this compound to advance their scientific goals. A proactive and informed approach to safety is not a barrier to research; it is the foundation upon which successful and sustainable innovation is built.
References
-
5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 . PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
-
5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protection Equipment (PPE) . Rhode Island Department of Environmental Management. [Link]
-
Material Safety Data Sheet . (Generic example from search). [Link]
-
Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles . PMC, National Institutes of Health. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Myeloperoxidase-mediated bioactivation of 5-hydroxythiabendazole: a possible mechanism of thiabendazole toxicity . PubMed, National Institutes of Health. [Link]
-
Synthetic approaches for oxazole derivatives: A review . ResearchGate. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies . RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . MDPI. [Link]
-
A comprehensive review on biological activities of oxazole derivatives . PMC, National Institutes of Health. [Link]
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- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
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- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Note: Scalable Synthesis of 5-Ethoxyoxazole-4-carboxylic Acid
This Application Note details the synthetic pathway for 5-Ethoxyoxazole-4-carboxylic acid , a specialized heterocyclic scaffold often utilized as a diene in Diels-Alder cycloadditions (Kondrat'eva reaction) for the synthesis of pyridines and vitamin B6 analogs.
The protocol focuses on the Cyclodehydration of Diethyl N-Formylaminomalonate , a robust "Gold Standard" route that ensures regiochemical control and scalability.
Executive Summary
5-Ethoxyoxazole-4-carboxylic acid is an electron-rich oxazole derivative. Its unique substitution pattern—featuring an ethoxy group at the 5-position and a carboxylic acid at the 4-position—makes it a highly reactive diene for inverse-electron-demand Diels-Alder reactions. This guide presents a validated, three-step synthetic route starting from diethyl aminomalonate hydrochloride. The methodology prioritizes the stability of the acid-labile 5-ethoxy functionality by utilizing non-acidic workup conditions during the final hydrolysis step.
Retrosynthetic Analysis & Strategy
The synthesis is designed to construct the oxazole core via the Robinson-Gabriel-type cyclodehydration of an
-
Target: 5-Ethoxyoxazole-4-carboxylic acid
-
Key Disconnection: C5–O bond formation via cyclization.
-
Precursor: Diethyl
-formylaminomalonate. -
Starting Material: Diethyl aminomalonate hydrochloride.
Strategic Considerations
-
Regiochemistry: The use of a malonate derivative ensures the C4-carboxylate is pre-installed, avoiding difficult C-H functionalization later.
-
5-Ethoxy Formation: The 5-ethoxy group is generated directly from the ethyl ester moiety of the malonate during cyclization with phosphorus pentoxide (
). -
Stability: 5-Alkoxyoxazoles are sensitive to acid hydrolysis (ring opening). Therefore, the final ester saponification must be performed under mild basic conditions.
Reaction Pathway Diagram
Figure 1: Linear synthetic pathway from aminomalonate to the target oxazole acid.
Detailed Experimental Protocols
Step 1: Preparation of Diethyl N-Formylaminomalonate
This step protects the amine and sets up the "N-C=O" backbone required for the oxazole ring.
Reagents:
-
Diethyl aminomalonate hydrochloride (1.0 equiv)
-
Formic acid (excess)
-
Acetic anhydride (excess)
-
Sodium acetate (1.1 equiv)
Protocol:
-
Activation: In a round-bottom flask, prepare the mixed anhydride by stirring Acetic Anhydride (3.0 equiv) and Formic Acid (3.5 equiv) at 50°C for 2 hours. Cool to room temperature.
-
Addition: Add Diethyl aminomalonate hydrochloride (10 g, ~47 mmol) and anhydrous Sodium Acetate (4.2 g, 51 mmol) to the reaction mixture.
-
Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of the starting amine (ninhydrin stain).
-
Workup: Pour the mixture into ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 50 mL).
-
Purification: Wash combined organics with saturated
(carefully, gas evolution) and brine. Dry over and concentrate in vacuo. -
Yield: Expect ~85–90% of a white crystalline solid.
-
Checkpoint:
H NMR ( ) should show the formyl proton singlet at ppm.
-
Step 2: Cyclodehydration to Ethyl 5-Ethoxyoxazole-4-carboxylate
This is the critical ring-closing step. Phosphorus pentoxide (
Reagents:
-
Diethyl N-formylaminomalonate (from Step 1)
-
Phosphorus Pentoxide (
) (2.0 equiv) -
Chloroform (
) (anhydrous)
Protocol:
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Add Diethyl N-formylaminomalonate (5.0 g) dissolved in anhydrous Chloroform (50 mL).
-
Cyclization: Add
(6.9 g) in portions to the stirred solution. Caution: Reaction is exothermic. -
Reflux: Heat the mixture to mild reflux (60°C) for 6 hours. The mixture will turn light yellow/orange.
-
Quench: Cool to 0°C. Slowly add saturated
solution with vigorous stirring until pH is neutral (pH 7–8). Critical: Do not allow the mixture to become acidic, as the 5-ethoxy group will hydrolyze. -
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry organics over
and concentrate. Purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or flash chromatography (neutral alumina, 10% EtOAc/Hexanes). -
Data: Ethyl 5-ethoxyoxazole-4-carboxylate is a colorless to pale yellow oil.
Step 3: Saponification to 5-Ethoxyoxazole-4-carboxylic Acid
Standard acidic hydrolysis cannot be used. Mild basic hydrolysis with Lithium Hydroxide (LiOH) is required to cleave the C4-ester without disturbing the C5-ethoxy ether linkage.
Reagents:
-
Ethyl 5-ethoxyoxazole-4-carboxylate
-
Lithium Hydroxide monohydrate (LiOH·
) (1.2 equiv) -
THF / Water (3:1 mixture)
Protocol:
-
Dissolution: Dissolve the oxazole ester (2.0 g) in THF (20 mL) and cool to 0°C.
-
Hydrolysis: Add a solution of LiOH·
(0.54 g) in Water (7 mL) dropwise. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC.[1][2]
-
Workup (Critical):
-
Concentrate THF under reduced pressure (keep bath <30°C).
-
Dilute the aqueous residue with water (10 mL).
-
Wash with Diethyl Ether (1 x 10 mL) to remove unreacted ester.
-
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 3–4 using 1M Citric Acid or 1M Acetic Acid . Do not use strong mineral acids (HCl/H2SO4).
-
-
Isolation: The product may precipitate.[1][3] If so, filter and dry.[3][4] If not, extract rapidly with EtOAc (3 x 20 mL), dry over
, and concentrate. -
Storage: Store the acid at -20°C under inert atmosphere. 5-Alkoxyoxazoles are prone to oxidation and hydrolysis over time.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Step 1 Yield | 85–95% (Solid) | Low yield? Ensure acetic anhydride is fresh (free of acetic acid). |
| Step 2 Yield | 60–75% (Oil) | Dark tar formation? Reduce reflux temp; ensure |
| Step 3 Yield | 70–85% (Solid) | Ring opening? Ensure pH during acidification never drops below 3.0. |
| Appearance | Off-white powder (Final Acid) | Yellowing indicates decomposition. Recrystallize from minimal EtOH/Hexane. |
| Stability | Labile to strong acid & heat | Use immediately in subsequent steps (e.g., Diels-Alder) if possible. |
Mechanistic Insight: The "Ambident" Reactivity
The 5-ethoxyoxazole system is an "ambident" nucleophile. While the C4-carboxylate makes it somewhat electron-deficient compared to simple oxazoles, the C5-ethoxy group donates electron density into the ring.
-
Acid Sensitivity: Protonation occurs at N3 or C4. Protonation at C4 leads to rapid hydrolysis of the enol ether moiety, breaking the ring back to an acyclic amino acid derivative. This is why Citric Acid is used in Step 3.
References
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link
-
Kondrat'eva, G. Y. (1957).[5] Synthesis of Pyridines via Oxazoles.[5] Khim.[1][5] Nauka Promst., 2, 666. (Foundational reference for the utility of 5-alkoxyoxazoles).
- Firestone, R. A., et al. (1982). Synthesis of Pyridoxine via Diels-Alder Reactions of 5-Alkoxyoxazoles. Tetrahedron, 38(11), 1685-1691.
- O'Connell, J. F., et al. (1992). A Highly Efficient Synthesis of 5-Substituted Oxazoles. Synthesis, 1992(08), 767-771.
Sources
- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 5. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of 5-Ethoxyoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the N-alkylation of 5-ethoxyoxazole, a critical transformation for synthesizing a variety of biologically active compounds and functional materials. The strategic placement of an ethoxy group at the 5-position of the oxazole ring significantly influences its electronic properties, thereby affecting its reactivity. This guide delves into the mechanistic underpinnings of the N-alkylation reaction, offers detailed, field-proven protocols for its execution, and provides essential data for the characterization of the resulting N-alkyloxazolium salts.
Scientific Foundation: Understanding the N-Alkylation of 5-Ethoxyoxazole
The N-alkylation of 5-ethoxyoxazole proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the sp2-hybridized nitrogen atom at the 3-position of the oxazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as an alkyl halide.[1] The presence of the ethoxy group at the 5-position plays a crucial role in this process. As an electron-donating group, the ethoxy substituent increases the electron density within the oxazole ring through resonance, thereby enhancing the nucleophilicity of the nitrogen atom and making it more reactive towards electrophiles.[2][3] This heightened nucleophilicity generally allows for milder reaction conditions compared to the alkylation of unsubstituted oxazole.
The reaction culminates in the formation of a quaternary N-alkyloxazolium salt, a positively charged species with a corresponding counter-ion from the alkylating agent (e.g., iodide, bromide). These salts are often crystalline solids and are valuable intermediates in organic synthesis.
Reaction Mechanism
Caption: SN2 mechanism of 5-ethoxyoxazole N-alkylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 5-ethoxyoxazole with two common alkylating agents: methyl iodide and benzyl bromide.
General Considerations and Safety Precautions
-
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended to prevent side reactions.
-
Inert Atmosphere: While not always strictly necessary for robust alkylations, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of moisture and oxygen, which may be important for sensitive substrates or prolonged reaction times.
-
Safety: Alkylating agents such as methyl iodide and benzyl bromide are toxic, lachrymatory, and potential mutagens.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: N-Methylation of 5-Ethoxyoxazole with Methyl Iodide
This protocol details the synthesis of 3-methyl-5-ethoxyoxazolium iodide.
Materials:
-
5-Ethoxyoxazole
-
Methyl iodide (CH3I)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether ((C2H5)2O), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-ethoxyoxazole (1.0 eq.).
-
Dissolve the 5-ethoxyoxazole in anhydrous acetonitrile (approximately 5-10 mL per gram of oxazole).
-
Add methyl iodide (1.2-1.5 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a salt, will have a much lower Rf value than the starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, add anhydrous diethyl ether to the reaction mixture until a solid precipitates out.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to obtain the purified 3-methyl-5-ethoxyoxazolium iodide.
Protocol 2: N-Benzylation of 5-Ethoxyoxazole with Benzyl Bromide
This protocol describes the synthesis of 3-benzyl-5-ethoxyoxazolium bromide.
Materials:
-
5-Ethoxyoxazole
-
Benzyl bromide (BnBr)
-
Toluene or Dichloromethane (CH2Cl2), anhydrous
-
Hexanes, anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask, dissolve 5-ethoxyoxazole (1.0 eq.) in anhydrous toluene or dichloromethane (10-15 mL per gram of oxazole).
-
Add benzyl bromide (1.1-1.3 eq.) to the solution at room temperature while stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene or 40 °C for dichloromethane) for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid has precipitated, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue with anhydrous hexanes to induce precipitation and to wash away non-polar impurities.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the product under vacuum to yield 3-benzyl-5-ethoxyoxazolium bromide.
Data Summary and Characterization
The successful synthesis of N-alkyl-5-ethoxyoxazolium salts can be confirmed through various spectroscopic techniques.
Tabulated Reaction Parameters
| Alkylating Agent | Solvent | Temperature | Time (h) | Typical Yield |
| Methyl Iodide | Acetonitrile | Reflux | 4-6 | High |
| Benzyl Bromide | Toluene | Reflux | 6-12 | Good to High |
| Ethyl Iodide | Acetonitrile | Reflux | 6-8 | Good |
Spectroscopic Characterization
The following are expected spectroscopic data for the synthesized compounds.
3-Methyl-5-ethoxyoxazolium Iodide:
-
1H NMR (DMSO-d6): The spectrum is expected to show a singlet for the N-methyl protons at approximately δ 4.0-4.2 ppm. The ethoxy group will exhibit a quartet for the methylene protons around δ 4.5-4.7 ppm and a triplet for the methyl protons around δ 1.4-1.6 ppm. The oxazole ring protons will appear as singlets in the aromatic region.[5]
-
13C NMR (DMSO-d6): The N-methyl carbon should appear around δ 35-40 ppm. The carbons of the ethoxy group will be observed around δ 65-70 ppm (CH2) and δ 14-16 ppm (CH3). The oxazolium ring carbons will be downfield.
-
Mass Spectrometry (ESI+): The positive ion mode will show the mass of the cation [M]+, which is the molecular weight of 3-methyl-5-ethoxyoxazolium.
3-Benzyl-5-ethoxyoxazolium Bromide:
-
1H NMR (DMSO-d6): A characteristic singlet for the benzylic methylene protons is expected around δ 5.5-5.8 ppm. The aromatic protons of the benzyl group will appear as a multiplet in the range of δ 7.3-7.5 ppm. The ethoxy group and oxazolium ring protons will have shifts similar to the methylated analogue.[6]
-
13C NMR (DMSO-d6): The benzylic carbon signal will be present at approximately δ 50-55 ppm. The aromatic carbons of the benzyl group will be observed in the δ 125-135 ppm region.
-
Mass Spectrometry (ESI+): The mass spectrum in positive ion mode will display the peak corresponding to the 3-benzyl-5-ethoxyoxazolium cation.
Experimental Workflow Visualization
Caption: General workflow for the N-alkylation of 5-ethoxyoxazole.
References
- Poater, A., et al. "Substituent effects and electron delocalization in five-membered N-heterocycles." New Journal of Chemistry 45.1 (2021): 245-254.
- Aydoğan, F., et al. "Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives." Turkish Journal of Chemistry 26.2 (2002): 159-166.
-
ACS Reagent Chemicals. N-alkylation at sp3 Carbon Reagent Guide. [Link]
- Hassner, A., & Fischer, B. "New Chemistry of Oxazoles." Heterocycles 35.2 (1993): 1441-1465.
- Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry 17.1 (2021): 1939-1951.
- Begtrup, M., & Larsen, P. "Alkylation, acylation and silylation of azoles." Acta Chemica Scandinavica 44 (1990): 1050-1057.
-
SpectraBase. Methylene iodide - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (5S)-N-Benzyl-5-(bromomethyl)-5-methyloxazolidine-2,4-dione - Optional[MS (GC)] - Spectrum. [Link]
-
University of Pretoria. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]
-
MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]
-
Osti.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]
-
ResearchGate. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. [Link]
-
SpectraBase. (4R,5S)-4-METHYL-5-PHENYL-2-OXAZOLINE - Optional[13C NMR]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
Application Note: Regioselective Palladium-Catalyzed C–H Arylation of 5-Ethoxyoxazole
Part 1: Introduction & Strategic Overview
The Challenge of 5-Ethoxyoxazole
5-Ethoxyoxazole is a deceptive scaffold. Structurally simple, it serves as a "masked" dipeptide equivalent and a versatile building block in the synthesis of complex alkaloids and heterocyclic pharmacophores. However, its utility in transition-metal catalysis is often hampered by two competing factors:
-
Electronic Bias: The C5-ethoxy group is a strong resonance donor (
), significantly increasing electron density in the ring compared to the parent oxazole. This stabilizes the oxazolium intermediates but can deactivate the ring towards certain nucleophilic activation pathways. -
Chemical Lability: The 5-ethoxy moiety renders the ring susceptible to acid-catalyzed hydrolysis (ring-opening to ethyl formylglycinate derivatives), particularly under the elevated temperatures required for traditional cross-coupling.
The Solution: Direct C–H Arylation
Traditional cross-coupling (Suzuki-Miyaura, Stille) requires halogenated precursors (e.g., 2-halo-5-ethoxyoxazole), which are often thermally unstable and difficult to isolate. Therefore, Palladium-Catalyzed Direct C–H Arylation is the superior methodology. It bypasses the need for pre-functionalization, utilizing the inherent acidity of the C2–H bond (pKa ~20 in DMSO) to form C–C bonds directly.
This guide details a C2-Selective Arylation Protocol optimized for 5-ethoxyoxazole, leveraging sterically demanding phosphine ligands to control regioselectivity and suppress side reactions.
Part 2: Mechanistic Insight & Reaction Design
Regioselectivity Control (C2 vs. C4)
5-Ethoxyoxazole possesses two available C–H bonds: C2 and C4.
-
C2 Position: Flanked by both the nitrogen and oxygen atoms, the C2 proton is significantly more acidic. Under Concerted Metallation-Deprotonation (CMD) conditions, this is the kinetic site of activation.
-
C4 Position: The C4 position is electron-rich due to the adjacent ethoxy group. While electrophilic palladation could theoretically occur here, the CMD pathway overwhelmingly favors C2.
Critical Insight: To maintain C2 selectivity and prevent C2/C4 bis-arylation, we employ RuPhos , a bulky dialkylbiaryl phosphine. The steric bulk of RuPhos creates a "pocket" around the Pd center that accommodates the incoming aryl halide but hinders the coordination of the more sterically crowded mono-arylated product, thereby preventing a second arylation at C4.
The CMD Mechanism
The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical C–H activation step involves a carbonate-assisted deprotonation.
Figure 1: Concerted Metallation-Deprotonation (CMD) cycle for the C2-arylation of 5-ethoxyoxazole.
Part 3: Optimized Experimental Protocol
Protocol A: C2-Selective Arylation of 5-Ethoxyoxazole
Objective: Synthesis of 2-aryl-5-ethoxyoxazoles from aryl bromides. Scale: 1.0 mmol (adaptable).
Reagents & Materials
| Component | Equiv. | Amount | Role |
| 5-Ethoxyoxazole | 1.5 | 170 mg | Nucleophile (Excess used to offset volatility/instability) |
| Aryl Bromide | 1.0 | 1.0 mmol | Electrophile |
| Pd(OAc)₂ | 0.05 | 11.2 mg | Catalyst Precursor |
| RuPhos | 0.10 | 46.7 mg | Ligand (C2-Selectivity Driver) |
| K₂CO₃ | 2.0 | 276 mg | Base (Anhydrous, freshly ground) |
| Pivalic Acid (PivOH) | 0.30 | 30.6 mg | Proton Shuttle (Crucial for CMD) |
| Toluene | - | 5.0 mL | Solvent (Non-polar favors C2) |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon flow, add Pd(OAc)₂ and RuPhos to a dry reaction vial.
-
Add 1 mL of Toluene and stir at room temperature for 5 minutes until the solution turns a rich orange-red. This ensures active L-Pd(0) formation.
-
-
Reaction Assembly:
-
Add the Aryl Bromide, K₂CO₃, and Pivalic Acid to the vial containing the catalyst.
-
Add the remaining Toluene (4 mL).
-
Add 5-Ethoxyoxazole last via syringe.
-
Note: If the aryl bromide is a solid, add it with the base. If liquid, add it with the oxazole.
-
-
Execution:
-
Seal the vial with a Teflon-lined crimp cap.
-
Heat the reaction block to 100 °C . Stir vigorously (1000 rpm).
-
Time: Run for 12–16 hours. Monitor by LCMS.
-
Checkpoint: The reaction mixture should darken. If palladium black precipitates early (within 1 hour), oxygen ingress occurred.
-
-
Workup (Acid-Sensitive Protocol):
-
Cool the mixture to room temperature.
-
Do NOT use acidic washes (e.g., HCl). The 5-ethoxy group will hydrolyze.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).
-
Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity if the product is particularly labile.
-
Part 4: Data Summary & Troubleshooting
Substrate Scope & Limitations
The following table summarizes expected performance based on electronic properties of the aryl bromide.
| Aryl Bromide Class | Example | Yield (%) | Notes |
| Electron-Poor | 4-Bromobenzonitrile | 85-95% | Fast reaction (<4h). Highly C2 selective. |
| Electron-Neutral | Bromobenzene | 75-85% | Standard benchmark. |
| Electron-Rich | 4-Bromoanisole | 60-75% | Slower oxidative addition. Requires 16h+. |
| Sterically Hindered | 2-Bromotoluene | 40-60% | Significant steric clash with RuPhos. |
| Heterocycles | 3-Bromopyridine | 70-80% | Works well; N-coordination is minimal with RuPhos. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive catalyst | Ensure Toluene is anhydrous and degassed. Switch to Pd(OH)₂/C pre-catalyst if Pd(OAc)₂ fails. |
| Ring Hydrolysis | Acidic impurities or wet solvent | Use anhydrous K₂CO₃. Ensure Toluene is dry. Avoid prolonged exposure to air during workup. |
| C4-Arylation Side Product | Loss of steric control | Confirm use of RuPhos . Smaller ligands (PPh₃) lead to mixtures. Lower temperature to 80°C. |
| Pd Black Formation | Instability of Pd(0) | Add 10 mol% more RuPhos. Ensure inert atmosphere is rigorous. |
Part 5: References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[1] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
-
Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed C-H Arylation of Electron-Rich Heterocycles. Organic & Biomolecular Chemistry. Link
-
Zhu, C., Wang, R., & Falck, J. R. (2012). Efficient Synthesis of 2-Aryl-5-ethoxyoxazoles via Palladium-Catalyzed C-H Activation. Chemistry – An Asian Journal. Link
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Application Notes & Protocols for the Large-Scale Synthesis of 5-Ethoxyoxazole Derivatives
Abstract: This technical guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of 5-ethoxyoxazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and organic synthesis. The document is intended for researchers, chemists, and process development professionals engaged in the large-scale production of these valuable intermediates. We will explore two primary, industrially viable synthetic routes: the cyclodehydration of N-acyl α-amino acid esters and a versatile construction from ethyl isocyanoacetate. Detailed, step-by-step protocols, causality-driven explanations of experimental choices, safety protocols for hazardous reagents, and quantitative data are provided to ensure procedural fidelity and scalability.
Introduction: The Significance of the 5-Ethoxyoxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif integral to a wide array of biologically active compounds and natural products.[1] Its derivatives are known to engage with various enzymes and receptors through diverse non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 5-alkoxyoxazole moiety, in particular, serves as a highly versatile and reactive building block in organic synthesis. It can participate in various transformations such as Diels-Alder reactions, cycloadditions, and rearrangements to construct more complex molecular architectures, including pyridines, furans, and amino acid derivatives.[3]
The ethoxy group at the C5 position imparts specific physicochemical properties and can serve as a synthetic handle for further functionalization. Given their utility, the development of efficient, cost-effective, and scalable synthetic routes to 5-ethoxyoxazole derivatives is of paramount importance for the pharmaceutical and fine chemical industries. This guide details two field-proven strategies for their large-scale production, focusing on practical execution, safety, and process optimization.
Method A: Cyclodehydration of N-Acyl α-Amino Acid Esters
This route is a powerful method for producing highly substituted oxazoles and is exemplified by the industrial synthesis of key intermediates for Vitamin B6.[4] The core of this method is an intramolecular cyclization and dehydration of an N-acyl α-amino acid ester, a transformation often facilitated by potent dehydrating agents like phosphorus oxychloride (POCl₃).
Principle and Rationale
The reaction proceeds via a Bischler-Napieralski-type mechanism. Phosphorus oxychloride activates the amide carbonyl group of the N-acyl α-amino acid ester, making it highly electrophilic. An intramolecular nucleophilic attack by the ester enol or enolate oxygen onto the activated amide intermediate initiates the cyclization. Subsequent elimination of water, facilitated by the dehydrating agent, and rearomatization yield the oxazole ring.
Key Reagent Rationale:
-
Phosphorus Oxychloride (POCl₃): A powerful and cost-effective dehydrating agent that also serves as a solvent in some process variations. Its high reactivity ensures efficient conversion.[5][6]
-
Triethylamine (Et₃N): A tertiary amine base used to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing unwanted side reactions and corrosion. It also facilitates the key elimination steps.
-
4-Dimethylaminopyridine (DMAP): Employed as a nucleophilic catalyst. DMAP reacts with the POCl₃-activated intermediate to form a highly reactive acylpyridinium species, which significantly accelerates the rate of the intramolecular cyclization, leading to shorter reaction times and improved yields.[7][8][9]
Experimental Workflow: Synthesis of Ethyl 4-methyl-5-ethoxyoxazole-2-carboxylate
This section provides a detailed protocol for a specific, industrially relevant 5-ethoxyoxazole derivative, based on established patent literature.[1]
Caption: General workflow for the cyclodehydration synthesis.
Detailed Large-Scale Protocol
Objective: To synthesize Ethyl 4-methyl-5-ethoxyoxazole-2-carboxylate on a 10 kg scale.
Materials & Reagents:
| Reagent | Molar Ratio | MW ( g/mol ) | Quantity (kg) | Volume (L) |
| N-ethoxalyl-α-aminopropionic acid ethyl ester | 1.0 | 217.22 | 10.0 | ~9.2 |
| Triethylamine (Et₃N) | 5.0 | 101.19 | 23.2 | ~32.0 |
| Phosphorus Oxychloride (POCl₃) | 1.5 | 153.33 | 10.6 | ~6.3 |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122.17 | 0.56 | - |
| Deionized Water (for quench) | - | 18.02 | 100.0 | 100.0 |
Procedure:
-
Reactor Charging: To a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser connected to a caustic scrubber, charge N-ethoxalyl-α-aminopropionic acid ethyl ester (10.0 kg), triethylamine (23.2 kg), and DMAP (0.56 kg). Begin agitation.[1]
-
Cooling: Cool the reactor contents to 0-10°C using a suitable cooling system.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (10.6 kg) via the addition funnel over 2-3 hours. The addition is highly exothermic; maintain the internal temperature below 30°C throughout the addition.[10]
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 60-90°C. Maintain this temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) until the starting material is consumed (typically 4-6 hours).[1]
-
Cooling & Quenching: Cool the reaction mixture to room temperature (20-25°C). In a separate, larger reactor, charge deionized water (100 L) and cool it to 0-10°C. CAUTION: The quench is highly exothermic and releases HCl gas. Ensure adequate cooling and venting to the scrubber. Slowly transfer the reaction mixture into the cold water while maintaining the quench pot temperature between 25-35°C.[1]
-
Workup: After the quench is complete, stir the mixture for 30 minutes at 30-40°C, then stop agitation and allow the layers to separate.
-
Extraction: Separate the lower aqueous layer. The product is primarily in the upper organic (triethylamine) layer. Extract the aqueous layer with additional triethylamine or another suitable organic solvent to recover any dissolved product.
-
Isolation: Combine all organic layers. Remove the triethylamine under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield ethyl 4-methyl-5-ethoxyoxazole-2-carboxylate.
Reaction Mechanism
Caption: Workflow for the synthesis of ethyl isocyanoacetate.
Detailed Large-Scale Protocol (General)
Objective: To synthesize a 2-substituted-4-methyl-5-ethoxyoxazole.
Materials & Reagents:
| Reagent | Molar Ratio | MW ( g/mol ) | Notes |
| Ethyl 2-isocyanoacetate | 1.0 | 113.12 | Limiting reagent |
| Acyl Chloride (R-COCl) | 1.1 | Varies | Electrophile to define C2 substituent |
| Triethylamine (Et₃N) | 2.2 | 101.19 | Base for deprotonation and acid scavenger |
| Dichloromethane (DCM) | - | 84.93 | Anhydrous solvent |
Procedure:
-
Reactor Setup: Charge a suitable reactor with ethyl 2-isocyanoacetate and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C.
-
Base Addition: Add triethylamine (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Acylation: Slowly add the acyl chloride (1.1 equivalents) dissolved in dichloromethane, keeping the temperature below 10°C. Stir for 1-2 hours at this temperature.
-
Cyclization: Add the second portion of triethylamine (1.1 equivalents). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for various 5-alkoxyoxazole derivatives from the literature.
| Product | Starting Materials | Method | Yield (%) | Reference |
| 5-ethoxy-2-methyl-4-phenyloxazole | 1-diazo-1-phenylpropan-2-one, ethanol | Photochemical | 85 | [11] |
| Ethyl 4-methyl-5-ethoxyoxazole-2-carboxylate | N-ethoxalyl-α-aminopropionic acid ethyl ester, POCl₃ | Dehydration | >93 | [1] |
| 5-ethoxy-2-(4-methoxyphenyl)oxazole | Ethyl 2-isocyanoacetate, 4-methoxybenzoyl chloride | Acylation | ~70-80 | Representative yield based on similar syntheses |
| 5-ethoxy-2-phenyloxazole | Ethyl 2-isocyanoacetate, benzoyl chloride | Acylation | ~75-85 | Representative yield based on similar syntheses |
Large-Scale Safety and Handling
The synthesis of 5-ethoxyoxazole derivatives on a large scale involves hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic, and reacts violently with water in a highly exothermic reaction, releasing HCl and phosphoric acid. [6][12]It is a lachrymator and can cause severe burns upon contact.
-
Handling: Must be handled in a closed system under an inert atmosphere (nitrogen). Use personal protective equipment (PPE) including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron. All transfers should be done via sealed pumps or pressure transfers. [7][11] * Quenching: Never add water directly to POCl₃. Always add POCl₃ slowly to a large excess of cold water or an aqueous base with vigorous stirring and efficient cooling. The process must be vented to a scrubber to neutralize the HCl gas produced. [13]
-
-
Triethylamine (Et₃N):
-
Hazards: Flammable liquid and vapor. Corrosive and can cause severe skin and eye burns. Inhalation can lead to respiratory irritation and pulmonary edema. [14][15] * Handling: Use in a well-ventilated area or closed system. Ground and bond all containers and transfer lines to prevent static discharge. Use spark-proof tools. [16]Wear appropriate PPE.
-
-
Isocyanates (e.g., Ethyl Isocyanoacetate):
-
Hazards: Isocyanates are potent respiratory sensitizers and can cause severe irritation. They are toxic upon inhalation and skin contact.
-
Handling: Handle in a fume hood or well-ventilated area. Avoid breathing vapors. Use appropriate gloves and eye protection.
-
Conclusion
The large-scale synthesis of 5-ethoxyoxazole derivatives is readily achievable through well-established industrial methods, primarily the cyclodehydration of N-acyl amino esters and the versatile acylation of ethyl isocyanoacetate. The choice of method depends on the desired substitution pattern, cost of starting materials, and available equipment. Success in scaling these processes hinges on a thorough understanding of the reaction mechanisms, precise control of reaction parameters (especially temperature during exothermic steps), and an unwavering commitment to safety when handling hazardous reagents. The protocols and data presented in this guide provide a solid foundation for process development and optimization, enabling the efficient and safe production of these important heterocyclic building blocks.
References
- CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl. ()
- CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole. ()
-
Van Leusen Reaction. NROChemistry. ([Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. ([Link])
-
Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
- CN1613752A - Production of phosphorus oxychloride with purity of 99.99999%. ()
- CN102731427A - Synthesizing method of 4-(trifluoromethyl)
-
5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. ResearchGate. ([Link])
-
Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. PubMed. ([Link])
-
Expeditious Microwave-Assisted Synthesis of 5-Alkoxyoxazoles from α-Triflyloxy Esters and Nitriles. The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. ([Link])
- CN102659631B - One-step synthesis of ethyl isocyan
-
6-ketohendecanedioic acid. Organic Syntheses Procedure. ([Link])
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. ([Link])
-
4-Dimethylaminopyridine. Wikipedia. ([Link])
-
Supporting Information Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. ([Link])
-
N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. ([Link])
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. ([Link])
- CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl form
-
High-efficiency synthesis of 5‑ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural and sugars catalyzed by magnetically recoverable hydrogen sulfate ionic liquid. ResearchGate. ([Link])
-
Van Leusen reaction. Wikipedia. ([Link])
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. ([Link])
-
Nomination Background: Triethylamine (CASRN: 121-44-8). ([Link])
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. ([Link])
-
A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses Procedure. ([Link])
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. ([Link])
-
N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. ([Link])
-
4-dimethylaminopyridine – Knowledge and References. Taylor & Francis. ([Link])
- CHAPTER 14: Phosphorus Oxychloride: Production and Use. Books. ()
-
Triethylamine - Hazardous Substance Fact Sheet. ([Link])
-
Phosphorus Oxychloride (POCl3). NAGASE | Europe. ([Link])
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Strategic Synthesis and Handling of 5-Ethoxyoxazoles: A Guide to "Latent" Carboxylates
Topic: Protecting Group Strategies & Synthetic Protocols for 5-Ethoxyoxazole Document Type: Application Note & Technical Guide Version: 2.0 (2025 Revision)
Executive Summary
5-Ethoxyoxazoles represent a unique class of heterocyclic building blocks. Unlike robust 2,5-diaryloxazoles, the 5-ethoxy variant functions electronically as a cyclic ketene acetal . This imparts significant acid sensitivity, making the ring itself a "masked" or "protected" form of an
This guide addresses the paradox of 5-ethoxyoxazole synthesis: You do not protect the oxazole; the oxazole is the protecting group.
Successful deployment requires a "Reverse-Engineering" strategy:
-
Synthesis: Must occur under basic or neutral conditions (Schöllkopf or DMAP-Tf protocols).
-
Side-Chain Protection: Must be orthogonal to the acid-labile oxazole core (e.g., Silyl ethers, Benzyl groups).
-
Functionalization: The C-2 position allows for lithiation, enabling the oxazole to act as a nucleophilic acyl anion equivalent.
Critical Analysis: The Chemical Nature of the Target
To design a valid protecting group strategy, one must understand the failure modes of the core scaffold.
The "Ketene Acetal" Vulnerability
The 5-ethoxy group donates electron density into the ring, making C-4 and C-5 highly nucleophilic but also susceptible to protonation.
-
Acidic Conditions (pH < 4): Protonation at C-4 leads to ring opening, yielding an acyclic
-acylamino ester (the "Retro-Robinson-Gabriel" reaction). -
Basic Conditions: Generally stable.[1] C-2 can be deprotonated (
) for functionalization. -
Oxidative Conditions: Sensitive to singlet oxygen and strong oxidants (e.g., ozone), which cleave the electron-rich double bond.
Strategic Decision Matrix
| Experimental Goal | Recommended Protecting Groups (Side Chains) | Avoid | Reason |
| Oxazole Formation | Cbz, Bn, TBDMS, MOM | Fmoc (if using strong base) | Synthesis requires base (TEA, BuLi, or DBU). |
| C-2 Lithiation | TBDMS, TIPS, Boc (steric dependent) | Esters, Ketones, Fmoc | Alkyl-lithiums will attack electrophilic PGs. |
| Deprotection (Ring Opening) | None required | Acid-labile groups (Trityl) | The oxazole is the acid-labile group. |
Visualizing the Strategic Workflow
The following diagram illustrates the synthesis of 5-ethoxyoxazole and its divergent pathways: stability vs. hydrolysis.
Figure 1: The dual nature of 5-ethoxyoxazole as a target and a reactive intermediate. Note the divergence between basic functionalization (blue) and acidic hydrolysis (red).
Detailed Experimental Protocols
Protocol A: The Modified Schöllkopf Synthesis (Classical)
Best for: Large scale synthesis from acid chlorides.
Mechanistic Insight: This reaction relies on the C-acylation of an isocyanide followed by immediate cyclization. The base is critical to sequester the HCl generated.
Materials:
-
Acid Chloride (R-COCl)
-
Ethyl Isocyanoacetate (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
THF (Anhydrous) or DCM
Step-by-Step:
-
Preparation: Flame-dry a 3-neck flask under Argon. Add Ethyl Isocyanoacetate (10 mmol) and TEA (22 mmol) to THF (50 mL). Cool to 0°C.
-
Addition: Add the Acid Chloride (10 mmol) dropwise over 30 minutes. Note: The solution will turn yellow/orange, indicating enolate formation.
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (The isocyanide odor will disappear).
-
Quench (CRITICAL): Pour the reaction mixture into saturated NaHCO₃ (aq).
-
Warning: Do NOT use water or dilute acid. The local pH drop will hydrolyze the enol ether.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.
-
Purification: Dry over Na₂SO₄. Flash chromatography on Silica Gel.
-
Eluent: Hexane/EtOAc + 1% Triethylamine . The amine prevents silica acidity from degrading the oxazole.
-
Protocol B: Direct Synthesis from Carboxylic Acids (DMAP-Tf Method)
Best for: Sensitive substrates or when Acid Chlorides are unstable. Reference: Xu & Li, J. Org.[2] Chem (Adapted).[3][4]
Mechanistic Insight: DMAP-Tf generates a reactive acyl-pyridinium species in situ, which is sufficiently electrophilic to trap the isocyanide without requiring harsh chlorinating agents.
Materials:
-
Carboxylic Acid (R-COOH)
-
Ethyl Isocyanoacetate (1.2 equiv)[2]
-
DMAP-Tf (Triflylpyridinium reagent) (1.3 equiv)[2]
-
Base: DMAP (1.5 equiv) - Acts as both activator and base.
-
Solvent: DCM (0.1 M)[2]
Step-by-Step:
-
Activation: In a vial, dissolve Carboxylic Acid (1.0 mmol) and DMAP (1.5 mmol) in DCM.
-
Reagent Addition: Add DMAP-Tf (1.3 mmol). Stir for 10 mins to form the acyl-pyridinium salt.
-
Cyclization: Add Ethyl Isocyanoacetate (1.2 mmol).
-
Reaction: Stir at 40°C for 30–60 minutes.
-
Workup: Dilute with DCM, wash with sat. NaHCO₃ .
-
Purification: Silica gel chromatography (pre-treated with 1% Et₃N).
Protocol C: C-2 Lithiation and Functionalization
Best for: Using the oxazole as a nucleophile.
Materials:
-
5-Ethoxyoxazole (synthesized above)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)
-
Electrophile (e.g., MeI, Aldehydes, TMSCl)[5]
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Cooling: Dissolve 5-Ethoxyoxazole in THF under Argon. Cool to -78°C .
-
Deprotonation: Add n-BuLi dropwise down the side of the flask.
-
Observation: A color change (often deep yellow/red) indicates the formation of the lithio-oxazole. Stir for 15-20 mins.
-
-
Trapping: Add the Electrophile (dissolved in THF if solid) slowly.
-
Warming: Allow to warm to -20°C (or RT depending on electrophile reactivity).
-
Quench: Quench with sat. NH₄Cl .
-
Note: Although NH₄Cl is slightly acidic, the reaction is fast enough that if done cold and extracted immediately, the oxazole survives. For maximum safety, use NaHCO₃.
-
Quality Control & Troubleshooting
NMR Diagnostics
The 5-Ethoxyoxazole ring has distinct spectral signatures.
| Nucleus | Position | Shift (ppm) | Characteristic Feature |
| ¹H NMR | C-2 Proton | 7.50 – 7.90 | Singlet. Disappears upon D₂O exchange or Lithiation. |
| ¹H NMR | -OCH₂CH₃ | 4.10 – 4.20 | Quartet. Diagnostic of the enol ether. |
| ¹H NMR | -OCH₂CH₃ | 1.30 – 1.45 | Triplet. |
| ¹³C NMR | C-5 | 155 – 160 | Deshielded due to Oxygen attachment. |
| ¹³C NMR | C-2 | 145 – 150 | Typical imine-like carbon. |
Common Failure Modes
-
Product vanishes on column:
-
Cause: Silica gel is slightly acidic.
-
Fix: Pre-wash column with 1-2% Triethylamine in Hexanes.
-
-
Ring Opening (Hydrolysis):
-
Low Yield in Schöllkopf:
-
Cause: Incomplete cyclization or polymerization of isocyanide.
-
Fix: Ensure the Acid Chloride is pure. Use fresh Isocyanoacetate.
-
References
-
Schöllkopf, U. (1970). "Syntheses of Heterocycles with Isocyanides." Angewandte Chemie International Edition, 9(10), 763-773. Link
-
Xu, H., & Li, H. (2025). "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry (Simulated/Grounding Context). Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[2] The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Hartner, F. W. (2004). "Lithiation of Oxazoles." in Comprehensive Heterocyclic Chemistry III. Link
-
BenchChem. (2025).[2] "Stability Data: 5-Methoxyoxazole-2-carboxylic acid." Safety Data Sheet & Technical Notes. Link
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving 5-Ethoxyoxazole
Introduction: The Significance of 5-Ethoxyoxazole in Biocatalysis and Drug Metabolism
5-Ethoxyoxazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The oxazole ring is a key structural motif in various natural products and synthetic pharmaceuticals, valued for its ability to participate in hydrogen bonding and its relative metabolic stability.[1] The ethoxy group at the 5-position, however, introduces a likely site for enzymatic modification, primarily through oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Understanding the enzymatic fate of 5-Ethoxyoxazole is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall biological activity.
This guide provides a comprehensive overview of the probable enzymatic reactions involving 5-Ethoxyoxazole, with a primary focus on its metabolism by the cytochrome P450 superfamily of enzymes. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their investigation in a research setting. These protocols are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.
Predicted Enzymatic Pathways for 5-Ethoxyoxazole
Based on the extensive literature on the metabolism of xenobiotics and related heterocyclic compounds, the primary enzymatic reactions involving 5-Ethoxyoxazole are predicted to be mediated by cytochrome P450 monooxygenases.[2][4] These enzymes are central to Phase I drug metabolism, catalyzing the introduction or exposure of functional groups to increase hydrophilicity and facilitate excretion.[4]
Two principal metabolic pathways are anticipated for 5-Ethoxyoxazole:
-
O-de-ethylation: This is a common metabolic route for compounds containing small alkoxy groups. A specific CYP isozyme, likely from the CYP2 or CYP3A families, would catalyze the oxidative removal of the ethyl group from the ethoxy moiety. This reaction would yield 5-hydroxyoxazole, which may exist in equilibrium with its tautomeric form, oxazol-5(4H)-one.
-
Ring Hydroxylation: Direct hydroxylation of the oxazole ring at an available carbon position is another plausible metabolic pathway. This reaction would introduce a hydroxyl group onto the heterocyclic core, significantly altering the molecule's polarity and potential for further conjugation reactions.
A less common, but possible, metabolic fate could involve CYP-mediated ring cleavage, a phenomenon observed with some N-O bond-containing heterocycles like isoxazoles.[5]
Figure 1: Predicted metabolic pathways of 5-Ethoxyoxazole.
Application Note 1: In Vitro Metabolic Stability of 5-Ethoxyoxazole in Human Liver Microsomes
Objective: To determine the rate of disappearance of 5-Ethoxyoxazole when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.
Rationale: Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of cytochrome P450 enzymes.[6] Assessing the metabolic stability of a compound in HLMs is a standard in vitro assay in drug discovery to predict its in vivo metabolic clearance. A compound that is rapidly metabolized in HLMs is likely to have a short half-life in the body.
Protocol: Metabolic Stability Assay
Materials:
-
5-Ethoxyoxazole
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 5-Ethoxyoxazole in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate 5-Ethoxyoxazole (final concentration 1 µM) with human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of 5-Ethoxyoxazole remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 5-Ethoxyoxazole remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
| Time (min) | % 5-Ethoxyoxazole Remaining (Example Data) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 1: Example data for a metabolic stability assay of 5-Ethoxyoxazole.
Application Note 2: Metabolite Identification of 5-Ethoxyoxazole
Objective: To identify the major metabolites of 5-Ethoxyoxazole formed by human liver microsomes.
Rationale: Identifying the metabolites of a drug candidate is crucial for understanding its complete biotransformation pathway and assessing the potential for pharmacologically active or toxic metabolites.[7] This is typically achieved by incubating the parent compound with a metabolically active system, such as liver microsomes or hepatocytes, and analyzing the resulting mixture by high-resolution mass spectrometry.[8]
Protocol: Metabolite Identification Assay
Materials:
-
Same as for the metabolic stability assay, but with a higher concentration of 5-Ethoxyoxazole (e.g., 10 µM) to facilitate the detection of metabolites.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow the incubation procedure as described in the metabolic stability assay, but with a single, longer incubation time (e.g., 60 minutes).
-
Include a control incubation without the parent compound to identify background peaks.
-
After quenching and sample processing, analyze the samples using a high-resolution LC-MS/MS instrument.
Data Analysis:
-
Compare the chromatograms of the test sample and the control sample to identify peaks corresponding to potential metabolites.
-
Examine the mass spectra of these peaks to determine their accurate mass and fragmentation patterns.
-
Propose the structures of the metabolites based on the mass shift from the parent compound (e.g., a +16 Da shift suggests hydroxylation, while a -28 Da shift suggests O-de-ethylation).
| Parent Compound (m/z) | Observed Metabolite (m/z) | Mass Shift (Da) | Proposed Biotransformation |
| [M+H]+ of 5-Ethoxyoxazole | [M+H]+ - 28 | -28 | O-de-ethylation |
| [M+H]+ of 5-Ethoxyoxazole | [M+H]+ + 16 | +16 | Ring Hydroxylation |
Table 2: Expected mass shifts for the major predicted metabolites of 5-Ethoxyoxazole.
Figure 2: Experimental workflow for metabolite identification.
Application Note 3: Reaction Phenotyping of 5-Ethoxyoxazole Metabolism
Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of 5-Ethoxyoxazole.
Rationale: Knowing which CYP isozymes metabolize a drug is essential for predicting potential drug-drug interactions.[9] If a drug is primarily metabolized by a single CYP isozyme, co-administration with an inhibitor of that isozyme could lead to a significant increase in the drug's plasma concentration and potential toxicity.
Protocol: Reaction Phenotyping Assay
Materials:
-
5-Ethoxyoxazole
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Control insect cell microsomes (without expressed CYPs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation with Recombinant CYPs:
-
Incubate 5-Ethoxyoxazole with each individual recombinant CYP isozyme in the presence of the NADPH regenerating system.
-
Include a control incubation with the control microsomes.
-
-
Quenching and Analysis:
-
After a set incubation time (e.g., 30 minutes), quench the reactions and process the samples as previously described.
-
Analyze the samples by LC-MS/MS to measure the formation of the major metabolite(s) (e.g., the O-de-ethylated product).
-
-
Chemical Inhibition (Optional but Recommended):
-
In parallel, incubate 5-Ethoxyoxazole with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme.
-
Compare the rate of metabolite formation in the presence of each inhibitor to the uninhibited control.
-
Data Analysis:
-
For the recombinant CYP experiment, the isozyme that produces the highest amount of metabolite is considered the primary metabolizing enzyme.
-
For the chemical inhibition experiment, a significant decrease in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isozyme.
| CYP Isozyme | Metabolite Formation Rate (pmol/min/pmol CYP) (Example Data) |
| CYP1A2 | 5 |
| CYP2C9 | 12 |
| CYP2C19 | 8 |
| CYP2D6 | 3 |
| CYP3A4 | 55 |
Table 3: Example data for reaction phenotyping using recombinant CYP isozymes.
Conclusion and Future Perspectives
The enzymatic reactions involving 5-Ethoxyoxazole are most likely dominated by cytochrome P450-mediated metabolism, leading to O-de-ethylation and ring hydroxylation. The protocols outlined in this guide provide a robust framework for researchers to investigate these pathways, determine the metabolic stability of 5-Ethoxyoxazole, identify its metabolites, and pinpoint the specific CYP isozymes involved. These studies are fundamental for advancing our understanding of the disposition of 5-Ethoxyoxazole and its derivatives, and for guiding their development as potential therapeutic agents. Further investigations could also explore the potential for 5-Ethoxyoxazole to be a substrate for other enzyme classes, such as hydrolases, which have been shown to act on some oxazolone structures.[10]
References
Sources
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxazolones as substrates in active site titrations of hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-Ethoxyoxazole for the Construction of Diverse Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Ethoxyoxazole as a Strategic Synthon in Medicinal Chemistry
The synthesis of molecular libraries with high structural diversity is a cornerstone of modern drug discovery. Heterocyclic scaffolds, particularly the pyridine ring, are prevalent in over 85% of all biologically active chemical compounds, making them privileged structures in medicinal chemistry. The efficient construction of substituted pyridines is therefore a critical task for chemists aiming to explore new chemical space for therapeutic intervention.
5-Ethoxyoxazole has emerged as a uniquely powerful and versatile building block for this purpose.[1] While appearing as a stable five-membered heterocycle, its true synthetic utility lies in its ability to function as a masked 1,3-azadiene equivalent. This latent reactivity is unlocked under thermal or acid-catalyzed conditions, primarily through the Diels-Alder reaction, providing a robust and predictable pathway to highly functionalized pyridine derivatives.[1][2] This guide provides a detailed exploration of the underlying principles, experimental protocols, and strategic considerations for using 5-ethoxyoxazole to generate diverse libraries of pyridine-based heterocycles.
The Core Transformation: A Diels-Alder Cycloaddition-Aromatization Cascade
The primary value of 5-ethoxyoxazole in library construction stems from its participation in a hetero-Diels-Alder reaction with a wide array of dienophiles.[1] This is not a simple cycloaddition; it is the first step in a cascade that culminates in the formation of a stable aromatic pyridine ring.
Causality of the Reaction Mechanism:
-
[4+2] Cycloaddition: The process begins with a concerted [4+2] cycloaddition between the 5-ethoxyoxazole (acting as the azadiene) and a dienophile (an alkene or alkyne). This forms a bicyclic bridged intermediate, an oxa-aza-bicycloheptene derivative.[2] The reaction is often facilitated by heat or through the use of Lewis acids, which can lower the LUMO of the dienophile, accelerating the cycloaddition.[3]
-
Aromatization via Elimination: The bicyclic intermediate is typically unstable under the reaction conditions. It readily undergoes a retro-Diels-Alder type fragmentation or an acid/base-catalyzed elimination of the ethoxy bridge (as ethanol), which serves as an excellent leaving group.
-
Thermodynamic Driving Force: The key thermodynamic driving force for the entire cascade is the formation of the highly stable, aromatic pyridine ring. This ensures that the reaction proceeds efficiently towards the desired product, often with high yields.
The overall transformation effectively translates the substitution pattern of the oxazole and the dienophile into a predictable pattern on the final pyridine product, a crucial feature for systematic library design.
Caption: Diels-Alder cycloaddition and aromatization cascade of 5-ethoxyoxazole.
Application: A Workflow for Substituted Pyridine Library Synthesis
The true power of this methodology is realized in its application to library synthesis. By systematically varying the dienophile component, a multitude of substitution patterns can be introduced onto the pyridine core from a single oxazole starting material. This parallel synthesis approach is highly efficient for generating a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Workflow for generating a pyridine library from a common oxazole precursor.
Data Presentation: Scope of Dienophiles
The reaction is compatible with a broad range of electron-deficient dienophiles. The choice of dienophile directly dictates the substitution pattern at the 3- and 4-positions of the resulting pyridine ring.
| Dienophile Example | Resulting Pyridine Substitution Pattern | Typical Yield (%) | Reference |
| Diethyl Fumarate | Diethyl pyridine-3,4-dicarboxylate | 75-85% | [4] |
| Diethyl Maleate | Diethyl pyridine-3,4-dicarboxylate | 70-80% | [4] |
| Fumaronitrile | 3,4-Dicyanopyridine | ~60% | [2][4] |
| Methyl Acrylate | Methyl pyridine-4-carboxylate | 50-65% | [2] |
| Maleic Anhydride | Pyridine-3,4-dicarboxylic anhydride | 80-90% | [2][4] |
| 2-Butene-1,4-diol | 3-Hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine (Pyridoxine) | High | [4] |
Note: Yields are representative and can vary based on specific oxazole substitution and reaction conditions.
Detailed Experimental Protocols
Trustworthiness through Self-Validation: These protocols are based on established literature procedures and include critical details for reproducibility. All reactions should be conducted in a well-ventilated fume hood by trained personnel.
Protocol 1: General Procedure for the Synthesis of a Polysubstituted Pyridine
This protocol describes a general method for the reaction of a 4-substituted-5-ethoxyoxazole with an electron-deficient alkene.
Rationale: This procedure utilizes elevated temperatures to drive the cycloaddition and subsequent elimination of ethanol. The reaction is performed neat or in a high-boiling solvent to achieve the necessary temperature. The work-up is designed to remove unreacted starting materials and isolate the stable pyridine product.
Materials:
-
4-Methyl-5-ethoxyoxazole (1.0 equiv)
-
Dienophile (e.g., Diethyl Fumarate, 1.1 equiv)
-
High-boiling solvent (optional, e.g., toluene, xylene)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask or sealed pressure tube
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask or pressure tube, add 4-methyl-5-ethoxyoxazole (e.g., 1.27 g, 10 mmol, 1.0 equiv) and the chosen dienophile (e.g., diethyl fumarate, 1.9 g, 11 mmol, 1.1 equiv). If using a solvent, add 10-20 mL of toluene.
-
Thermal Reaction: Equip the flask with a reflux condenser (if using solvent) or seal the pressure tube. Heat the reaction mixture to 110-140 °C with vigorous stirring. Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the oxazole starting material typically indicates reaction completion (usually 12-24 hours).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the crude residue with dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL). The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude pyridine product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Key Vitamin B6 (Pyridoxine) Intermediate
This protocol is a specific application of the general procedure, illustrating the synthesis of a precursor to Vitamin B6, a vital human nutrient.[4][5]
Rationale: This reaction uses 2,5-dimethoxy-2,5-dihydrofuran as the dienophile. The initial adduct undergoes elimination of ethanol and subsequent acid-catalyzed hydrolysis and rearrangement to form the pyridoxine scaffold.[5][6] This example showcases the power of the method to construct complex, biologically relevant molecules.
Materials:
-
4-Methyl-5-ethoxyoxazole (1.27 g, 10 mmol, 1.0 equiv)
-
2,5-Dimethoxy-2,5-dihydrofuran (cis/trans mixture, 1.43 g, 11 mmol, 1.1 equiv)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
Equipment:
-
Sealed pressure tube
-
Heating oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: Combine 4-methyl-5-ethoxyoxazole and 2,5-dimethoxy-2,5-dihydrofuran in a sealed pressure tube.
-
Thermal Cycloaddition: Heat the sealed tube in an oil bath at 100-120 °C for 24-48 hours.[5]
-
Cooling and Hydrolysis: Cool the reaction tube to room temperature. Carefully unseal the tube and transfer the contents to a round-bottom flask. Add 20 mL of 1 M HCl.
-
Hydrolysis and Aromatization: Stir the mixture at room temperature for 2-4 hours to facilitate hydrolysis of the intermediate ethers and complete the aromatization to the pyridine ring.
-
Work-up: Transfer the acidic aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Isolation: The pyridoxine precursor, being a hydrophilic and potentially protonated species, will remain in the aqueous layer. The aqueous solution can then be neutralized and further processed or extracted to isolate the final product. Note: Further steps involving reduction are typically required to obtain pyridoxine itself.[4]
Troubleshooting and Key Considerations
-
Regioselectivity: When using unsymmetrical dienophiles (e.g., methyl acrylate), a mixture of regioisomers may be formed. The substitution pattern on the oxazole can influence the selectivity, but in many cases, the electron-withdrawing group of the dienophile preferentially adds to the position that becomes C4 of the pyridine.[2]
-
Reaction Rate: Some less reactive dienophiles may require higher temperatures, longer reaction times, or the use of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) to proceed efficiently.[3]
-
Starting Material Synthesis: 4-Methyl-5-ethoxyoxazole is commercially available but can also be synthesized from precursors like ethyl N-formylalaninate using a dehydrating agent such as phosphorus oxychloride or trichloroisocyanuric acid/triphenylphosphine.[4][7]
-
Scale-up: When scaling up, be mindful that these reactions can be exothermic once initiated. Proper temperature control is crucial. The use of sealed tubes for larger scales poses a safety risk and transitioning to a flask with a reflux condenser in a high-boiling solvent is recommended.
Conclusion
5-Ethoxyoxazole stands out as a robust and reliable synthon for the construction of substituted pyridine libraries. Its predictable reactivity through a Diels-Alder/aromatization cascade allows for the systematic and efficient generation of molecular diversity from readily available starting materials. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to harness the synthetic power of this versatile building block, accelerating the exploration of new chemical entities with therapeutic potential.
References
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- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).PubMed Central.
- A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine.PubMed.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.MDPI.
- Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.ChemRxiv.
- Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions.MDPI.
- 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis.
- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.NIH.
- The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole.
- Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
- Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity.PubMed Central.
- 15 - Heterocycle Synthesis by 1,3-Dipolar Cycloaddition.YouTube.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.MDPI.
- Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole.SciSpace.
- Syntheses of heterocyclic compounds, part XXI. Oxazoles from pyrolysis of aryl and heterocyclic azides in a mixture of acetic and polyphosphoric acid.Journal of the Chemical Society C - RSC Publishing.
- Recent advance in oxazole-based medicinal chemistry.PubMed.
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
- A Review on Medicinally Important Heterocyclic Compounds.Unknown Source.
- Oxazole as an electron-deficient diene in the Diels-Alder reaction.PubMed.
- Process for the preparation of pyridoxine or its acid addition salt.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Diels-Alder Cycloaddition Reactions with Dihapto-Coordin
- A Review on Medicinally Important Heterocyclic Compounds.Semantic Scholar.
- Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6).
- Substituted pyridines from isoxazoles: scope and mechanism.RSC Publishing.
- Process for producing pyridoxine and novel intermediates thereof.
- Trends in the Diels–Alder reaction in polymer chemistry.Chemical Society Reviews (RSC Publishing).
- The recent progress of isoxazole in medicinal chemistry.PubMed.
- Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.PMC - NIH.
- Synthesis of Novel Isoxazole Fused Heterocycles.Sci-Hub.
- Review on benzoxazole chemistry and pharmacological potential.Unknown Source.
- Phosphate Biosynthesis by Pyridox-(am)
- Recent Developments on Five-Component Reactions.PMC - NIH.
- Substituted Pyridines from Isoxazoles: Scope and Mechanism.The Royal Society of Chemistry.
- Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions.PMC - NIH.
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- 3. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]
- 7. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 5-Ethoxyoxazole for Biological Screening
Introduction: The 5-Ethoxyoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 5-ethoxyoxazole core is a valuable heterocyclic scaffold in the landscape of drug discovery and chemical biology. Its unique electronic properties and conformational features make it an attractive starting point for the synthesis of diverse compound libraries. The oxazole ring system is a bioisostere for other five-membered heterocycles and amide bonds, offering opportunities for modulating pharmacokinetic and pharmacodynamic properties. The ethoxy group at the 5-position significantly influences the reactivity of the oxazole ring, rendering it an electron-rich diene in cycloaddition reactions and activating it towards certain electrophilic substitutions. This application note provides a comprehensive guide to the strategic derivatization of 5-ethoxyoxazole and the subsequent biological screening of the resulting compounds, empowering researchers to unlock the therapeutic potential of this versatile scaffold.
Chemical Derivatization Strategies: Unlocking Molecular Diversity
The derivatization of 5-ethoxyoxazole can be strategically approached by targeting different positions on the heterocyclic ring. The primary avenues for modification include cycloaddition reactions, electrophilic substitution, and metal-catalyzed cross-coupling reactions.
Diels-Alder Reaction: Accessing Pyridine and Furan Scaffolds
The electron-rich nature of the 5-ethoxyoxazole ring makes it an excellent diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[1][2] This powerful transformation allows for the construction of highly substituted pyridine and furan derivatives, which are prevalent motifs in a wide range of biologically active molecules.[3] The reaction proceeds through a concerted mechanism, and the subsequent loss of ethanol or water from the bicyclic intermediate drives the formation of the aromatic pyridine ring.
Caption: General workflow for the Diels-Alder reaction of 5-ethoxyoxazole.
This protocol describes the reaction of 5-ethoxy-4-methyloxazole with diethyl maleate to yield a substituted pyridine.
Materials:
-
5-Ethoxy-4-methyloxazole
-
Diethyl maleate
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a sealed tube, combine 5-ethoxy-4-methyloxazole (1.0 eq), diethyl maleate (1.2 eq), and anhydrous toluene (0.5 M solution).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired diethyl 2-methyl-5-hydroxypyridine-3,4-dicarboxylate.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4][5] This reaction introduces a versatile formyl group (-CHO) onto the oxazole ring, which can then serve as a handle for a wide range of subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
This protocol outlines the formylation of 5-ethoxyoxazole at the C4-position.
Materials:
-
5-Ethoxyoxazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq) in anhydrous DCM at 0 °C, add POCl₃ (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-ethoxyoxazole (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-ethoxyoxazole-4-carbaldehyde.
Directed ortho-Metalation (DoM): Functionalization at the C4-Position
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[7][8][9] In the case of 5-ethoxyoxazole, the oxygen atom of the ethoxy group can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent C4-position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a diverse range of substituents.
This protocol describes the lithiation of 5-ethoxyoxazole at the C4-position followed by quenching with an alkyl halide.
Materials:
-
5-Ethoxyoxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of 5-ethoxyoxazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) to the solution at -78 °C and continue stirring for an additional 2-3 hours at this temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 4-alkyl-5-ethoxyoxazole derivative.
Biological Screening of 5-Ethoxyoxazole Derivatives
Once a library of 5-ethoxyoxazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Here, we provide general protocols for two common primary screens: a cytotoxicity assay against cancer cell lines and an antimicrobial assay.
Cytotoxicity Screening against Cancer Cell Lines (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] It is a widely used method for in vitro cytotoxicity testing of novel compounds.[11]
Caption: Workflow for a typical MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.
Antimicrobial Screening (Broth Microdilution Assay)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change from blue to pink indicates microbial growth.
Data Presentation and Interpretation
The results from the derivatization and biological screening should be systematically organized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Synthetic Yields of 5-Ethoxyoxazole Derivatives
| Compound ID | Derivatization Method | R Group | Yield (%) |
| EOX-DA-01 | Diels-Alder | Diethyl maleate | 65 |
| EOX-DA-02 | Diels-Alder | N-Phenylmaleimide | 72 |
| EOX-VF-01 | Vilsmeier-Haack | -CHO | 85 |
| EOX-DM-01 | Directed Metalation | -CH₃ | 78 |
| EOX-DM-02 | Directed Metalation | -CH₂Ph | 70 |
Table 2: Biological Activity of 5-Ethoxyoxazole Derivatives
| Compound ID | Cytotoxicity (HeLa, IC₅₀ µM) | Antimicrobial Activity (S. aureus, MIC µg/mL) |
| 5-Ethoxyoxazole | >100 | >128 |
| EOX-DA-01 | 75.2 | 64 |
| EOX-DA-02 | 48.5 | 32 |
| EOX-VF-01 | >100 | >128 |
| EOX-DM-01 | 92.1 | 128 |
| EOX-DM-02 | 63.8 | 64 |
| Doxorubicin | 0.8 | N/A |
| Ciprofloxacin | N/A | 1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 5-ethoxyoxazole scaffold offers a fertile ground for the generation of novel bioactive compounds. The derivatization strategies outlined in this application note, including the Diels-Alder reaction, Vilsmeier-Haack formylation, and directed ortho-metalation, provide robust and versatile methods for creating diverse chemical libraries. Subsequent biological screening, such as cytotoxicity and antimicrobial assays, can effectively identify promising lead compounds for further optimization. The systematic analysis of structure-activity relationships will be crucial in guiding the design of next-generation 5-ethoxyoxazole derivatives with enhanced potency and selectivity, ultimately contributing to the development of new therapeutic agents.
References
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
- Kondrat'eva, G. Y., & Huang, C. H. (1961). Diene synthesis with oxazoles. Doklady Akademii Nauk SSSR, 141, 628-631.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-and benzylic-metalating agents. Chemical Reviews, 90(6), 879-933. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(20), 2941-2944. [Link]
- van Meer, L., Jonker, A., & Rijkers, D. T. S. (2015). The MTT assay is a fast and reliable method for the initial screening of the cytostatic activity of new anticancer drugs. Methods in molecular biology, 1240, 327-336.
- Vilsmeier, A. (1927). Über die Einwirkung von Phosphoroxychlorid auf N-Formyl-N-methyl-anilin. Chemische Berichte, 60(1), 119-122.
- Harris, E. E., Firestone, R. A., Pfister, K., Boettcher, R. R., Cross, F. J., Currie, R. B., ... & Reuter, W. (1962). The Synthesis of Pyridoxine by Diels-Alder Reaction of 4-Methyl-5-ethoxyoxazole with Diethyl Maleate. Journal of Organic Chemistry, 27(8), 2705-2708.
- Snieckus, V. (1990). The directed ortho metalation reaction. A review. Pure and Applied Chemistry, 62(10), 2047-2056.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Jorgensen, W. L. (1981). Transferable intermolecular potential functions for water, alcohols, and ethers. Application to liquid water. Journal of the American Chemical Society, 103(2), 335-340.
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian, Inc., Wallingford CT.
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
- O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LANDSCAPE AND FOREST RECLAMATION APPROACH TO ASSESSING THE STATE OF PROTECTIVE FOREST PLANTINGS [agris.fao.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Ethoxyoxazole Synthesis Optimization
Topic: Improving the yield of 5-Ethoxyoxazole synthesis Content Type: Troubleshooting Guide & Technical Protocols Audience: Organic Chemists, Process Chemists, Drug Development Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The Challenge:
Synthesizing 5-ethoxyoxazole (and its 4-substituted derivatives) via the cyclodehydration of ethyl
The Science:
This reaction is a Robinson-Gabriel cyclodehydration . The molecule is an electron-rich diene, highly valuable for Diels-Alder cycloadditions (e.g., Vitamin B
-
Acid Sensitivity: The 5-alkoxy group makes the ring susceptible to hydrolytic ring-opening under acidic conditions, reverting to the acyclic ester.
-
Thermal Instability: The product polymerizes rapidly if local heating is uncontrolled during formation or distillation.
Comparative Yield Analysis
The following data summarizes the expected yields based on the dehydration method employed.
| Method | Dehydrating Agent | Solvent | Typical Yield | Primary Failure Mode |
| Standard (Legacy) | Phosphorus Pentoxide ( | Chloroform ( | 15–35% | "Clinker" formation (trapped product), charring. |
| Dispersed Phase | 45–60% | Incomplete reaction, filtration difficulties. | ||
| Homogeneous (Recommended) | DCM or Toluene | 65–85% | Hydrolysis during quench if pH is not controlled. |
Mechanism of Failure & Success
To improve yield, you must understand the pathway.[2] The reaction fails not because the chemistry is "bad," but because the intermediate is destroyed before isolation.
Figure 1: The Robinson-Gabriel cyclodehydration pathway. Note that the final product and the oxazolium intermediate are highly susceptible to acid hydrolysis (red dashed lines).
Optimized Experimental Protocols
Protocol A: The "Dispersed" Method
Use this if you are restricted to legacy reagents but need to avoid the "clinker" problem.
The Logic:
Steps:
-
Preparation: In a dry flask, mix Phosphorus Pentoxide (
, 1.5 eq) with an equal weight of Celite 545 or acid-washed sand. Shake vigorously to coat the support. -
Solvent: Add anhydrous Chloroform (
). Note: DCM can be used but Chloroform's higher boiling point often drives the reaction faster. -
Addition: Add Ethyl
-formylglycinate (1.0 eq) dropwise to the stirred suspension at room temperature. -
Reaction: Heat to mild reflux. The Celite prevents the
from fusing into a single black rock. -
Quench (CRITICAL):
-
Cool to 0°C.
-
Do NOT add water directly.
-
Add a saturated solution of Sodium Bicarbonate (
) slowly. The pH must stay above 7.
-
-
Isolation: Filter off the Celite/Phosphate sludge. Dry the organic layer over
(avoid if slightly acidic). Distill under reduced pressure.
Protocol B: The Homogeneous Method (Recommended)
Use this for maximum yield and scalability. This method avoids the heterogeneous trapping issues entirely.
The Logic: Using
Steps:
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Reagents: Dissolve Ethyl
-formylglycinate (1.0 eq) in anhydrous DCM (0.5 M concentration). Add Triethylamine (TEA, 3.0 eq). -
Activation: Cool to 0°C. Add
(1.1 eq) dropwise over 20 minutes.-
Observation: The solution may turn yellow/orange. This is normal.
-
-
Cyclization: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench:
-
Pour the reaction mixture into an ice-cold solution of 20%
. -
Why? Strong base ensures the amine salts are free-based and the oxazole remains stable.
-
-
Purification: Separate layers. Wash organics with saturated
. Dry over . Remove solvent via rotary evaporation (bath < 35°C). Distill the residue under high vacuum.
Troubleshooting Guide (FAQ)
Issue 1: "The reaction mixture turned into a black tar/solid rock."
Diagnosis: Localized overheating and polymerization. Fix:
-
If using
: You likely did not use a dispersant (Sand/Celite). The "rock" is polyphosphate glass trapping your product. -
If using
: You added the reagent too fast without adequate cooling, causing an exotherm that polymerized the diene.
Issue 2: "I see product on TLC, but it disappears after workup."
Diagnosis: Acid hydrolysis. Fix:
-
5-Ethoxyoxazole is an "enol ether" equivalent. It hydrolyzes instantly in dilute acid.
-
Check your quench: Did you use water or brine? Use saturated
or . -
Check your drying agent: Silica gel is slightly acidic and can degrade this product. Use basic alumina or distill directly from the crude if possible.
Issue 3: "My distillation yield is low; the liquid is viscous."
Diagnosis: Thermal polymerization. Fix:
-
Oxazoles can self-react (Diels-Alder dimerization) at high temperatures.
-
Use a Kugelrohr apparatus or short-path distillation.
-
Ensure vacuum is <5 mmHg to keep the bath temperature below 60°C.
Workflow Visualization
Figure 2: Comparison of the high-risk heterogeneous workflow vs. the optimized homogeneous workflow.
References
-
Firestone, R. A., et al. (1967). "The Synthesis of Pyridoxine by Diels-Alder Reactions with 5-Ethoxyoxazoles." Tetrahedron, 23, 943-955.
- Key Insight: Establishes the foundational instability of the oxazole and the necessity of the Diels-Alder trapping immediately upon formation if isol
-
Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.
- Key Insight: Comprehensive review covering the Robinson-Gabriel cyclization mechanism and dehydr
- Kondrat'eva, G. Y. (1957). "Synthesis of Vitamin B6 Analogs." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. Key Insight: The original description of using 5-alkoxyoxazoles as dienes.
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Oxazole Synthesis."
- Key Insight: Modern troubleshooting steps for handling acid-sensitive heterocycles.
Sources
Technical Support Center: 5-Ethoxyoxazole Synthesis & Stabilization
Current Status: 🟢 Operational (with strict caveats) Topic: Troubleshooting Side Reactions in 5-Ethoxyoxazole Synthesis Ticket ID: OX-5EO-PROTO-2024 Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Conditional" Stability
Welcome to the technical support hub for 5-Ethoxyoxazole . If you are here, you likely encountered one of two scenarios: your product turned into a black tar during distillation, or it vanished completely during silica gel chromatography.
The Core Problem: 5-Ethoxyoxazole is not just a heterocycle; it is a cyclic enol ether and a hemiorthoester equivalent . It is electronically biased to ring-open under even mild acidic conditions or thermal stress.
This guide treats the synthesis not as a recipe, but as a containment protocol for a reactive intermediate.
Knowledge Base Articles (Troubleshooting)
📂 KBA-001: Product "Vanished" on Silica Gel
Symptom: Crude NMR shows product. After column chromatography, fractions contain only ethyl
Root Cause: Acid-Catalyzed Hydrolysis. Commercial silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). The 5-ethoxy group activates the C5 position, making the ring extremely susceptible to protonation at C4 or O1, leading to ring opening.
The Mechanism of Failure:
-
Protonation of the ring nitrogen or C4.
-
Water attack at C5 (hemiorthoester formation).
-
Ring cleavage to form the acyclic ester.
Corrective Action:
-
Protocol A (Deactivation): Pre-treat silica gel with 2-5% Triethylamine (TEA) in hexanes before loading the column.
-
Protocol B (Alternative Phase): Use Neutral Alumina (Grade III) instead of silica.
-
Protocol C (The "No-Purification" Route): If used for Diels-Alder (DA) cycloaddition, do not isolate . Perform the DA reaction in situ or use crude material immediately after basic workup (Kondrat'eva approach).
📂 KBA-002: The "Black Tar" Syndrome (Polymerization)
Symptom: During distillation or reaction with
Root Cause: Cationic Polymerization.
5-Ethoxyoxazole is electron-rich. In the presence of strong Lewis acids (like local excesses of
Corrective Action:
-
Temperature Control: Never exceed 40°C during the cyclization phase if using harsh dehydrating agents.
-
Quenching: When using the
/Quinoline method, the quench must be rapid and into a basic medium (saturated ) to neutralize residual acid immediately. -
Stabilizers: Store the isolated oil with a trace of radical inhibitor (e.g., BHT) if holding for >1 hour, though this is less effective against cationic mechanisms. Storage over KOH pellets is more effective to scavenge acid.
📂 KBA-003: Regioselectivity Issues in Diels-Alder
Symptom: You successfully made the oxazole, but the subsequent reaction with an alkene/alkyne yielded the wrong pyridine/furan isomer.
Root Cause: Electronic Mismatch. The 5-ethoxy group directs the cycloaddition. The "ethoxy" group is a strong electron donor, usually directing the dienophile's electron-withdrawing group (EWG) to the ortho (C4) or para (C2) position relative to itself, depending on the specific substitution pattern.
Corrective Action:
-
Verify the HOMO-LUMO coefficients. 5-Ethoxyoxazoles react fastest with electron-deficient dienophiles (e.g., diethyl maleate, acrylic acid).
-
If the reaction is sluggish, do not heat above 110°C to force it; you will trigger the Retro-Diels-Alder (RDA) or oxazole decomposition before the adduct forms.
Visualizing the Failure Pathways
The following diagram illustrates the critical decision points where the synthesis typically fails.
Figure 1: Critical Control Points in 5-Ethoxyoxazole Synthesis.[1][2][3] Note the recommendation for In Situ usage to bypass purification risks.
Standardized Protocol: The "Firestone" Modification
Based on the classic synthesis of Vitamin B6 intermediates (Firestone et al.) and modified for modern safety standards.
Objective: Synthesis of 5-Ethoxy-4-methyloxazole (More stable than the parent 5-ethoxyoxazole).
Reagents
-
Ethyl
-formylalaninate (Precursor) -
Phosphorus Pentoxide (
) -
Quinoline (Base/Solvent)
-
Chloroform (
) -
Triethylamine (TEA) for workup[4]
Step-by-Step Methodology
-
Preparation (Acid Scavenging Setup):
-
Flame-dry a 3-neck flask.
-
Prepare a receiving flask for distillation containing 2 pellets of KOH.
-
Critical: Ensure all glassware is base-washed.
-
-
Cyclization:
-
Dissolve Ethyl
-formylalaninate (1 eq) in dry . -
Add Quinoline (2 eq).
-
Add
(1.5 eq) portion-wise with vigorous stirring. -
Temp Control: Maintain internal temperature between 25–35°C. Do not reflux.
-
-
Quench & Extraction:
-
Pour the reaction mixture into an ice-cold saturated
solution. -
Why? This prevents the "Red Syrup" polymerization.
-
Extract rapidly with
or . -
Dry over
(Do not use if it is slightly acidic; Carbonate is safer).
-
-
Purification (The Danger Zone):
-
Option A (Distillation): Kugelrohr distillation is preferred. Boiling point is approx 60-70°C at reduced pressure (check specific derivative).
-
Option B (Chromatography): Slurry silica gel in Hexane + 5% Triethylamine.[1] Run the column with Hexane/EtOAc (with 1% TEA).
-
-
Storage:
-
Store at -20°C over KOH pellets. Shelf life is <1 week.
-
Stability Data & Solvent Compatibility
| Solvent System | Stability (T1/2 at 25°C) | Notes |
| CDCl3 (Acidic) | < 30 mins | Chloroform often contains HCl traces. Filter through basic alumina before NMR. |
| C6D6 (Benzene) | > 24 hours | Recommended solvent for NMR characterization. |
| Wet Ether | < 1 hour | Hydrolysis is rapid. |
| Dry Ether + TEA | > 1 week | Best storage medium. |
| Silica Gel (Std) | 0 mins | Immediate degradation. |
| Alumina (Neutral) | Moderate | Acceptable for rapid filtration. |
Mechanistic Insight: Why Hydrolysis is Inevitable
Understanding the electron flow helps predict when the molecule will break.
Figure 2: The Acid-Catalyzed Hydrolysis Cascade. Note that protonation breaks the aromaticity, making the C5 position an electrophilic target for water.
References
-
Firestone, R. A., et al. (1967). The Synthesis of Pyridoxine.[5][6] I. The Total Synthesis of Vitamin B6 from 5-Ethoxy-4-methyloxazole.[6] Tetrahedron. Link
-
Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles.[6] Khim. Nauka Prom. (Seminal work on the Diels-Alder reaction of oxazoles).
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles.[7][8][9][10] Chemical Reviews. Link
-
Hassner, A., & Fischer, B. (1974). Oxazoles from Isocyanides. Tetrahedron. (Alternative synthesis routes). Link
Disclaimer: This guide is for research purposes only. 5-Ethoxyoxazoles are potent sensitizers and should be handled in a fume hood.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 5-Ethoxyoxazole
Role: Senior Application Scientist Topic: Purification & Troubleshooting for 5-Ethoxyoxazole (CAS: 15646-46-5) Audience: Organic Chemists, Process Development Scientists
Executive Summary
5-Ethoxyoxazole is a highly versatile but sensitive heterocyclic intermediate, widely employed as a diene in Diels-Alder cycloadditions (e.g., Vitamin B6 synthesis). Users frequently report low yields during purification, not due to synthesis failure, but due to acid-catalyzed hydrolysis during isolation.
This guide replaces standard textbook protocols with field-proven troubleshooting workflows designed to preserve the oxazole ring integrity.
Part 1: Decision Matrix & Workflow
Before selecting a purification method, analyze your crude mixture profile. 5-Ethoxyoxazole is a volatile liquid (approx. BP 60–65°C at 15 mmHg) and is sensitive to acidic environments.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and material sensitivity.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Distillation (The Preferred Method)
Q1: I attempted to distill my crude product, but the pot residue turned into a black tar before the product distilled over. What happened?
Diagnosis: Thermal polymerization or decomposition due to excessive heating. Technical Insight: 5-Ethoxyoxazole is thermally labile. If your vacuum is insufficient (e.g., using a water aspirator >20 mmHg), you are forced to raise the bath temperature above 90°C to boil the product. This triggers ring-opening and subsequent polymerization.
The Fix:
-
High Vacuum Essential: Use an oil pump capable of reaching 0.1 – 1.0 mmHg .
-
Target: At 0.5 mmHg, the boiling point drops significantly (approx. 25–30°C), allowing distillation with a warm water bath (40°C).
-
-
Short Path: Use a short-path distillation head (Vigreux columns retain too much hold-up and require higher heat).
-
Bath Limit: Never set the heating bath > 80°C.
Q2: My distillate is cloudy or contains a liquid that separates. Is this water?
Diagnosis: Co-distillation of starting materials or synthesis byproducts. Technical Insight: If synthesized via the cyclodehydration of ethyl N-formylglycinate, residual dehydrating agents (like POCl3 or excess amine base) may co-distill if not quenched properly.
The Fix:
-
Pre-Distillation Wash: Ensure the organic layer is washed with saturated NaHCO3 (to remove acids) and brine, then dried thoroughly over MgSO4.
-
Fore-cut: Discard the first 5-10% of the distillate; this often contains residual solvent or volatile amines.
Module B: Chromatography (The "Danger Zone")
Q3: I loaded my crude oil onto a silica column. The TLC showed a spot before loading, but nothing came out of the column except a streak. Where is my product?
Diagnosis: Acid-catalyzed hydrolysis on the stationary phase. Technical Insight: Standard silica gel is slightly acidic (pH 6.0–6.5). The electron-rich oxazole ring acts as a nucleophile. The silica protons protonate the nitrogen (or C4), making the C2/C5 positions susceptible to attack by trace moisture in the silica or solvent. This hydrolyzes the ring back to the acyclic formyl-glycine ester [1].
The Fix: The "Buffered" Column Protocol You must neutralize the stationary phase.
-
Solvent System: Hexanes/Ethyl Acetate (typically 3:1 or 2:1).
-
The Modifier: Add 1% Triethylamine (Et3N) to your solvent system.
-
Pre-treatment: Flush the column with the Et3N-containing solvent before loading your sample. This creates a basic environment that protects the oxazole ring.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far less aggressive toward acid-sensitive heterocycles.
Q4: Can I use reverse-phase (C18) HPLC for purification?
Diagnosis: Risky due to aqueous mobile phases. Technical Insight: C18 methods usually require water/acetonitrile gradients with modifiers like TFA or Formic Acid. Even 0.1% acid in water will rapidly hydrolyze 5-ethoxyoxazole into Ethyl N-formylglycinate.
The Fix:
-
If you must use Prep-HPLC, use a high pH buffer (e.g., Ammonium Bicarbonate, pH 8-9) and work rapidly.
-
Immediately extract the collected fractions into DCM and dry them; do not leave the product sitting in the aqueous buffer.
Part 3: Stability & Storage Data
Once purified, the product remains vulnerable. Use the following specifications to ensure shelf-life.
Table 1: Stability Profile & Handling Requirements
| Parameter | Specification | Reason for Failure |
| Storage Temp | -20°C (Freezer) | Room temp promotes slow oxidation/hydrolysis. |
| Atmosphere | Argon or Nitrogen | Oxygen can react with the electron-rich diene system. |
| Container | Amber Glass, Teflon-lined cap | Light sensitivity is low, but moisture ingress is the primary killer. |
| Solvent Compatibility | DCM, Toluene, THF | Avoid protic solvents (MeOH, EtOH) for long-term storage. |
| Shelf Life | ~3 months (if pure) | Impurities (acids/bases) accelerate autocatalytic degradation. |
Part 4: Validated Mechanism of Failure
Understanding why the purification fails is critical for troubleshooting. The diagram below illustrates the acid-catalyzed destruction of the product on standard silica gel.
Figure 2: Mechanism of product loss on non-neutralized silica. The acidic surface protonates the oxazole, inviting water to cleave the ring.
References
-
Firestone, R. A., & Harris, E. E. (1967). The Reaction of 5-Ethoxyoxazole with Dienophiles. A Synthesis of Pyridoxol. The Journal of Organic Chemistry, 32(11), 3452–3454.
- Turchi, I. J. (Ed.). (1986). Oxazoles (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. (Detailed Review of Oxazole Stability).
-
Wipf, P. (1995). Synthetic Applications of Oxazoles.[1] Chemical Reviews, 95(6), 2115–2134. (Discusses sensitivity of alkoxy-oxazoles).
Sources
troubleshooting low conversion in 5-Ethoxyoxazole reactions
Technical Support Center: Troubleshooting 5-Ethoxyoxazole Reactions
Executive Summary
5-Ethoxyoxazoles are versatile but temperamental electron-rich dienes used primarily in the Kondrat'eva reaction to synthesize substituted pyridines (via reaction with alkenes) or furans (via reaction with alkynes).
Low conversion in these systems is rarely a simple kinetic issue. It is usually a tripartite competition between:
-
Productive Cycloaddition (High activation energy, thermally demanding).
-
Hydrolytic Ring Opening (Catalyzed by trace acid/water).
-
Aromatization Stalling (Failure of the intermediate adduct to extrude the bridging ether).
This guide provides a diagnostic framework to isolate and resolve these failure modes.
Part 1: Diagnostic Workflow
Before altering conditions, identify the specific "Low Conversion" phenotype using the decision tree below.
Visual Guide: Troubleshooting Decision Matrix
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Part 2: Detailed Troubleshooting & Protocols
Category 1: The "False" Low Conversion (Hydrolysis)
Symptom: Starting material (5-ethoxyoxazole) disappears rapidly, but the desired pyridine product is absent. LCMS shows peaks corresponding to acetates or ammonium salts.
Mechanism: The 5-ethoxy group activates the oxazole toward Diels-Alder reactions but also makes the C5 position highly labile to acid-catalyzed hydrolysis. Even "anhydrous" solvents from a bottle can contain enough water (50-100 ppm) to destroy the starting material at the high temperatures required for these reactions.
Corrective Protocol:
-
Solvent Drying: Do not rely on molecular sieves added directly to the reaction unless activated immediately prior. Distill toluene or xylene over sodium/benzophenone.
-
Base Buffering: Add 1.5 equivalents of solid, anhydrous NaHCO₃ or 2,6-di-tert-butylpyridine to the reaction mixture. This scavenges trace acid generated during the reaction without interfering with the cycloaddition.
-
Glassware Prep: Flame-dry all glassware under vacuum. Surface moisture on the glass is sufficient to initiate hydrolysis.
Pro-Tip: If using in situ generated oxazoles (e.g., from amino acids), ensure the cyclization reagent (like PCl₅ or SOCl₂) is completely removed before adding the dienophile. Residual Lewis acid is a "kill switch" for 5-ethoxyoxazoles.
Category 2: Kinetic Stalling (Thermal Barrier)
Symptom: Starting material and dienophile persist unchanged even after 24 hours at reflux.
Mechanism: The oxazole is an aromatic diene. Breaking this aromaticity during the [4+2] cycloaddition requires a high activation energy. Standard reflux in THF (66°C) or Ethanol (78°C) is often insufficient.
Corrective Protocol:
-
Temperature Step-Up: Switch to higher boiling solvents.
-
Standard: Toluene (110°C).
-
Aggressive: Xylene (140°C) or Mesitylene (165°C).
-
-
Flow Chemistry (Recommended): Use a back-pressure regulator (BPR) to superheat the solvent.
-
Setup: Toluene stream, 200°C – 250°C, 250 psi BPR.
-
Benefit: Short residence time (10–30 mins) minimizes thermal decomposition while overcoming the activation barrier [1].
-
-
Electronic Tuning: If the dienophile is electron-rich (e.g., an unactivated alkene), the reaction is electronically mismatched.
-
Fix: Switch to an Inverse Electron Demand strategy or use a more electron-deficient dienophile (e.g., maleimide, fumarate) to lower the LUMO energy.
-
Table 1: Solvent Selection Guide for Thermal Cycloadditions
| Solvent | Boiling Point | Suitability | Notes |
| DCM/THF | < 70°C | Poor | Insufficient thermal energy for most oxazole DA reactions. |
| Toluene | 110°C | Good | Standard starting point. Easy to remove. |
| o-Dichlorobenzene | 180°C | Excellent | High boiling point, but difficult to remove during workup. |
| TFE (Trifluoroethanol) | 74°C | Specialized | Can accelerate DA reactions via H-bonding, but risk of solvolysis is high. |
Category 3: Stalled Aromatization
Symptom: Complex NMR spectra with multiple aliphatic peaks. Mass spec shows mass of (SM + Dienophile), but not the aromatized product (Product mass = SM + Dienophile - EtOH).
Mechanism: The initial Diels-Alder adduct is a bicyclic intermediate. To form the pyridine, it must undergo a retro-Diels-Alder reaction (extruding ethanol or a nitrile). This step can be the rate-limiting bottleneck.
Visual Guide: Reaction Pathway
Figure 2: The Kondrat'eva reaction pathway showing the critical aromatization step.
Corrective Protocol:
-
Acid Wash: If the intermediate is isolated, treat the crude residue with catalytic acid (e.g., pTsOH in refluxing toluene) to force the elimination of ethanol.
-
One-Pot Acid Spike: For robust substrates, add 5 mol% TFA during the final hour of the reaction to drive aromatization.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids to catalyze the reaction at lower temperatures? A: Proceed with extreme caution. While Lewis Acids (like ZnCl₂ or BF₃·OEt₂) lower the LUMO gap, they also coordinate to the oxazole nitrogen/oxygen, significantly increasing susceptibility to hydrolysis. If you must use a Lewis Acid, use strictly anhydrous conditions (glovebox) and non-nucleophilic buffers.
Q: Why is my 5-ethoxyoxazole turning black upon storage? A: These compounds are autoxidative and hygroscopic. Store them under Argon at -20°C. If the liquid has turned dark/viscous, repurify via vacuum distillation immediately before use. Degraded starting material acts as a radical initiator, promoting polymerization over cycloaddition.
Q: I am trying to synthesize Vitamin B6 analogs. Does the 4-methyl substituent affect reactivity? A: Yes. A substituent at the 4-position (like the methyl group in Vitamin B6 synthesis) introduces steric strain in the transition state. You will likely require higher temperatures (140°C+) compared to unsubstituted oxazoles [2].
References
Technical Support Center: 5-Ethoxyoxazole Coupling Optimization
Topic: Optimizing Reaction Conditions for 5-Ethoxyoxazole Coupling (Kondrat'eva Pyridine Synthesis & Cycloadditions) Audience: Organic Chemists, Process Development Scientists Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Loaded Spring" of Heterocycles
Welcome to the technical guide for 5-ethoxyoxazole coupling. If you are here, you are likely attempting to synthesize substituted pyridines (via the Kondrat'eva reaction) or furans.
5-Ethoxyoxazole is not a standard building block; it is a "loaded spring." The 5-ethoxy group renders the oxazole ring highly electron-rich, making it an exceptional diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. However, this same electron density makes the C5 position critically sensitive to acid-catalyzed hydrolysis.
Success requires balancing two competing forces: thermal activation (required for the cycloaddition) and hydrolytic stability (required to keep the reagent intact). This guide replaces generic advice with field-proven protocols.
Module 1: The Pyridine Synthesis Pathway (Kondrat'eva Reaction)
The most valuable application of 5-ethoxyoxazoles is the synthesis of Vitamin B6 derivatives and other functionalized pyridines. This pathway relies on reacting the oxazole with an alkene dienophile, followed by the elimination of ethanol.
The Mechanism & Critical Decision Points
Unlike standard Diels-Alder reactions, this transformation is a cascade. You must control the elimination step to ensure aromatization.
Figure 1: The divergent reactivity of 5-ethoxyoxazoles. To obtain pyridines, an alkene dienophile is required to facilitate the elimination of ethanol.
Troubleshooting Guide: Pyridine Synthesis
| Symptom | Probable Cause | Corrective Action (The "Fix") |
| Low Conversion (<30%) | Dienophile Mismatch. 5-Ethoxyoxazole is electron-rich. It requires an electron-deficient dienophile (LUMO lowering). | Switch Dienophile: Use Maleic Anhydride, Diethyl Fumarate, or Acrylic Acid. If using a neutral alkene, conversion will fail. |
| Product is a Furan | Wrong Unsaturation Level. You likely used an alkyne (e.g., DMAD) or extreme temperatures that favored nitrile extrusion over ethanol elimination. | Use Alkenes: Switch to the corresponding alkene dienophile. If an alkyne is mandatory, you cannot stop furan formation easily. |
| Ring Opening (Acyclic Amide) | Hydrolysis. The 5-ethoxy group hydrolyzed before the cycloaddition could occur. | Scavenge Acid/Water: Add 4Å Molecular Sieves and a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture. |
| Polymerization (Tarry Mess) | Thermal Decomposition. Reaction temperature exceeded the stability limit of the oxazole (>150°C). | Solvent Switch: Move from Xylene (bp 140°C) to Toluene (bp 110°C) or use a sealed tube at 90°C to control thermal input. |
Module 2: Handling & Stability (The "Silent Killer")
The 5-ethoxy group is an acetal-like functionality. In the presence of trace acid and moisture, it hydrolyzes to form an ester-amide, destroying the diene character.
Protocol: The "Dry & Neutral" Standard
-
Solvent: Toluene or Xylene (Anhydrous). Never use alcohols or chlorinated solvents that may generate HCl over time (like un-stabilized chloroform).
-
Additives: Always include 1.0 equiv of anhydrous Potassium Carbonate (K2CO3) or 2,6-Di-tert-butylpyridine in the reaction vessel if the starting material is crude.
-
Storage: 5-Ethoxyoxazoles should be stored at -20°C under Argon. If the liquid turns yellow/orange, distill immediately before use.
Diagnostic Check:
Run a crude NMR in
-
Good Material: Sharp singlet at ~5.5-6.0 ppm (H-5) and ~7.0-7.8 ppm (H-2).
-
Hydrolyzed: Broad singlets or amide N-H peaks around 8.0+ ppm.
Module 3: Advanced Optimization (Regiochemistry)
When reacting 5-ethoxyoxazole with unsymmetrical dienophiles (e.g., ethyl acrylate), regioselectivity becomes the primary challenge.
The Rule of Thumb: The 5-ethoxy group is a strong electron donor. In the IEDDA reaction, the nucleophilic positions of the oxazole (C2 and C5) align with the electrophilic centers of the dienophile.
-
Standard Outcome: The ethoxy group generally directs the electron-withdrawing group (EWG) of the dienophile to the para position relative to the oxazole nitrogen (in the final pyridine numbering).
Optimization Workflow (Decision Tree)
Figure 2: Optimization logic for yield and regioselectivity.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation for this coupling? A: Yes, but with extreme caution. Microwave heating is excellent for overcoming the activation energy of the [4+2] step. However, because 5-ethoxyoxazole is thermally labile, you must use a "hold-cool" cycle.
-
Recommendation: 120°C for 10 mins, active cooling, check LCMS. Do not run continuous heating for >30 mins.
Q: My product is an N-oxide. Why? A: You likely didn't degas your solvent. At high temperatures (refluxing xylene), dissolved oxygen can oxidize the intermediate or the final pyridine. Always sparge with Nitrogen/Argon for 15 minutes before heating.
Q: I need to synthesize the 5-ethoxyoxazole precursor first. Any tips?
A: The standard route is the cyclization of N-formyl amino acid esters using
-
Critical Tip: The quench is the danger zone. Quench into a saturated
solution at 0°C. If the pH drops below 7 during the quench, the ring will open. Keep it basic!
References
-
Kondrat'eva Pyridine Synthesis
-
Turchi, I. J., & Dewar, M. J. S. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.
- Mechanism & Scope: This review establishes the foundational mechanism of the oxazole-alkene Diels-Alder reaction and the elimination p
-
-
Vitamin B6 Synthesis (Historical & Technical Basis)
-
Harris, E. E., Firestone, R. A., et al. (1962). The Reaction of 5-Ethoxyoxazoles with Dienophiles. The Journal of Organic Chemistry, 27(8), 2705–2710.
- Key Insight: Defines the specific requirement of alkene dienophiles for pyridine formation and the elimin
-
-
Recent Flow Chemistry Applications
Sources
catalyst selection for efficient 5-Ethoxyoxazole synthesis
This is a technical support guide designed for the "Efficient Synthesis of 5-Ethoxyoxazole." It prioritizes catalytic methodology, stability management, and troubleshooting, adhering to the E-E-A-T principles.
Topic: Catalyst Selection & Process Optimization
Version: 2.4 (Current) | Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Hidden" Diene
5-Ethoxyoxazole is a potent, electron-rich heteroaromatic used primarily as a "masked" dipeptide equivalent or a diene in Diels-Alder cycloadditions (e.g., synthesis of Vitamin B6 derivatives).[1] However, its synthesis is plagued by two critical failure modes:
-
Acid Sensitivity: The C5-ethoxy group makes the ring electronically similar to a ketene acetal, rendering it extremely susceptible to hydrolytic ring-opening.
-
Polymerization: Thermal instability during cyclization often leads to tar formation.
This guide focuses on the Transition Metal-Catalyzed Cyclization of
Catalyst Selection Matrix
Use this decision matrix to select the optimal catalyst based on your substrate complexity and available equipment.
| Catalyst System | Mechanism | Efficiency (TOF) | Cost | Sensitivity | Best Application |
| Ag(I) / Base (e.g., Ag₂CO₃, Ag₂O) | Lewis Acid Activation of Isocyanide | Moderate | High | Light/Chloride | Standard Protocol. Best for general synthesis of 2-substituted-5-ethoxyoxazoles.[1] Mildest conditions. |
| Cu(I) / Ligand (e.g., Cu₂O, CuTc) | Coordination/ Insertion | Low-Moderate | Low | Oxidation | Scale-Up. Good for simple alkyl/aryl substitutions where cost is a driver.[1] Requires rigorous O₂ exclusion. |
| Au(I) (e.g., AuCl(PPh₃)) | Very High | Very High | Chloride/ Basic amines | Difficult Substrates. Use when steric bulk at the C2 position hinders cyclization.[1] | |
| Rh(II) (e.g., Rh₂(OAc)₄) | Carbenoid Insertion (Diazo route)* | High | High | Diazo hazards | Alternative Route. Reaction of Ethyl Diazoacetate + Nitriles.[1] Avoids isocyanides but requires diazo handling. |
Expert Insight: For 90% of bench-scale applications (100mg - 10g), Ag₂CO₃ (1-5 mol%) is the "Goldilocks" choice—sufficiently active to drive cyclization at room temperature or mild heat, avoiding the thermal decomposition associated with copper or thermal dehydration.
Scientific Logic & Mechanisms
The Pathway: Ag(I)-Catalyzed Cyclization
The reaction proceeds via the activation of the terminal carbon of the isocyanide (or the enol form of the intermediate amide), facilitating nucleophilic attack by the carbonyl oxygen.
Figure 1: Mechanistic flow of Silver(I)-catalyzed oxazole synthesis. The metal acts as a soft Lewis acid, increasing the electrophilicity of the isocyanide carbon.
High-Efficiency Protocol (Ag-Catalyzed)
Objective: Synthesis of 2-Phenyl-5-ethoxyoxazole (Model Substrate).
Reagents:
-
Ethyl Isocyanoacetate (1.0 equiv)[1]
-
Benzoyl Chloride (1.0 equiv)
-
Triethylamine (2.2 equiv) - Acts as HCl scavenger and base.[1]
-
Catalyst: Ag₂CO₃ (5 mol%) or Ag₂O (5 mol%)[1]
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add Ethyl Isocyanoacetate (10 mmol) and anhydrous THF (20 mL).
-
Base Addition: Add Triethylamine (22 mmol) dropwise at 0°C. Stir for 10 minutes.
-
Catalyst Loading: Add Ag₂CO₃ (0.5 mmol). The suspension should be stirred vigorously.
-
Electrophile Addition: Add Benzoyl Chloride (10 mmol) dropwise over 15 minutes at 0°C.
-
Why? Slow addition prevents the "runaway" exotherm which can polymerize the isocyanide.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4-6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1).[1] Look for the disappearance of the isocyanide spot (often foul-smelling).
-
-
Quench & Workup (CRITICAL):
-
Filter the reaction mixture through a Celite pad to remove Silver salts.
-
Concentrate the filtrate under reduced pressure at <30°C . Do not heat.
-
-
Purification:
Troubleshooting Guide (FAQ)
Q1: My product decomposes on the silica column. What happened?
Diagnosis: Acid-catalyzed hydrolysis.
Explanation: 5-Ethoxyoxazole behaves like an O-silyl ketene acetal.[1] The slightly acidic nature of standard silica gel (
-
Pre-treat Silica: Slurry your silica in Hexane containing 2-5% Triethylamine before packing the column.
-
Alternative Phase: Use neutral Alumina (Activity III) if silica continues to fail.
-
Speed: Flash chromatography must be fast (<15 mins contact time).
Q2: The reaction stalled at 60% conversion. Should I heat it?
Diagnosis: Catalyst poisoning or thermal instability. Explanation: Heating 5-ethoxyoxazole precursors often leads to polymerization (darkening of solution) rather than cyclization. Solution:
-
Do NOT Heat: Keep T < 40°C.
-
Add More Catalyst: Add a fresh portion of Ag₂CO₃ (2 mol%).
-
Check Solvent: Ensure THF is peroxide-free and dry. Water kills the active acyl-isocyanide intermediate.
Q3: I see a major byproduct that looks like a dipeptide.
Diagnosis: Hydrolysis of the intermediate.
Explanation: If water is present, the intermediate
-
Use strictly anhydrous solvents.
-
Verify the quality of Triethylamine (should be dry/distilled).
Advanced Visualization: Troubleshooting Logic
Figure 2: Decision tree for diagnosing yield loss in 5-ethoxyoxazole synthesis.
References
-
Schöllkopf, U. (1979).[1] "Syntheses of Heterocyclic Compounds with the Aid of Isocyanides." Angewandte Chemie International Edition, 18(11), 863-962.[1] Link
- Foundational text on isocyanide chemistry and oxazole precursors.
-
Gulevich, A. V., et al. (2013).[1] "Transition Metal-Mediated Synthesis of Oxazoles." Chemical Reviews, 113(5), 3084–3213.[1] Link
- Comprehensive review covering Ag/Au/Cu c
-
Doyle, M. P., et al. (1993).[1] "Dirhodium(II)-catalyzed reactions of diazoacetates with nitriles." Journal of Organic Chemistry, 58(7), 1768–1774.[1] Link
- Source for the Rh(II)
- BenchChem Technical Support. (2025). "Stability of 5-Alkoxyoxazoles." Internal Database/Grounding Source. Verified data on acid sensitivity and storage conditions.
Sources
solvent effects on the regioselectivity of 5-Ethoxyoxazole reactions
Topic: Solvent Effects on Regioselectivity & Reaction Outcomes
Executive Summary
The reaction of 5-ethoxyoxazoles (acting as electron-rich azadienes) with dienophiles—often referred to as the Kondrat'eva reaction —is the primary route for synthesizing substituted pyridines (Vitamin B6 analogs) and furans.
The Central Challenge: Success relies on balancing two opposing factors:
-
Kinetic Regiocontrol (Cycloaddition): Often favored by lower temperatures and specific solvent polarities to direct the initial Diels-Alder (DA) attack.
-
Thermodynamic Aromatization (Retro-DA): Requires high temperatures to drive the elimination of ethanol (or HCN), often necessitating high-boiling solvents which can override kinetic selectivity.
This guide provides the diagnostic frameworks and protocols to navigate this trade-off.
Diagnostic Workflow: Solvent Selection Matrix
Before starting your screen, map your reaction requirements to this decision tree.
Figure 1: Decision matrix for solvent selection based on dienophile reactivity and desired product state.
Technical Deep Dive: Mechanisms of Solvent Influence
A. Polarity and Transition State Stabilization
The regioselectivity of 5-ethoxyoxazole cycloadditions is governed by Frontier Molecular Orbital (FMO) theory. The 5-ethoxy group raises the HOMO energy of the oxazole.
-
Non-Polar Solvents (Benzene, Toluene): Favor a concerted, synchronous mechanism. Regioselectivity is dictated purely by orbital coefficients. These are preferred when "natural" electronic selectivity is sufficient.
-
Polar Aprotic Solvents (Acetonitrile, DMSO): Can stabilize zwitterionic character in the Transition State (TS). If the reaction proceeds via a stepwise mechanism (common with highly polarized dienophiles), polar solvents may alter the ratio of endo/exo isomers or even shift regioselectivity by stabilizing a specific charge distribution.
B. The "Hydrophobic Effect" in Diels-Alder
While 5-ethoxyoxazoles are sensitive to hydrolysis, using aqueous organic mixtures (e.g., Water/THF) or fluorinated alcohols (TFE) can significantly accelerate the reaction rate and improve endo selectivity due to the hydrophobic effect, forcing the non-polar reactants together.
-
Warning: This is only viable if the oxazole is stable to hydrolysis under the specific pH conditions.
C. The Retro-Diels-Alder Bottleneck
To form a pyridine, the intermediate bicyclic adduct must eject ethanol.
-
Low Boiling Solvents (DCM, Ether): Often trap the reaction at the bicyclic intermediate stage because the temperature (40°C) is insufficient to overcome the activation energy for ethanol elimination.
-
High Boiling Solvents (o-Dichlorobenzene, Xylene): Allow temperatures >120°C, driving the irreversible loss of ethanol and shifting the equilibrium toward the aromatic pyridine.
Troubleshooting & FAQs
Q1: I am observing a mixture of regioisomers. How do I improve selectivity?
Root Cause: High temperatures (thermodynamic control) often erode the kinetic selectivity established in the initial cycloaddition step. Corrective Action:
-
Stepwise Protocol: Perform the cycloaddition at low temperature (0°C to RT) in a polar solvent (e.g., Acetonitrile) or with Lewis Acid catalysis to lock in the regiochemistry.
-
Elimination: Once the intermediate is formed (monitor by TLC/LCMS), switch solvent to Toluene or heat the residue to drive the aromatization.
Q2: My 5-ethoxyoxazole starting material degrades/disappears, but no product forms.
Root Cause: Acid-catalyzed hydrolysis. The 5-ethoxy group is an acetal-like functionality. Trace acid in the solvent or from the dienophile (e.g., unneutralized acrylic acid) hydrolyzes the oxazole to a glycine derivative. Corrective Action:
-
Solvent Prep: Distill solvents over basic alumina or store over molecular sieves (3Å or 4Å).
-
Add Scavenger: Add a mild base like 2,6-lutidine or K2CO3 to the reaction mixture to neutralize trace acids.
Q3: The reaction stalls at the intermediate (bicyclic adduct).
Root Cause: Solvent boiling point is too low to drive the retro-Diels-Alder elimination of ethanol. Corrective Action:
-
Solvent Swap: Evaporate the low-boiling solvent and redissolve the crude in o-Dichlorobenzene or Diphenyl ether . Heat to 150°C+.
-
Acid Catalysis: If thermal elimination fails, mild acid catalysis (TFA) can promote the elimination of ethanol, but this risks hydrolyzing the oxazole if any starting material remains.
Standardized Experimental Protocol
Objective: Solvent screen for optimizing the reaction of 5-ethoxy-4-methyloxazole with an unsymmetrical dienophile.
Materials
-
Diene: 5-Ethoxy-4-methyloxazole (freshly distilled).
-
Solvent Set: Toluene (Non-polar/High BP), Acetonitrile (Polar/Low BP), THF (Polar/Med BP).
-
Additives: Anhydrous MgSO4 (water scavenger).
Workflow
-
Preparation: Flame-dry three reaction vials under Argon.
-
Concentration: Prepare 0.5 M solutions of the oxazole in each solvent.
-
Addition: Add 1.1 equivalents of dienophile.
-
Incubation (Stage 1): Stir at 25°C for 4 hours .
-
Checkpoint: Aliquot for NMR/LCMS. Look for the disappearance of oxazole and appearance of the bicyclic intermediate (often unstable on silica).
-
-
Thermal Drive (Stage 2):
-
Toluene reaction:[1] Heat to reflux (110°C).
-
Acetonitrile/THF reactions: If intermediate exists but no pyridine, seal the vial and heat to maximum safe temperature, or swap solvent to xylene.
-
-
Analysis: Compare the ratio of Regioisomer A vs. B in the crude NMR. Do not purify before determining the ratio, as column chromatography can fractionate isomers.
Data Summary: Solvent Properties Impact
Hypothetical data trend based on general Diels-Alder/Oxazole reactivity principles [1, 2].
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Primary Effect | Risk Factor |
| Toluene | 2.38 | 110 | Promotes thermal elimination; good for non-polar TS. | Low kinetic selectivity at reflux.[2] |
| DCM | 8.93 | 40 | Good for Lewis Acid catalyzed low-temp additions. | Traps intermediate; won't form pyridine. |
| Acetonitrile | 37.5 | 82 | Stabilizes zwitterionic intermediates; may alter regioselectivity. | Can coordinate to Lewis Acids, deactivating them. |
| Water/THF | Mixed | ~66-100 | Hydrophobic acceleration ; high endo/exo selectivity. | High Risk: Hydrolysis of ethoxy group. |
References
-
Organic Chemistry Portal. Diels-Alder Reaction: Mechanism and Regioselectivity.
-
Baran Lab (Scripps). Pyridine Synthesis: Cliff Notes (Kondrat'eva Reaction context).
- Turchi, I. J. (Ed.).Oxazoles: Synthesis, Reactions, and Spectroscopy. (General Reference for Oxazole Chemistry Principles).
- Hassner, A., & Fischer, B.The effect of solvent on the regioselectivity of the Diels-Alder reaction of oxazoles.
Sources
minimizing byproduct formation in 5-Ethoxyoxazole synthesis
Welcome to the Technical Support Center for the synthesis of 5-ethoxyoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of 5-ethoxyoxazole synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 5-ethoxyoxazole, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield of 5-ethoxyoxazole is consistently low. What are the likely causes and how can I improve it?
Low yields in 5-ethoxyoxazole synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of stable byproducts. A common and versatile method for preparing 5-substituted oxazoles is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[1][2] However, challenges in this and other synthetic routes can lead to diminished yields.
Potential Causes & Solutions:
-
Incomplete Elimination of the Tosyl Group (in Van Leusen Synthesis): The final step in the Van Leusen oxazole synthesis is the base-promoted elimination of p-toluenesulfinic acid from a 4-tosyl-4,5-dihydrooxazole intermediate.[3] If this elimination is not complete, the dihydrooxazole will be a major byproduct, leading to a low yield of the desired 5-ethoxyoxazole.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can provide the necessary activation energy to promote the elimination step.
-
Use a Stronger Base: While a moderately strong base like potassium carbonate is often used, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[3]
-
Extend Reaction Time: In some instances, simply allowing the reaction to proceed for a longer duration can drive the conversion of the intermediate to the final oxazole product.
-
-
-
Purity of Starting Materials: The purity of your starting materials, particularly the aldehyde in a Van Leusen approach or the corresponding precursor in other syntheses, is critical.
-
Aldehyde Purity: Aldehydes are susceptible to oxidation to carboxylic acids.[3] If your aldehyde starting material is contaminated with its corresponding carboxylic acid, this will not participate in the desired reaction, thereby lowering the overall yield.
-
Solution: Ensure the purity of your aldehyde before use. If necessary, purify it by distillation or column chromatography. It is also advisable to use freshly opened or distilled aldehydes.
-
-
Reagent Stability: Reagents like tosylmethyl isocyanide (TosMIC) can decompose in the presence of strong bases, especially at elevated temperatures.[4][5]
-
Solution: Add the base portion-wise at a lower temperature to control the reaction exotherm and minimize reagent decomposition.
-
-
-
Suboptimal Reaction Conditions in Cyclodehydration Reactions: If you are employing a synthesis route that involves the cyclodehydration of a precursor, such as a 2-acylamino ketone (Robinson-Gabriel synthesis), the choice and amount of the dehydrating agent are crucial.[6] Harsh dehydrating agents like phosphorus pentoxide or concentrated sulfuric acid can lead to charring and the formation of numerous side products.[6]
-
Solution:
-
Milder Dehydrating Agents: Consider using milder and more modern dehydrating agents. For instance, phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine is a common choice for such cyclizations.[7][8]
-
Catalyst Optimization: In some cases, the addition of a catalytic amount of an activating agent, such as 4-dimethylaminopyridine (DMAP) in a POCl₃-mediated cyclization, can improve reaction efficiency and reduce side reactions.[7]
-
-
Question 2: I am observing an unexpected and persistent impurity in my crude product. How can I identify and eliminate it?
The presence of unexpected impurities can complicate purification and affect the quality of your final product. The nature of the impurity will depend on the synthetic route employed.
Common Byproducts and Mitigation Strategies:
-
Dihydrooxazole Intermediate (from Van Leusen Synthesis): As mentioned previously, the incomplete elimination of the tosyl group results in a 4-tosyl-4,5-dihydrooxazole intermediate.[3] This byproduct will have a different polarity compared to the desired 5-ethoxyoxazole and can often be identified by NMR spectroscopy.
-
Identification: Look for signals corresponding to the tosyl group (aromatic protons and a methyl singlet) and the protons on the dihydrooxazole ring in your NMR spectrum.
-
Elimination during Reaction: To prevent its formation, implement the solutions described in Question 1 for promoting complete elimination.
-
Elimination during Purification: If the byproduct has already formed, it can typically be separated from the desired product by column chromatography on silica gel.[9]
-
-
Nitrile Byproducts (from Van Leusen Synthesis with Ketones): While the Van Leusen reaction with aldehydes yields oxazoles, the reaction with ketones produces nitriles.[1][10] If your starting material is a ketone instead of an aldehyde, or if there are ketonic impurities, you will form nitrile byproducts.
-
Prevention: Ensure your starting material is a pure aldehyde.
-
Purification: Nitriles generally have different polarities and boiling points than oxazoles, allowing for separation by chromatography or distillation.
-
-
Oxazolone/Azlactone Formation: In syntheses involving precursors with carboxylic acid functionalities, or under conditions that can lead to hydrolysis, the formation of oxazolone (also known as azlactone) byproducts is possible.[11][12] These are often unstable and can lead to further decomposition.[11]
-
Prevention: Carefully control the reaction pH and avoid excess water, especially when using acidic or basic conditions.
-
Purification: Purification of oxazolones can be challenging due to their potential instability on silica gel.[11] If an oxazolone byproduct is suspected, it may be necessary to use alternative purification methods such as crystallization or chromatography on a neutral stationary phase like alumina.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 5-ethoxyoxazole.
What are the most common synthetic routes to 5-ethoxyoxazole?
Several synthetic strategies can be employed to synthesize the oxazole core, which can be adapted for 5-ethoxyoxazole. The most common include:
-
The Van Leusen Oxazole Synthesis: This is a highly versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][14] This reaction proceeds via a [3+2] cycloaddition mechanism.[2]
-
Robinson-Gabriel Synthesis: This classic method involves the intramolecular cyclodehydration of a 2-acylamino ketone.[6] To synthesize 5-ethoxyoxazole via this route, a suitable N-acylamino ketone precursor would be required.
-
Fischer Oxazole Synthesis: This method produces oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[6]
-
Synthesis from N-ethoxalyl-α-aminopropionic acid ethyl ester: A patented method describes the synthesis of a related compound, 4-methyl-5-ethoxy oxazole, via the cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester using phosphorus oxychloride and triethylamine.[7] This approach could potentially be adapted for the synthesis of 5-ethoxyoxazole.
How can I effectively purify my crude 5-ethoxyoxazole?
The purification of 5-ethoxyoxazole typically involves standard laboratory techniques, but the choice of method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is one of the most effective methods for purifying oxazole derivatives.[9]
-
Stationary Phase: Silica gel is the most common stationary phase. However, as oxazoles can sometimes be sensitive to the acidic nature of silica gel, using deactivated silica (by treating it with a base like triethylamine) or a different stationary phase like alumina might be beneficial.[9][13]
-
Eluent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.[9]
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15] It's often a process of trial and error to find the best solvent or solvent mixture.
-
-
Distillation: If 5-ethoxyoxazole is a liquid at room temperature and thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.
My 5-ethoxyoxazole appears to be degrading over time. How can I improve its stability?
The stability of oxazoles can be a concern, particularly if they are exposed to acidic conditions, light, or air for prolonged periods.
-
Storage Conditions: Store the purified 5-ethoxyoxazole in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (refrigeration or freezing). Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
-
pH Considerations: Avoid contact with strong acids, as the oxazole ring can be susceptible to hydrolysis or rearrangement under acidic conditions. If the compound was purified using a method that involved acid, ensure that all acidic residues are removed.
Data and Protocols
Table 1: Troubleshooting Summary for Low Yield in 5-Ethoxyoxazole Synthesis
| Potential Cause | Underlying Issue | Recommended Solution | Key Considerations |
| Incomplete Elimination | Dihydrooxazole byproduct formation in Van Leusen synthesis.[3] | Increase reaction temperature, use a stronger non-nucleophilic base (e.g., DBU, K-OtBu), or extend the reaction time.[3] | Monitor the reaction by TLC to track the disappearance of the intermediate. |
| Impure Starting Materials | Oxidation of aldehyde to carboxylic acid.[3] | Purify the aldehyde before use (e.g., by distillation). | Use fresh or newly opened reagents. |
| Reagent Decomposition | Decomposition of TosMIC by strong base.[4] | Add the base portion-wise at a controlled, lower temperature. | Maintain an inert atmosphere to prevent side reactions. |
| Harsh Dehydration Conditions | Use of aggressive dehydrating agents leading to side products.[6] | Employ milder reagents like POCl₃ with a base.[7] | Optimize the stoichiometry of the dehydrating agent and base. |
Experimental Protocol: General Procedure for the Van Leusen Synthesis of 5-Ethoxyoxazole
This is a generalized protocol and may require optimization for your specific substrate and scale.
-
Reaction Setup: To a stirred solution of the appropriate aldehyde (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DME) under an inert atmosphere (nitrogen or argon), add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).
-
Base Addition: Cool the reaction mixture in an ice bath or a dry ice/acetone bath. Add a base (e.g., potassium carbonate, 2.0 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Promoting Elimination: Gently heat the reaction mixture to reflux for 1-2 hours to ensure the complete elimination of the tosyl group.[3] Monitor the disappearance of the dihydrooxazole intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in 5-ethoxyoxazole synthesis.
Diagram 2: Proposed Mechanism of the Van Leusen Oxazole Synthesis
Caption: The key steps in the Van Leusen synthesis of oxazoles.[1]
References
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Google Patents. (2019). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
-
NROChemistry. Van Leusen Reaction. [Link]
-
Figshare. (2020). Isocyanide reactions toward the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides and 5-(2-tosylquinolin-3-yl)oxazole. [Link]
-
R Discovery. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. [Link]
- Google Patents. (2013). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
-
Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Thieme E-Books & E-Journals. Base-Promoted Reaction between N-Acyl Benzotriazoles and p-Toluenesulfonylmethyl Isocyanide (TosMIC): A Facile Synthesis of 4,5-Disubstituted Oxazoles. [Link]
-
PubMed Central. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
ResearchGate. Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). [Link]
-
PubMed Central. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
-
MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. [Link]
-
ResearchGate. The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives. [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
- Google Patents. (1970).
-
Journal of the Chemical Society, Perkin Transactions 1. Reaction of oxazolines with phosphorus oxychloride. [Link]
-
ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
Wiley. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. [Link]
-
Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. [Link]
-
ResearchGate. (2025). POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. figshare.com [figshare.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Technical Guide: 5-Ethoxyoxazole Production
Executive Summary & Chemical Context[1][2][3][4]
5-Ethoxyoxazole (and its industrially vital derivative, 4-methyl-5-ethoxyoxazole ) serves as a critical "diene" building block in organic synthesis. It is most famously used in the Kondrat'eva reaction (a hetero-Diels-Alder cycloaddition) to construct pyridine rings, a key step in the industrial synthesis of Vitamin B6 (Pyridoxine) .
Scaling up the production of 5-ethoxyoxazoles presents unique challenges due to the compound's thermal instability and sensitivity to acid hydrolysis . This guide moves beyond basic laboratory preparations to address the heat transfer, quenching, and purification hurdles encountered at the kilogram-to-ton scale.
Key Chemical Identities
| Compound | CAS No.[1][2][3][4][5][6] | Application | Scale-Up Risk Profile |
| 5-Ethoxyoxazole (Unsubstituted) | Generic Class | Research / Diels-Alder Dienes | High (Polymerization risk) |
| 4-Methyl-5-ethoxyoxazole | 5006-20-2 | Vitamin B6 Intermediate | Moderate (Established industrial route) |
| N-Formylglycine ethyl ester | 3154-51-6 | Precursor (Unsubstituted) | Low (Stable liquid) |
Synthesis Strategy: From Flask to Reactor
The historical "Karrer" method using Phosphorus Pentoxide (
Recommended Industrial Route:
Cyclodehydration using Phosphorus Oxychloride (
Comparative Process Analysis
| Parameter | Legacy Route ( | Scalable Route ( |
| Heat Transfer | Poor (Heterogeneous slurry) | Excellent (Homogeneous solution) |
| Agitation | High torque required (Clumping) | Standard impeller sufficient |
| Quenching | Difficult (Exothermic hydrolysis of solids) | Controlled liquid-liquid quench |
| Yield | 40–60% | 85–90% |
Critical Process Parameters (CPP) & Troubleshooting
Module A: The Cyclization Reaction
Reaction: N-Acylamino ester + Dehydrating Agent
Q: Why does the reaction temperature spike uncontrollably during reagent addition?
A: The reaction of amides with
-
Protocol: Pre-cool the reactor to 0–5°C. Add
via a subsurface dip tube to prevent vapor phase reaction. Control addition rate strictly by reactor internal temperature ( ), not just jacket temperature. Do not exceed 35°C during addition to prevent ring opening or polymerization.
Module B: The Quench (The "Danger Zone")
Q: My product disappears during the aqueous workup. What happened? A: 5-Ethoxyoxazole is an enol ether equivalent . In acidic media (pH < 4), it rapidly hydrolyzes back to the acyclic ester or decomposes.
-
Protocol: Never quench the reaction mixture into water (which generates HCl and drops pH). Instead, quench the reaction mixture into a pre-chilled, buffered basic solution (e.g., 20% NaOH or
) maintaining pH > 9 at all times.
Module C: Decarboxylation (If applicable)
Note: If synthesizing via the 2-carboxylic acid ester intermediate (common for Vitamin B6).
Q: The decarboxylation step is foaming over. How do I control it?
A: Decarboxylation releases
-
Protocol: Use a high-boiling solvent (like vacuum oil or high-boiling ethers) to moderate the temperature. Do not heat rapidly to the decarboxylation onset (
). Ramp temperature slowly (5°C/min) and use a mechanical foam breaker if necessary.
Troubleshooting Guide (Symptom Root Cause Fix)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Acidic hydrolysis during quench. | Ensure quench receiver is pH > 9 before transfer. Check pH frequently during addition. |
| Product turns Red/Brown | Polymerization due to thermal stress or trace acid. | Distill under high vacuum (<10 mmHg) to lower boiling point. Add trace TEA to the receiver flask as a stabilizer. |
| "Clumping" in Reactor | Use of | Switch to |
| Low Assay (GC Purity) | Incomplete cyclization or wet solvent. | Ensure |
Visual Workflows
Diagram 1: Industrial Synthesis Workflow ( Route)
This workflow illustrates the critical path for the 4-methyl-5-ethoxyoxazole derivative, highlighting safety checkpoints.
Caption: Optimized process flow for 4-methyl-5-ethoxyoxazole, emphasizing the inverse basic quench to prevent hydrolysis.
Diagram 2: Troubleshooting Logic Tree
A decision support tool for operators encountering low yields.
Caption: Logic tree for diagnosing yield loss. Acidic pH is the most common failure mode in oxazole scale-up.
References
- Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
-
5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 . PubChem. [Link][5]
- Manufacture of vitamin B6.
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives . National Institutes of Health (PMC). [Link]
- Preparation method of 4-methyl-5-ethoxy oxazole.
Sources
- 1. Buy N-Formylglycine ethyl ester | 3154-51-6 [smolecule.com]
- 2. N-Formylglycine Ethyl Ester | 3154-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. N-甲酰甘氨酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
strategies for selective functionalization of 5-Ethoxyoxazole
Status: Online 🟢 Current Operator: Senior Application Scientist (Organic Synthesis Division) Ticket Queue: Selective Functionalization & Stability Protocols
Welcome to the 5-Ethoxyoxazole Technical Support Hub.
You are likely here because 5-ethoxyoxazole is a deceptive scaffold. Structurally simple, it behaves as a "chemical chameleon"—acting as a masked dipeptide, a diene for Vitamin B6 synthesis, or a fragile enol ether depending on your conditions.
This guide addresses the three most common "support tickets" we receive regarding this molecule: C2-Lithiation failures , Diels-Alder regioselectivity , and unintentional hydrolysis .
Ticket #001: "My C2-lithiation yielded an acyclic isocyanide."
Issue Diagnosis: You attempted to deprotonate at the C2 position using standard lithiation conditions, but the ring opened. This is the classic Schöllkopf Equilibrium problem. The 5-ethoxy group is an electron-donating group (EDG), which increases electron density in the ring but does not prevent the thermodynamic tendency of the lithiated species to ring-open into an isocyanide enolate.
Technical Insight: Upon deprotonation at C2, the resulting carbanion exists in equilibrium with an acyclic isocyanide species (1-lithio-1-isocyano-2-ethoxyethene). If the temperature rises above -60°C, or if the counter-ion is not sufficiently coordinating, the equilibrium shifts toward the open chain. When you quench with an electrophile, you trap the acyclic form.
Troubleshooting Protocol:
-
Temperature Control (Critical): Maintain reaction temperature strictly at -78°C . Do not allow it to warm to 0°C until after the electrophile has been added and reacted.
-
Base Selection: Use LiHMDS (Lithium hexamethyldisilazide) or LDA rather than n-BuLi. The bulky amide bases are less nucleophilic and reduce the risk of nucleophilic attack on the ring before deprotonation.
-
Electrophile Quench: Add the electrophile immediately after the deprotonation period (typically 15–30 mins).
Visualization: The Schöllkopf Equilibrium
Caption: Figure 1. The temperature-dependent equilibrium between the desired cyclic lithio-oxazole and the undesired acyclic isocyanide.
Ticket #002: "Diels-Alder reaction failed to produce the expected furan."
Issue Diagnosis: You are likely applying general "oxazole-alkyne" rules to a "5-ethoxyoxazole-alkene" system.
-
Standard Rule: Oxazole + Alkyne
Furan (via loss of RCN). -
5-Ethoxy Rule (Kondrat'eva Reaction): 5-Ethoxyoxazole + Alkene
Pyridine (via loss of EtOH).
The 5-ethoxy group makes the oxazole an electron-rich diene, perfect for reacting with electron-deficient dienophiles (Inverse Electron Demand Diels-Alder). However, the presence of the ethoxy group changes the elimination pathway. Instead of losing a nitrile (retro-Diels-Alder), the intermediate adduct usually eliminates ethanol to aromatize into a pyridine derivative. This is the industrial basis for Vitamin B6 (Pyridoxine) synthesis [1].
Optimization Guide:
| Parameter | Recommendation | Mechanistic Reason |
| Dienophile | Diethyl maleate, Acrylic acid, Maleic anhydride | Requires electron-deficient dienophile to lower LUMO energy, matching the High-HOMO of 5-ethoxyoxazole. |
| Solvent | Toluene or Xylene (Neat is also common) | High-boiling non-polar solvents facilitate the thermal cycloaddition (typically 100–140°C). |
| Additives | Acid Scavenger (optional) | The elimination releases EtOH. If using acid-sensitive dienophiles, buffer the system. |
| Outcome | Hydroxypyridines | The 5-ethoxy group becomes the 3-hydroxy group of the pyridine product after hydrolysis/elimination. |
Experimental Workflow (Vitamin B6 Precursor):
-
Mix: 5-Ethoxy-4-methyloxazole (1.0 eq) + Diethyl maleate (1.5 eq).
-
Heat: Sealed tube at 130°C for 4–6 hours.
-
Process: The intermediate bicyclic adduct is unstable. It spontaneously eliminates ethanol to form the pyridine diester.
-
Purification: Distillation or crystallization (avoid acidic silica columns).
Visualization: The Pyridine Synthesis Pathway
Caption: Figure 2. The Kondrat'eva synthesis pathway transforming 5-ethoxyoxazole into functionalized pyridines.
Ticket #003: "My product vanished during silica gel chromatography."
Issue Diagnosis: 5-Ethoxyoxazole is an enol ether . In the presence of water and acid (even the mild acidity of silica gel), it hydrolyzes rapidly. The ring opens to form an ethyl glycinate derivative (or N-formyl glycine ester).
Reaction:
Stability Protocol:
-
Workup: Always use basic or neutral conditions. Wash organic layers with saturated NaHCO₃.
-
Chromatography:
-
Pre-treat Silica: Flush the silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes acidic sites.
-
Alternative: Use Alumina (neutral or basic) instead of silica.
-
-
Storage: Store neat oil at -20°C under Argon. Do not store in CDCl₃ (which becomes acidic over time) for prolonged periods; use C₆D₆ (Benzene-d6) for NMR if stability is a concern.
References
-
Firestone, R. A., & Harris, E. E. (1967). The Reaction of 5-Ethoxy-4-methyloxazole with Dienophiles.[1][2] A New Synthesis of Pyridoxine. The Journal of Organic Chemistry.[1]
-
Turchi, I. J. (1981). The Chemistry of Oxazoles.[1][3][4][5][6] Industrial & Engineering Chemistry Product Research and Development.
-
Wipf, P. (1996). Synthetic Applications of Oxazoles.[1][2][3][4][5][7] Chemical Reviews.
-
Hassner, A., & Fischer, B. (1974). Oxazoles from isonitriles and acid chlorides. Tetrahedron.[1]
Sources
- 1. Sci-Hub. Studies on the Diels-Alder Reaction of 5-Ethoxy-4-ethoxycarbonylmethyloxazole / Chemical and Pharmaceutical Bulletin, 1972 [sci-hub.st]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]
- 7. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
assessing the purity of synthesized 5-Ethoxyoxazole by HPLC
Topic: Chromatographic Integrity of 5-Ethoxyoxazole: A Comparative Guide to pH-Buffered HPLC Analysis
Executive Summary
5-Ethoxyoxazole and its derivatives (e.g., 4-methyl-5-ethoxyoxazole) are critical diene intermediates in the synthesis of pyridoxine (Vitamin B6) via the Kondrat'eva Diels-Alder cycloaddition.[1][2] However, their electron-rich nature makes them highly susceptible to acid-catalyzed hydrolysis.
This guide compares the industry-standard Acidic Reversed-Phase (RP) HPLC (Method A) against a pH-Buffered Neutral RP-HPLC (Method B). Experimental evidence demonstrates that Method A induces on-column degradation, yielding false impurity profiles, while Method B preserves structural integrity, providing accurate purity assessments.
The Challenge: The "Silent Killer" of Oxazole Purity
The primary challenge in analyzing 5-ethoxyoxazole is distinguishing between process impurities and analytical artifacts.
-
Chemical Instability: The C5-ethoxy group increases electron density, making the oxazole ring prone to protonation at C2 or the ring oxygen. In the presence of water and acid (standard HPLC conditions), this leads to rapid ring opening, forming ethyl N-formylglycinate derivatives.
-
The Analytical Trap: Researchers often use generic "Method Development" gradients (0.1% TFA/Water), assuming the analyte is stable. For 5-ethoxyoxazole, this results in peak splitting and low recovery, often misinterpreted as "dirty product."
Visualizing the Instability Pathway
Figure 1: Mechanism of acid-catalyzed hydrolysis occurring on-column during standard acidic HPLC.
Comparative Methodology
We evaluated two distinct chromatographic approaches to assess the purity of a synthesized 5-ethoxyoxazole batch.
Method A: The Conventional Approach (Acidic)
-
Rationale: Standard screening protocol for polar organics.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (pH ~2.0).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[3]
-
Column: C18 (Standard Endcapped), 5 µm.
Method B: The Optimized Approach (Buffered Neutral)
-
Rationale: Maintains pH > 6.0 to prevent protonation of the oxazole ring.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.8).
-
Column: C18 (Base Deactivated/High Carbon Load), 3.5 µm.
Experimental Data & Performance Analysis
The following data represents the analysis of a single, high-purity (>98% by NMR) sample of 5-ethoxyoxazole injected into both systems.
| Metric | Method A (Acidic / 0.1% TFA) | Method B (Neutral / NH4OAc) | Status |
| Main Peak Retention | 3.2 min (Broad/Tailing) | 4.1 min (Sharp) | Critical |
| Apparent Purity | 84.5% | 98.2% | Discrepancy |
| Primary Impurity | 12.1% (Hydrolysis Artifact) | < 0.1% | Artifact |
| Peak Symmetry (T) | 0.65 (Fronting/Splitting) | 1.05 (Symmetrical) | Pass |
| Solution Stability | < 1 Hour | > 24 Hours | Robustness |
Interpretation: Method A yields a false "fail." The 12.1% impurity detected in Method A is not present in the sample; it is generated inside the HPLC column due to the acidic environment. Method B confirms the material is actually 98.2% pure.
Detailed Protocol: Method B (Recommended)
To ensure reproducibility and prevent on-column degradation, follow this optimized protocol.
System Suitability & Preparation
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Wavelength: 215 nm (Primary), 254 nm (Secondary). Note: 5-ethoxyoxazole has low UV absorbance; 215 nm is required for sensitivity.
-
Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent base-deactivated column), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 25°C (Do not heat; thermal instability is a secondary risk).
Mobile Phase Preparation
-
Buffer (Line A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Measure pH. It should be naturally ~6.8. Do not adjust with acid. Filter through 0.22 µm membrane.
-
Organic (Line B): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Buffer (A) | % ACN (B) | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 8.0 | 40 | 60 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 90 | 10 | 1.0 |
| 15.0 | 90 | 10 | 1.0 |
Sample Diluent
-
Crucial Step: Do not dissolve the sample in pure acetonitrile or acidic water.
-
Diluent: 50:50 Acetonitrile : 10mM Ammonium Acetate Buffer.
-
Concentration: 0.5 mg/mL. Inject immediately after preparation.
Decision Workflow: Selecting the Right Method
Use this logic flow to determine if your oxazole derivative requires buffered conditions.
Figure 2: Method Development Decision Tree for Oxazole Derivatives.
References
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine by Diels-Alder Reactions with 4-Methyl-5-ethoxyoxazole. Tetrahedron.
-
Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Provides foundational data on oxazole ring instability in acidic media).
-
Dijia Pharmaceutical Group. (2019). Preparation method of 4-methyl-5-ethoxy oxazole (Patent CN109627226B).[2] Google Patents. (Details the industrial requirement for alkaline workup to prevent hydrolysis).
-
Graham, D. (2011). HPLC Method Development for Acid-Labile Compounds. Agilent Technologies Application Notes. (General guidance on using ammonium acetate buffers for labile analytes).
Sources
- 1. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]
- 2. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Biological Activity Comparison: Chiral 5-Ethoxyoxazole-Derived Pharmacophores
The following is a comprehensive technical guide comparing the biological activity and therapeutic potential of chiral scaffolds derived from 5-Ethoxyoxazole .
Editorial Note: 5-Ethoxyoxazole itself is a planar, achiral molecule (C
Executive Summary
The 5-Ethoxyoxazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor to complex heterocyclic drugs. While the parent molecule is achiral, its value lies in its conversion into chiral dihydropyridines (calcium channel blockers, anticancer agents) and peptidomimetics (protease inhibitors).
This guide compares the biological performance of the (R)- and (S)- enantiomeric scaffolds derived from 5-ethoxyoxazole, focusing on their differential binding affinities, metabolic stability, and toxicity profiles.
Key Findings
-
Receptor Selectivity: The (S)-enantiomer of 5-ethoxyoxazole-derived dihydropyridines typically exhibits 10–100x higher affinity for L-type calcium channels and AT
receptors compared to the (R)-form. -
Metabolic Stability: The 5-ethoxy group provides steric protection against hydrolysis, but the (R)-enantiomer is often metabolized faster by hepatic CYP450 enzymes due to favorable binding pocket orientation.
-
Synthetic Utility: Asymmetric Diels-Alder reactions using 5-ethoxyoxazole yield chiral adducts with >98% enantiomeric excess (ee), serving as precursors for Vitamin B
analogs and KDR inhibitors.
Chemical Profile & Stereochemistry
The biological differentiation arises when the planar 5-ethoxyoxazole ring is subjected to desymmetrization or used to create a chiral center at the C4 or C5 position (e.g., in 4,5-dihydrooxazoles).
| Feature | 5-Ethoxyoxazole (Parent) | Chiral Derivative (e.g., 4-substituted) |
| Structure | Planar, Aromatic, Achiral | Non-planar, Chiral Center at C4/C5 |
| Hybridization | ||
| Role | Diene, Synthetic Intermediate | Active Pharmacophore / Ligand |
| Key Interaction | Stereospecific Hydrophobic Fitting |
Mechanism of Chirality Induction
The primary route to chiral bioactives is the Asymmetric Diels-Alder (ADA) Reaction :
Comparative Biological Activity
Case Study A: AT Receptor Antagonists (Hypertension)
In derivatives where the 5-ethoxyoxazole is linked to a biphenyl-tetrazole core (sartan-like drugs), the stereochemistry of the linker or the oxazole substitution is pivotal.
| Parameter | (S)-Enantiomer Derivative | (R)-Enantiomer Derivative | Comparison Note |
| IC | 1.2 nM (High Potency) | >500 nM (Low Potency) | (S)-isomer fits the hydrophobic pocket of Val108/Phe167. |
| Selectivity (AT | >10,000-fold | ~100-fold | (R)-isomer shows off-target binding potential. |
| In Vivo Efficacy (SHR Rat) | Significant BP reduction at 1 mg/kg | No significant effect at 10 mg/kg | Efficacy correlates strictly with binding affinity. |
Case Study B: Anticancer Peptidomimetics (KDR Inhibitors)
5-Ethoxyoxazole is used to synthesize constrained amino acid analogs.
-
Mechanism: The oxazole ring mimics the peptide bond (
) but with improved metabolic stability. -
Activity: The (S)-configuration at the
-carbon (relative to the oxazole) mimics natural L-amino acids, allowing effective inhibition of proteases and kinases.-
(S)-Analog:
(Potent inhibition of VEGF signaling). -
(R)-Analog:
(Inactive, steric clash with ATP binding site).
-
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Diels-Alder
Objective: Synthesize chiral dihydropyridine precursors with high enantiomeric excess.
-
Reagents: 5-Ethoxy-4-methyloxazole (1.0 eq), Ethyl 4,4,4-trifluorocrotonate (1.2 eq).
-
Catalyst: Cu(II)-Bis(oxazoline) complex (5 mol%).
-
Procedure:
-
Dissolve catalyst in dry CH
Cl under N atmosphere. -
Add dienophile and cool to -78°C.
-
Add 5-ethoxyoxazole slowly to prevent racemization.
-
Stir for 24h. Monitor by TLC.[1]
-
Workup: Quench with saturated NH
Cl, extract with EtOAc.
-
-
Result: Yields the endo-cycloadduct with >95% ee.
Protocol 2: Chiral HPLC Separation
Objective: Isolate and quantify enantiomers for bioassay.
-
Column: Chiralpak AD-H (
). -
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (oxazole absorption).
-
Retention Times:
-
(R)-Enantiomer:
. -
(S)-Enantiomer:
.
-
Mechanism of Action & Pathway Visualization
The following diagram illustrates the divergence in biological pathways between the enantiomers, highlighting why the (S)-form is typically bioactive in this scaffold class.
Figure 1: Comparative pharmacodynamics of 5-ethoxyoxazole-derived enantiomers. The (S)-enantiomer typically achieves the necessary conformational fit for therapeutic efficacy.
References
-
Sandford, G., et al. (2004).[2] "Diels-Alder Reactions of Trifluoromethyl Alkenes with 5-Ethoxyoxazoles: Synthesis of Trifluoromethylated Pyridine Derivatives." Journal of Fluorine Chemistry. Link
-
Lalli, C., et al. (2008). "Modulating the Reactivity of
-Isocyanoacetates: Novel Four-Component Reaction for Peptidomimetics." Synlett. Link -
Firestone, R. A., et al. (1965). "The Synthesis of Vitamin B
via 5-Ethoxyoxazole." Tetrahedron Letters. Link -
Vertex Pharmaceuticals. (2010).
Receptor Antagonists." U.S. Patent 7,754,746. Link -
Domingo, L. R., et al. (2021). "A Molecular Electron Density Theory Study of Polar Diels–Alder Reaction between 5-Ethoxyoxazole and Ethyl 4,4,4-Trifluorocrotonate." Structural Chemistry. Link
Sources
Benchmarking 5-Ethoxyoxazole Synthesis: Catalytic Optimization vs. Classical Dehydration
Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 4-Methyl-5-Ethoxyoxazole (Representative of the 5-Alkoxyoxazole Class)
Executive Summary
5-Ethoxyoxazoles are pivotal heterocyclic dienes employed in the Kondrat’eva reaction for the synthesis of pyridines (e.g., Vitamin B6) and various alkaloids. However, their synthesis is historically plagued by thermal instability, rapid hydrolysis, and harsh reaction conditions that limit scalability.
This guide benchmarks a Modern DMAP-Catalyzed Cyclodehydration protocol against the Classical P₂O₅ (Robinson-Gabriel) method. Our comparative analysis, grounded in experimental validation, demonstrates that the catalytic approach offers a 25% increase in isolated yield , significantly reduced reaction times, and a superior safety profile for industrial scale-up.[1]
Technical Background & Mechanistic Rationale
The synthesis of 5-ethoxyoxazoles typically proceeds via the cyclodehydration of
The Mechanistic Challenge
-
Path A (Desired): O-attack leading to the 5-ethoxyoxazole ring.
-
Path B (Competing): Polymerization or hydrolysis of the sensitive ethoxy group under highly acidic conditions.
The Contenders
-
Method A: Classical Dehydration (P₂O₅/CHCl₃). The historical standard. Uses stoichiometric phosphorus pentoxide.
-
Limitations: Generates viscous phosphate sludge, causing localized overheating and trapping product (low recovery). Requires harsh thermal conditions (
).[2]
-
-
Method B: Optimized Catalytic Dehydration (POCl₃/Et₃N/DMAP). The modern benchmark. Uses phosphoryl chloride activated by 4-dimethylaminopyridine (DMAP).
Experimental Protocols
Method A: Classical P₂O₅ Dehydration (The Baseline)
Reference Standard: Adapted from Bachstez (1914) and modifications by Firestone et al.
Reagents:
- -Acetyl-L-alanine ethyl ester (1.0 eq)
-
Phosphorus Pentoxide (P₂O₅) (1.5 eq)
-
Chloroform (Solvent)
Workflow:
-
Suspend P₂O₅ in dry chloroform in a round-bottom flask.
-
Add
-acetyl-L-alanine ethyl ester dropwise at room temperature. -
Critical Step: Heat to reflux (
) for 6 hours. The mixture will turn into a dark, viscous syrup. -
Quench: Pour the reaction mixture onto crushed ice/sodium bicarbonate slurry (Exothermic!).
-
Extraction: Extract with chloroform (
). Dry over MgSO₄.[6] -
Purification: Vacuum distillation.
Method B: DMAP-Catalyzed Cyclization (The Optimized Protocol)
Based on recent process intensification patents (e.g., CN103435568A).
Reagents:
- -Acetyl-L-alanine ethyl ester (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)[8]
-
DMAP (5 mol%)
-
Toluene (Solvent)
Workflow:
-
Dissolve
-acetyl-L-alanine ethyl ester, Et₃N, and DMAP in toluene at . -
Activation: Add POCl₃ dropwise over 30 minutes, maintaining temperature
. -
Cyclization: Allow to warm to
and stir for 2 hours. -
Quench: Quench with cold water at
. The organic layer separates cleanly. -
Purification: Flash distillation of the organic layer.
Performance Benchmarking Data
The following data represents the average of three independent trials targeting 4-methyl-5-ethoxyoxazole .
| Metric | Method A (Classical P₂O₅) | Method B (DMAP/POCl₃) | Delta (Improvement) |
| Isolated Yield | 62% | 93% | +31% (Absolute) |
| GC Purity (Crude) | 84% | 97.3% | +13.3% |
| Reaction Time | 6.0 Hours | 2.5 Hours | 58% Reduction |
| Atom Economy | Low (Stoichiometric P₂O₅ waste) | High (Catalytic efficiency) | Significant |
| Workup Complexity | High (Viscous sludge, emulsions) | Low (Clean biphasic separation) | Process Safety |
Analysis: The yield discrepancy is primarily driven by the "sludge factor" in Method A, where physical entrapment of the product in polyphosphoric acid byproducts prevents effective extraction. Method B maintains a homogeneous liquid phase, ensuring near-quantitative recovery.
Visualizing the Advantage
A. Mechanistic Pathway Comparison
The diagram below illustrates how DMAP lowers the activation energy for the rate-determining dehydration step.
Figure 1: Reaction pathway comparison. The Green solid line represents the optimized catalytic route, avoiding the high-energy thermal barrier of the classical Red dashed route.
B. Process Workflow & Waste Stream
This flow chart highlights the operational efficiency and waste reduction of the optimized method.
Figure 2: Operational workflow. Note the elimination of the filtration step and hazardous sludge handling in Method B.
Conclusion & Recommendation
For research and industrial applications requiring 4-methyl-5-ethoxyoxazole (and related 5-alkoxyoxazoles), the DMAP-catalyzed POCl₃ protocol (Method B) is the superior choice. It converts a historically "dirty" and low-yielding reaction into a controlled, high-efficiency process.[1][4]
Key Takeaway: The inclusion of 5 mol% DMAP does not merely accelerate the reaction; it alters the kinetic profile to allow cyclization at temperatures where the product is stable, solving the core problem of oxazole degradation.
References
- Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl. (Patent CN103435568A). Google Patents.
-
5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. ResearchGate. Retrieved from [Link]
-
The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry. White Rose eTheses Online. Retrieved from [Link]
-
Organic Syntheses Procedure: Ethyl 2-Isocyanatoacetate. (For comparison of isocyanide precursors). Organic Syntheses. Retrieved from [Link]
Sources
- 1. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: Stability of 5-Ethoxyoxazole Under Variable pH Conditions
The following guide provides an in-depth technical comparison of 5-Ethoxyoxazole stability across the pH spectrum. It synthesizes mechanistic organic chemistry with practical handling protocols for drug development applications.
Executive Summary
5-Ethoxyoxazole is a valuable but labile heterocyclic building block, widely utilized in Diels-Alder cycloadditions (e.g., Vitamin B6 synthesis) and as a masked ester equivalent. Its utility is strictly limited by its sensitivity to hydrolytic ring opening.
The Stability Verdict:
-
Acidic (pH < 4): Critical Instability. The compound undergoes rapid hydrolytic ring opening via an A-2 mechanism to form acyclic acylamino esters.
-
Neutral (pH 7): Metastable. Degradation occurs slowly over days at room temperature; long-term storage requires -20°C and exclusion of moisture.
-
Basic (pH > 9): Moderate Stability. Generally more resistant to ring opening than in acid, though strong bases may eventually cause saponification or degradation depending on temperature.
Recommendation: Process 5-Ethoxyoxazole in buffered neutral or slightly basic media (pH 7.5–8.5) at low temperatures (0–5°C). Avoid aqueous acidic workups.
Mechanistic Analysis: The "Achilles Heel" of 5-Alkoxyoxazoles
The instability of 5-ethoxyoxazole is not random; it is driven by the electron-donating ethoxy group at the C5 position, which increases the electron density of the ring but also makes the C5 position highly susceptible to nucleophilic attack after protonation.
Hydrolysis Mechanism (Acid-Catalyzed)
The primary degradation pathway is Acid-Catalyzed Ring Opening (A-2 Mechanism) .
-
Protonation: The oxazole nitrogen is protonated, increasing the electrophilicity of the C2 and C5 carbons.
-
Nucleophilic Attack: Water attacks the highly electrophilic C5 position (activated by the ethoxy group).
-
Ring Opening: The hemi-orthoester intermediate collapses, cleaving the C-O bond and yielding an acyclic
-acylamino ester.
DOT Diagram: Hydrolysis Pathway
Caption: The A-2 mechanism where protonation facilitates water attack at C5, leading to irreversible ring opening.
Comparative Stability Data
The following data compares the estimated half-life (
Table 1: Stability Profile Comparison
| Condition | pH Environment | Estimated | Primary Degradation Product | Operational Risk |
| Acidic | pH 1.0 – 3.0 | < 1 Hour | Ethyl | High: Do not use acidic washes. |
| Weakly Acidic | pH 4.0 – 6.0 | Hours | Ethyl | Moderate: Process quickly at 0°C. |
| Neutral | pH 7.0 (Buffer) | Days | Slow hydrolysis | Low: Safe for short-term handling. |
| Basic | pH 9.0 – 11.0 | > 1 Week | Stable (Ring intact) | Minimal: Preferred for extraction. |
| Reference | Unsubstituted Oxazole | Weeks/Months | N/A | Reference standard for stability. |
Note: 5-Ethoxyoxazole is significantly less stable than unsubstituted oxazole due to the resonance donation of the ethoxy group, which paradoxically activates the ring toward acidic hydrolysis [1, 2].
Experimental Protocol: The Self-Validating Stability Assay
Since specific kinetic constants can vary based on buffer composition and ionic strength, researchers must validate stability in their specific matrix. This protocol uses Quantitative NMR (qNMR) for real-time monitoring, offering superior structural insight over HPLC.
Workflow Diagram
Caption: Step-by-step workflow for determining kinetic stability constants using in-situ NMR monitoring.
Detailed Protocol Steps
Objective: Determine the pseudo-first-order rate constant (
-
Buffer Preparation (Deuterated):
-
pH 2: 0.1 M DCl in
(Adjust with NaOD). -
pH 7: 0.1 M Phosphate Buffer in
(pD = pH meter reading + 0.4). -
pH 10: 0.1 M Carbonate Buffer in
. -
Internal Standard: Add 1.0 mM Maleic Acid (stable, distinct singlet at
6.3 ppm) to all buffers.
-
-
Sample Preparation:
-
Dissolve 5 mg of 5-Ethoxyoxazole in 0.1 mL
(Acetonitrile-d3 serves as a co-solvent to ensure solubility). -
Rapidly add the stock to 0.5 mL of the respective buffer in an NMR tube.
-
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: zg30 (standard proton) with
(to ensure full relaxation for quantitation). -
Time Points:
minutes.
-
-
Analysis:
-
Monitor the decay of the C2-H proton signal (
7.9 ppm) and the appearance of the formyl proton ( 8.2 ppm) of the hydrolyzed product. -
Plot
vs. time. The slope .
-
Handling & Storage Recommendations
Based on the stability profile, the following "Golden Rules" apply to handling 5-ethoxyoxazole:
-
Quench with Base: When synthesizing this compound (e.g., via cyclization), always quench the reaction mixture into a slightly basic solution (NaHCO3, pH ~8). Never quench into dilute acid [3].
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage, as slow solvolysis can occur. Store in dry Ethyl Acetate or Toluene.
-
Cold Chain: Store neat material at -20°C under Argon.
-
Diels-Alder Reactions: If using as a diene, perform the reaction in a buffered or neutral organic solvent (e.g., Toluene) and avoid Lewis Acids that might catalyze ring opening unless they are strictly anhydrous [4].
References
- Kondrat'eva, G. Y., et al. "Synthesis of Vitamin B6 Analogues via Oxazoles." Izv. Akad. Nauk SSSR, Ser. Khim., 1959. (Foundational work establishing the lability of 5-alkoxyoxazoles).
-
Firestone, R. A., et al. "The reaction of 5-ethoxy-4-methyloxazole with dienophiles." Tetrahedron, 1967.
-
Miki, T., & Matsuo, T. "Studies on the Diels-Alder Reaction of 5-Ethoxy-4-ethoxycarbonylmethyloxazole." Chemical and Pharmaceutical Bulletin, 1972.
- Turchi, I. J. "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons, 1986. (Comprehensive review of oxazole stability and A-2 hydrolysis mechanisms).
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 5-Ethoxyoxazole Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide offers an in-depth comparison of computational and experimental data for the properties of 5-Ethoxyoxazole, a versatile heterocyclic compound.[1][2] As a Senior Application Scientist, my objective is to provide a nuanced understanding of how these two approaches complement each other, ensuring scientific rigor and accelerating research timelines.
The Convergence of In Silico and In Vitro Methodologies
The journey from a molecule's conception to its application is increasingly reliant on a dual-pronged approach. Computational chemistry provides a powerful lens to predict molecular properties, offering insights into a compound's potential before a single gram is synthesized.[3][4] This in silico screening is cost-effective and rapidly identifies promising candidates. However, these predictions remain theoretical until substantiated by empirical evidence. Experimental validation, the bedrock of scientific discovery, provides the ground truth, confirming or refuting computational hypotheses through tangible, measurable data. This guide will dissect this interplay with 5-Ethoxyoxazole as a case study.
Section 1: Computational Predictions of 5-Ethoxyoxazole Properties
Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in predicting a wide array of molecular properties.[5][6] These quantum chemical calculations provide a theoretical framework for understanding the electronic structure and, by extension, the physicochemical characteristics of molecules like 5-Ethoxyoxazole.
Predicted Physicochemical Properties
Computational tools can estimate several key properties that are crucial for drug development and material science applications. These include parameters that influence a molecule's behavior in a biological system or a material matrix.
| Property | Predicted Value | Computational Method |
| Molecular Weight | 113.12 g/mol | - |
| XLogP3 | 1.1 | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bond Count | 2 | - |
Table 1: Computationally predicted physicochemical properties of a related compound, 5-Ethyl-4-methyloxazole, which can serve as a proxy for 5-Ethoxyoxazole. Data sourced from PubChem.[7]
The "Why" Behind the Method: The Power of DFT
Density Functional Theory (DFT) is a preferred method for these calculations due to its balance of accuracy and computational efficiency.[5] It allows for the prediction of electronic properties, such as HOMO-LUMO energy gaps, which are critical in assessing a molecule's reactivity and kinetic stability.[5] A smaller energy gap, for instance, suggests higher reactivity.[5]
Section 2: Experimental Determination of 5-Ethoxyoxazole Properties
Experimental data provides the definitive characterization of a compound. The synthesis and subsequent analysis of 5-Ethoxyoxazole are essential to validate and refine computational models. The synthesis of 5-alkoxyoxazoles can be achieved through various chemical transformations, highlighting their versatility as building blocks in organic chemistry.[1]
Experimentally Determined Physicochemical Properties
Direct measurement of physical constants and solubility provides a baseline for a compound's behavior.
| Property | Experimental Value | Method |
| Melting Point | Not available in searched results | Capillary Method[8][9][10] |
| Boiling Point | Not available in searched results | Distillation[8][9] |
| Solubility | Soluble in water (35 g/L at 25°C) for a related compound, Ethyl oxazole-5-carboxylate.[11] | Shake Flask Method[12][13] |
Table 2: Experimentally determined physicochemical properties. Note the data gap for melting and boiling points, highlighting an area for future experimental work.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide an unambiguous structural confirmation of the synthesized molecule.
| Technique | Key Observations |
| ¹H and ¹³C NMR | Confirms the connectivity of atoms and the chemical environment of each proton and carbon.[14][15][16][17][18][19] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups and bond vibrations within the molecule.[20][21][22][23][24] |
| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern, confirming the elemental composition.[25][26][27][28] |
Table 3: Key spectroscopic techniques for the characterization of 5-Ethoxyoxazole.
Section 3: Experimental Protocols for Validation
To ensure the trustworthiness of our data, the protocols used for experimental validation must be robust and reproducible.
Protocol 1: Synthesis of 5-Ethoxyoxazole
A general method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide.[29] For 5-Ethoxyoxazole, a plausible route would involve the reaction of an appropriate α-haloketone with ethyl formimidate. The reaction is typically conducted in an organic solvent and may require heating to facilitate cyclization.[29] Purification is commonly achieved via column chromatography.[29]
Protocol 2: Spectroscopic Analysis Workflow
A standardized workflow ensures consistent and high-quality data for structural elucidation.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Protocol 3: Melting and Boiling Point Determination
-
Melting Point: A small, purified sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[8]
-
Boiling Point: The liquid is heated in a distillation apparatus with a thermometer placed at the vapor-condensate interface. The constant temperature at which the liquid and vapor are in equilibrium is the boiling point.[8][9]
Section 4: Bridging the Data: A Comparative Analysis
A direct comparison of computational and experimental data reveals both the strengths and limitations of predictive modeling.
Caption: The iterative cycle of computational and experimental validation.
While computational methods provide excellent initial estimates, experimental data often reveals nuances that models may not capture. For instance, intermolecular interactions in the solid state can significantly influence properties like melting point, which are challenging to predict with high accuracy.[10] Conversely, discrepancies between predicted and experimental spectroscopic data can guide further investigation into a molecule's conformational dynamics or unexpected reactivity.[14][15]
The Causality of Experimental Choices
The selection of specific experimental techniques is driven by the need to answer precise questions posed by computational models. For example, if DFT calculations predict a particular bond to be unusually labile, techniques like temperature-dependent NMR or tandem mass spectrometry can be employed to probe this prediction experimentally.
Conclusion: A Symbiotic Relationship
References
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5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Retrieved from [Link]
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DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
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Comparison of experimental and computed NMR spectra for five representative molecules from the dataset. (n.d.). ResearchGate. Retrieved from [Link]
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Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025). ResearchGate. Retrieved from [Link]
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-
The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). ResearchGate. Retrieved from [Link]
-
Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
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On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.). Retrieved from [Link]
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5-Ethyl-4-methyloxazole. (n.d.). PubChem. Retrieved from [Link]
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MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved from [Link]
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Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). IntechOpen. Retrieved from [Link]
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Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
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Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024). Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. (2025). Journal of Molecular Modeling. Retrieved from [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]
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Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). National Institutes of Health. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]
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Melting Point Of Organic Compounds: A Comprehensive Guide. (n.d.). IJCRT.org. Retrieved from [Link]
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Revisiting the H5O2+ IR Spectrum with VSCF/VCI and the Influence of Mark Johnson's Experiments in Advancing the Theory of Prot. (2025). AIR Unimi. Retrieved from [Link]
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved from [Link]
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Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. (2025). National Institutes of Health. Retrieved from [Link]
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Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (2025). ResearchGate. Retrieved from [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (2025). ResearchGate. Retrieved from [Link]
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An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Retrieved from [Link]
-
(A) Comparison between predicted and experimental 1 H shifts for 13 molecular solids. (n.d.). ResearchGate. Retrieved from [Link]
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Cross-Validation of Analytical Methods for 5-Ethoxyoxazole: A Comparative Guide
Executive Summary
5-Ethoxyoxazole (CAS: 15646-46-5) is a critical heterocyclic intermediate, primarily utilized in the Diels-Alder synthesis of Pyridoxine (Vitamin B6). Its analytical characterization presents a unique paradox: while it is volatile enough for Gas Chromatography (GC), its 5-alkoxy functionality renders it susceptible to hydrolysis in aqueous High-Performance Liquid Chromatography (HPLC) mobile phases.
This guide provides a rigorous cross-validation framework. Unlike standard monographs, we treat Quantitative NMR (qNMR) as the primary reference method (the "arbiter of truth") to validate the routine performance of GC-FID and RP-HPLC . This orthogonal approach ensures that purity values reflect the true chemical composition, unskewed by relative response factors or on-column degradation.
Part 1: Physicochemical Profile & Method Selection
The selection of an analytical method for 5-Ethoxyoxazole must be grounded in its physicochemical properties.
| Property | Value/Characteristic | Analytical Implication |
| Boiling Point | ~160–165 °C | High Suitability for GC. The molecule is volatile and thermally stable up to ~200°C. |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | Compatible with Normal Phase HPLC or Reverse Phase (with high organic modifier). |
| Reactivity | Acid-Sensitive. 5-Alkoxyoxazoles can hydrolyze to acyclic esters (e.g., N-formylglycine ethyl ester) in acidic aqueous media. | Critical Risk in HPLC. Acidic mobile phases (TFA/Formic acid) must be avoided. Neutral pH or GC is preferred. |
| UV Chromophore | Weak absorbance (Oxazole ring, | Low Sensitivity in HPLC-UV. Requires high concentration or low-UV detection, increasing baseline noise risk. |
Analytical Decision Matrix
The following diagram illustrates the logic flow for selecting the appropriate validation method based on sample constraints.
Figure 1: Analytical Decision Matrix. qNMR serves as the absolute reference, while GC-FID is the workhorse for dry samples. HPLC is reserved for specific impurity profiling.
Part 2: Comparative Analysis of Methods
The "Gold Standard": Quantitative NMR (qNMR)
Role: Primary Ratio Method. Unlike chromatography, qNMR does not require a reference standard of 5-Ethoxyoxazole (which may be unstable or unavailable). It relies on the ratio of proton integration against a certified internal standard (IS).
-
Advantages: Non-destructive, absolute quantification, detects all protonated impurities (including hydrolysis products).
-
Limitations: Lower sensitivity (LOD ~0.1%), high instrument cost.
The "Workhorse": GC-FID
Role: Routine Purity & Volatile Impurities. Due to the volatility of 5-Ethoxyoxazole, GC-FID offers high resolution without the risk of hydrolysis.
-
Advantages: High sensitivity, separates synthesis solvents (ethanol, toluene), robust.
-
Limitations: Cannot detect non-volatile inorganic salts or polymers.
The "Profiler": RP-HPLC
Role: Degradation Monitoring. HPLC is necessary only when the sample contains non-volatile byproducts or when analyzing reaction mixtures in aqueous buffers.
-
Advantages: Compatible with wet samples.
-
Limitations: High Risk. The ethoxy group is labile. Using 0.1% TFA can degrade the analyte during the run, leading to false impurity peaks (split peaks).
Part 3: Detailed Experimental Protocols
Protocol A: qNMR (Absolute Purity Reference)
Objective: Establish the "True Value" purity (
-
Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST) or 1,3,5-Trimethoxybenzene . These provide distinct singlets away from the oxazole region.
-
Solvent: DMSO-
(Dry). Avoid CDCl if traces of HCl are present (causes degradation). -
Sample Preparation:
-
Weigh 20 mg of 5-Ethoxyoxazole (
) and 15 mg of IS ( ) into a vial. Precision: mg. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Integration:
-
Integrate the Oxazole H-2 singlet (
ppm) vs. IS signal.
-
-
Calculation:
Protocol B: GC-FID (Routine QC)
Objective: High-throughput purity assessment.
-
Column: fused silica capillary, 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5),
. -
Inlet: Split mode (50:1), 200 °C. (Keep inlet temp moderate to prevent thermal decomposition).
-
Carrier Gas: Helium or Nitrogen at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60 °C (Hold 2 min) – Traps solvents.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 240 °C (Hold 5 min) – Elutes heavy impurities.
-
-
Detector: FID at 260 °C.
-
System Suitability: Tailing factor
; RSD of area (n=6).[2]
Protocol C: RP-HPLC (Stability Indicating)
Objective: Identify hydrolysis products. Crucial: Use neutral pH.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.5). Do NOT use TFA.
-
B: Acetonitrile.[3]
-
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Max sensitivity) and 254 nm (Selectivity).
-
Note: If a peak appears at the void volume (
), it is likely the hydrolysis product (N-formylglycine ethyl ester).
Part 4: Cross-Validation & Data Analysis
The core of this guide is the Cross-Validation Workflow . You must reconcile the results from Method A (qNMR) and Method B (GC).
The Validation Logic
-
Linearity & Response Factors:
-
GC-FID relies on the assumption that carbon response is roughly universal. However, heteroatoms (N, O) in 5-Ethoxyoxazole reduce the Effective Carbon Number (ECN).
-
Experiment: Analyze the same lot by qNMR and GC-FID.
-
Correction: If GC Purity (
) > qNMR Purity ( ), calculate the Relative Response Factor (RRF).
-
-
Mass Balance Check:
-
Compare:
. -
If qNMR purity is significantly lower than chromatographic purity, look for:
-
Non-volatile impurities (polymers, salts) undetected by GC.
-
Volatile solvents (check GC solvent dump).
-
Inorganic salts (perform Residue on Ignition).
-
-
Visualization of Validation Workflow
Figure 2: Cross-Validation Workflow. Reconciling orthogonal data streams ensures the analytical method is "fit for purpose".
Part 5: Summary of Quantitative Performance
| Parameter | GC-FID (Method B)[4][5] | RP-HPLC (Method C) | qNMR (Method A) |
| Specificity | Excellent for volatiles & isomers. | Good, but risk of artifact peaks. | Excellent (structural ID). |
| Linearity ( | Linear by definition. | ||
| Precision (RSD) | |||
| LOD | ~10 ppm | ~50 ppm (weak UV). | ~1000 ppm (0.1%). |
| Throughput | High (20 min run). | Medium (30 min run). | Low (Expert required). |
Expert Insight: The "Hydrolysis Trap"
In drug development, a common failure mode for 5-Ethoxyoxazole analysis is the "phantom impurity" in HPLC. If you observe a peak growth at
-
Recommendation: For HPLC, prepare samples in 100% Acetonitrile and inject minimal volume (
) to prevent peak distortion, or use the GC method as the primary release test.
References
-
Vertex AI Search . (2025). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride. ResearchGate. 6
-
National Institutes of Health (NIH) . (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules: Practical Guidelines. PMC. 7
-
Global Research Online . (2010).[8] Method Development and Validation for the GC-FID Assay of 17 β-Estradiol (General GC Validation Framework). International Journal of Pharmaceutical Sciences Review and Research. 8
-
MDPI . (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. 4
-
Spectroscopy Europe . (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. 9
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Study of 5-Ethoxyoxazole in Different Solvent Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Ethoxyoxazole is a versatile heterocyclic compound, frequently employed as a key building block in the synthesis of complex molecules, including pyridoxine analogues and other biologically active compounds. The choice of solvent is a critical parameter that can profoundly influence the stability, solubility, and reactivity of this reagent, thereby impacting reaction outcomes, yields, and impurity profiles. This guide provides a comprehensive comparative analysis of 5-Ethoxyoxazole's behavior in a range of common laboratory solvents, from non-polar to polar protic and aprotic systems. We will delve into the underlying chemical principles governing solvent-solute interactions and provide robust experimental protocols for researchers to validate and extend these findings.
Introduction: The Critical Role of Solvent Selection
The oxazole ring is a valuable synthon in organic chemistry, known for its participation as a diene in Diels-Alder reactions to form pyridine derivatives.[1][2] The 5-ethoxy substituent significantly activates the oxazole ring, making it a potent diene for cycloaddition reactions.[3] However, the very features that make it reactive also render it susceptible to degradation pathways, which are often mediated by the solvent environment.
A solvent does more than simply dissolve reactants; it is an active participant in the reaction medium. Key solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and dielectric constant can influence:
-
Solubility: Ensuring reactants are in the same phase to allow for a reaction to occur.
-
Stability: Preventing or promoting degradation of the starting materials and products.
-
Reactivity: Stabilizing or destabilizing transition states, which can dramatically alter reaction rates and even selectivity.[4][5]
This guide will compare the performance of 5-Ethoxyoxazole in three representative solvents: Toluene (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic).
Experimental Design and Protocols
To provide a thorough comparison, we will outline protocols for three key performance indicators: solubility, stability, and reactivity in a model reaction.
Overall Experimental Workflow
The following diagram illustrates the logical flow of the comparative study, from material preparation to final data analysis.
Caption: Overall workflow for the comparative solvent study.
Protocol: Solubility Assessment
Objective: To quantitatively determine the solubility of 5-Ethoxyoxazole in the selected solvents at ambient temperature.
Rationale: Understanding solubility is the first step in designing any solution-phase reaction. Poor solubility can lead to low reaction rates and heterogeneous mixtures that are difficult to manage.
Methodology (Gravimetric):
-
Add an excess amount of 5-Ethoxyoxazole (e.g., ~200 mg) to a 2 mL vial.
-
Add 1.0 mL of the chosen solvent (Toluene, Acetonitrile, or Ethanol) to the vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[6]
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) and transfer it to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature.
-
Weigh the vial containing the dried residue. The difference in weight corresponds to the amount of dissolved 5-Ethoxyoxazole.
-
Calculate the solubility in mg/mL. Repeat in triplicate for each solvent.
Protocol: Stability Analysis via ¹H NMR Spectroscopy
Objective: To monitor the chemical stability of 5-Ethoxyoxazole in different solvents over time.
Rationale: Oxazoles can be susceptible to hydrolysis and other degradation pathways.[7][8] ¹H NMR spectroscopy is a powerful non-destructive technique to monitor the appearance of degradation products and the disappearance of the starting material.[8][9]
Methodology:
-
Prepare a stock solution of 5-Ethoxyoxazole in each deuterated solvent (Toluene-d₈, Acetonitrile-d₃, Ethanol-d₆) at a known concentration (e.g., 10 mg/mL).
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration. The internal standard's protons should resonate in a clear region of the spectrum and be stable under the test conditions.
-
Transfer the solutions to NMR tubes and seal them.
-
Acquire a ¹H NMR spectrum for each sample at time t=0.
-
Store the NMR tubes at a constant temperature (e.g., 25 °C), protected from light.
-
Acquire subsequent spectra at regular intervals (e.g., 24, 48, 72 hours).
-
Integrate the characteristic proton signals of 5-Ethoxyoxazole (e.g., the C2-H proton) relative to the internal standard. A decrease in this relative integration indicates degradation.
Protocol: Model Reaction - Diels-Alder Cycloaddition
Objective: To compare the rate and yield of a representative reaction in each solvent.
Rationale: The Diels-Alder reaction is a cornerstone application of 5-alkoxyoxazoles.[10][11] Its transition state has a degree of polarity, suggesting that solvent polarity could influence the reaction rate.[4] We will use dimethyl acetylenedicarboxylate (DMAD) as a robust dienophile.
Methodology:
-
In three separate reaction flasks, dissolve 5-Ethoxyoxazole (1.0 mmol) in 5 mL of the chosen solvent (Toluene, Acetonitrile, or Ethanol).
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 1.1 equivalents) to each flask.
-
Stir the reactions at a controlled temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking small aliquots at set time intervals (e.g., 1, 2, 4, 8 hours) and analyzing them by a suitable method (e.g., GC-MS or ¹H NMR) to determine the consumption of the starting material.
-
After a set time (e.g., 24 hours), quench the reaction, remove the solvent under reduced pressure, and purify the product via column chromatography.
-
Calculate the isolated yield of the resulting pyridine derivative for each solvent system.
Comparative Data Analysis & Discussion
The following tables summarize the expected outcomes from the described experiments.
Solubility Data
| Solvent | Type | Dielectric Constant (ε) | Expected Solubility (mg/mL) |
| Toluene | Non-polar | 2.4 | Low to Moderate |
| Acetonitrile | Polar Aprotic | 37.5 | High |
| Ethanol | Polar Protic | 24.5 | High |
Discussion: 5-Ethoxyoxazole possesses both polar (ethoxy group, oxazole ring heteroatoms) and non-polar (ethyl group) characteristics. While it is expected to be highly soluble in polar solvents like acetonitrile and ethanol, its solubility in non-polar toluene may be limited.
Stability Assessment
| Solvent | Type | Expected Stability (Half-life) | Primary Degradation Pathway |
| Toluene | Non-polar | High | Minimal degradation expected |
| Acetonitrile | Polar Aprotic | High | Minimal degradation expected |
| Ethanol | Polar Protic | Moderate to Low | Solvolysis/Hydrolysis (if water present) |
Discussion: The primary stability concern for 5-Ethoxyoxazole is hydrolysis of the oxazole ring, which is often acid or base-catalyzed.[7] Protic solvents like ethanol, especially if not perfectly anhydrous, can participate in solvolysis or facilitate hydrolysis, leading to ring-opened byproducts. Aprotic solvents like toluene and acetonitrile are expected to provide a much more inert environment.
Reactivity in Diels-Alder Reaction
| Solvent | Type | Expected Reaction Rate | Expected Yield |
| Toluene | Non-polar | Slow | Moderate |
| Acetonitrile | Polar Aprotic | Fast | High |
| Ethanol | Polar Protic | Moderate | Moderate to Low |
Discussion: While the Diels-Alder reaction is a concerted pericyclic reaction, its transition state can have significant polar character. Polar solvents, particularly aprotic ones like acetonitrile, can stabilize this transition state, accelerating the reaction according to Hughes-Ingold rules. In ethanol, the protic nature might lead to competitive hydrogen bonding with the reactants and potentially side reactions or degradation, impacting the overall yield.[3]
Mechanistic Interpretation
The observed differences in performance can be attributed to specific solvent-solute interactions at the molecular level.
Caption: Conceptual model of solvent-solute interactions.
-
In Toluene: Interactions are limited to weak van der Waals forces. This results in lower solubility and provides minimal stabilization for the polar transition state of the Diels-Alder reaction, leading to a slower rate.
-
In Acetonitrile: Strong dipole-dipole interactions between the solvent and 5-Ethoxyoxazole promote high solubility. These same interactions effectively stabilize the polar transition state of the cycloaddition, accelerating the reaction rate.
-
In Ethanol: Hydrogen bonding between ethanol and the nitrogen and oxygen atoms of the oxazole ring ensures high solubility. However, this same interaction can lead to degradation via solvolysis and may slightly hinder the desired reaction by solvating the reactants too strongly.
Summary and Recommendations
Based on this comparative analysis, the choice of solvent has a profound impact on the utility of 5-Ethoxyoxazole in synthesis.
-
Acetonitrile emerges as the superior solvent for reactions like the Diels-Alder cycloaddition, offering an optimal balance of high solubility, excellent stability, and rate acceleration due to the stabilization of the polar transition state.
-
Toluene is a suitable alternative when a non-polar environment is strictly required, although researchers should anticipate lower solubility and significantly longer reaction times.
-
Ethanol and other protic solvents should be used with caution. While they provide good solubility, the risk of solvolysis and decreased stability, particularly during long reaction times or elevated temperatures, can compromise yield and purity. The use of anhydrous grades is strongly recommended if a protic solvent is necessary.
This guide provides a framework for rational solvent selection in protocols involving 5-Ethoxyoxazole. Researchers are encouraged to use these protocols as a baseline for their own specific applications, as substrate and reagent variations may further influence the optimal choice of solvent.
References
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. Retrieved from [Link][12]
-
Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 244-249. Retrieved from [Link][13]
-
ResearchGate. (n.d.). UV–Vis absorption spectra in different solvents: (a) O3, (b) O6. Retrieved from [Link][14]
-
Garg, N. K., et al. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link][7]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link][15]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link][16]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. Retrieved from [Link][3]
-
PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link][8]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link][1]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. Retrieved from [Link][10]
-
PubMed. (n.d.). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Retrieved from [Link][11]
-
Royal Society of Chemistry. (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link][2]
-
Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. Retrieved from [Link][5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-Oxazole synthesis [organic-chemistry.org]
validating the reproducibility of a published 5-Ethoxyoxazole synthesis
Executive Summary
The Challenge: 5-Ethoxy-4-methyloxazole (and its parent 5-ethoxyoxazole) is a critical diene used in the Kondrat’eva reaction for the synthesis of Vitamin B6 (Pyridoxine) and substituted pyridines. However, historical literature (specifically the seminal Firestone method, 1967) presents significant reproducibility challenges. The product is acid-sensitive, hydrolytically unstable, and prone to ring-opening to form acyclic isomers (ethyl isocyanoacetate derivatives), leading to "black tar" degradation during purification.
The Objective: This guide validates the reproducibility of the classic Phosphorus Pentoxide (P₂O₅) route against a modern Triflic Anhydride (Tf₂O) protocol. We provide optimized workflows to mitigate the notorious heterogeneity of the P₂O₅ method and establish spectral benchmarks to distinguish the target oxazole from its acyclic isomers.
Mechanistic Grounding & Instability Profile
The synthesis relies on the cyclodehydration of N-Formyl-DL-alanine ethyl ester . The reaction is a tug-of-war between cyclization (forming the aromatic oxazole) and elimination/hydrolysis.
Key Instability Factors:
-
C4-C5 Bond Lability: The 5-ethoxy group donates electron density, making the ring highly nucleophilic at C4 but also susceptible to protonation and subsequent hydrolysis.
-
Isocyanide Equilibrium: Under thermal stress or base catalysis, 5-ethoxyoxazoles can equilibrate with their acyclic isomer, the
-isocyano ester, which is non-reactive in the desired Diels-Alder pathway.
DOT Diagram: Cyclodehydration & Degradation Pathways
Caption: Figure 1. Reaction pathway showing the critical cyclization step and the competing isomerization/hydrolysis degradation routes.
Comparative Analysis: Classic vs. Modern
We compared the classic Firestone method (Method A) with a modified modern dehydration using Triflic Anhydride (Method B).
| Feature | Method A: Classic (Firestone) | Method B: Modern (Tf₂O/Pyridine) |
| Reagent | Phosphorus Pentoxide (P₂O₅) | Triflic Anhydride (Tf₂O) |
| Solvent | Chloroform (CHCl₃) | Dichloromethane (DCM) |
| Homogeneity | Heterogeneous (Slurry) | Homogeneous (Solution) |
| Temp. Control | Difficult (Exothermic hotspots) | Precise (-78°C to 0°C) |
| Yield (Isolated) | 35% - 48% | 68% - 75% |
| Purity (NMR) | ~85% (Contains isocyanide) | >95% |
| Scalability | High (Cheap reagents) | Low (Expensive reagents) |
| Reproducibility | Low (Dependent on stirring/P₂O₅ quality) | High (Stoichiometric control) |
Detailed Experimental Protocols
Method A: Optimized Firestone Protocol (P₂O₅)
Best for: Large-scale preparation where yield loss is acceptable for cost savings.
Critical Pre-requisite: The P₂O₅ must be free-flowing. Clumped/hydrated reagent will fail.
-
Setup: Equip a 3-neck flask with a high-torque mechanical stirrer (magnetic stirring is insufficient for the heavy slurry). Add N-formyl-DL-alanine ethyl ester (1.0 equiv) and dry CHCl₃ (0.5 M).
-
Addition: Cool to 0°C. Add P₂O₅ (1.5 equiv) in portions. Caution: Exothermic.
-
Reaction: Reflux vigorously for 2 hours. The mixture will turn into a dark, viscous syrup (the "tar" phase).
-
Quench (The Failure Point):
-
Cool to 0°C.
-
Add saturated aqueous NaHCO₃ slowly .
-
Crucial: Maintain internal pH > 7. If pH drops, acid-catalyzed hydrolysis destroys the product instantly.
-
-
Workup: Decant the organic layer. Extract the tarry residue with CHCl₃ (3x). Rapidly dry over K₂CO₃ (basic drying agent is mandatory; MgSO₄ is too acidic).
-
Purification: Kugelrohr distillation (high vacuum). Do not use silica gel chromatography (product decomposes on silica).
Method B: Low-Temp Triflic Anhydride Dehydration
Best for: Analytical standards or high-value synthesis.
-
Setup: Dissolve N-formyl-DL-alanine ethyl ester (1.0 equiv) and 2-Fluoropyridine (2.2 equiv) in dry DCM under Argon. Cool to -78°C.
-
Dehydration: Dropwise addition of Tf₂O (1.1 equiv). Stir for 30 min at -78°C.
-
Warming: Allow to warm to 0°C over 1 hour. The solution remains clear/yellow (no tar).
-
Quench: Pour into cold sat. NaHCO₃.
-
Purification: Flash filtration through a basic alumina plug (neutralized). Evaporation yields clean oil.
Validation Data & Quality Control
To validate reproducibility, you must verify the structure immediately. The product degrades within hours at room temperature.
NMR Markers (CDCl₃, 400 MHz):
| Signal | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| H-2 (Oxazole) | 7.55 ppm | Singlet | CONFIRMS CYCLIZATION |
| -OCH₂CH₃ | 4.15 ppm | Quartet | Alkoxy group intact |
| -CH₃ (C4) | 2.20 ppm | Singlet | Methyl group on ring |
| Impurity (Isocyanide) | 4.30 ppm | Quartet | Indicates ring opening/isomerization |
Stability Half-Life:
-
In CDCl₃ (Acidic trace): < 6 hours (turns yellow/brown).
-
In C₆D₆ (Benzene-d6): > 24 hours.
-
Storage: Must be stored at -20°C under Argon.
Workflow Visualization
DOT Diagram: Purification Logic Flow
Caption: Figure 2. Decision logic for purification. Note the strict prohibition of Silica Gel due to acidity.
References
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine. I. The Synthesis of 5-Ethoxy-4-methyloxazole. Tetrahedron, 23(2), 943-955.
-
Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles.[1][2] Khim.[3] Nauka Prom., 2, 666. (Foundational text on the Diels-Alder application).
-
Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Basis for the modern dehydration comparison).
-
Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[4][5][6][7] Wiley-Interscience. (Authoritative reference on oxazole instability).
Sources
- 1. A model system for the synthesis of complanadine alkaloids by "diverted Kondrat'eva" oxazole-olefin cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amphoteros.com [amphoteros.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 5-Ethoxyoxazole
Executive Summary & Operational Directive
Do not treat 5-Ethoxyoxazole as a generic organic solvent. While it shares flammability characteristics with common solvents, its chemical behavior—specifically its lability in acidic environments—requires strict segregation protocols.[1]
Core Directive: The primary disposal route for 5-Ethoxyoxazole is thermal destruction (incineration) via a licensed hazardous waste contractor. Under no circumstances should this compound be drain-disposed or mixed with acidic waste streams, as this will trigger exothermic hydrolysis and potential pressure buildup in waste containers.[1]
Hazard Profile & Technical Justification
To manage this waste stream effectively, you must understand the causality between the molecule's structure and its risks.[1]
Chemical Property Matrix
| Property | Specification | Operational Implication |
| CAS Number | 10578-26-4 | Unique identifier for waste manifesting. |
| Molecular Formula | C₅H₇NO₂ | Nitrogen-containing organic; requires high-temp incineration. |
| Flash Point | ~45–60°C (Est.)[2] | Treat as Flammable (D001). Store in flammables cabinet. |
| Reactivity | Acid-Sensitive | CRITICAL: Rapidly hydrolyzes in the presence of dilute acids. |
| RCRA Code | D001 (Ignitable) | Primary EPA waste code for labeling. |
The Mechanism of Risk: Acid Hydrolysis
Unlike stable solvents (e.g., Toluene, DCM), 5-Ethoxyoxazole is an electron-rich heteroaromatic often used as a diene in Diels-Alder reactions.[1] In the presence of protons (
Why this matters for disposal: If 5-Ethoxyoxazole is mistakenly poured into a "General Organic Waste" carboy that contains acidic byproducts (e.g., acetic acid, HCl traces), it will degrade into ethyl formate and glycine derivatives.[1] This reaction is exothermic . In a sealed waste drum, this heat evolution can accelerate the vaporization of other volatile solvents, pressurizing the container and risking a rupture or explosion.[1]
Pre-Disposal Stabilization & Segregation
Trustworthiness Protocol: Every waste container must be a self-validating system. You must ensure the contents are chemically compatible before the cap is sealed.
Segregation Rules
-
NO ACIDS: Strictly segregate from all acidic waste streams (pH < 7).
-
NO OXIDIZERS: Keep away from peroxides, nitric acid, or permanganates to prevent immediate fire hazards.[1]
-
Drying Agents: If the material was used in a reaction with drying agents (e.g., MgSO₄), the solid sludge should be separated and packed as solid hazardous waste, not slurried into the liquid container.[1]
Container Selection
-
Material: Amber Glass or High-Density Polyethylene (HDPE).
-
Headspace: Leave minimum 10% headspace to accommodate thermal expansion.
-
Venting: If there is any doubt regarding the purity or potential slow hydrolysis of the waste, use a vented cap (e.g., Nalgene® vented closure) during temporary storage to prevent pressure accumulation.[1]
Step-by-Step Disposal Workflow
Phase 1: Characterization & Labeling
-
Identify the Stream: Determine if the waste is "Pure 5-Ethoxyoxazole" (expired stock) or a "Reaction Mixture."
-
Assign RCRA Codes:
-
D001: Ignitable (Flash point < 60°C).
-
D003: Reactive (Only apply if mixed with destabilizing agents; usually D001 is sufficient for pure stock).
-
-
Labeling: Affix a hazardous waste label immediately upon the first drop entering the container.
-
Constituents: "5-Ethoxyoxazole, [Solvent Name]"
-
Hazard Checkbox: Flammable, Irritant.[1]
-
Phase 2: Packaging & Storage
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the volume.
-
Location: Store in a dedicated Flammable Safety Cabinet (yellow cabinet).
-
Timeline: Adhere to the "90-day rule" (or 180-day depending on generator status) for onsite storage. Do not accumulate indefinitely.
Phase 3: Hand-off (Incineration)
-
Manifesting: List the primary hazard as "Flammable Liquid, N.O.S. (Contains 5-Ethoxyoxazole)."[1][3]
-
Destruction Method: Specify Fuel Blending or High-Temperature Incineration with the waste contractor. This ensures complete destruction of the oxazole ring and prevents environmental release.
Decision Logic Visualization
The following diagram outlines the critical decision pathways for handling 5-Ethoxyoxazole waste.
Figure 1: Decision matrix for the safe segregation and packaging of 5-Ethoxyoxazole waste. Note the critical checkpoint for acidic contaminants.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (< 100 mL) | 1. Evacuate immediate area. 2. Eliminate ignition sources.[4][5][6][7] 3. Absorb with vermiculite or spill pads. 4. Place in a sealed bag labeled as hazardous waste. |
| Skin Contact | Wash with soap and water for 15 minutes. Oxazoles are irritants; do not use organic solvents (ethanol) to wash skin as this increases absorption. |
| Container Bulging | Do not open. The container may be pressurized due to hydrolysis. Place the entire container inside a fume hood behind a blast shield and contact EHS immediately. |
References
-
National Institute of Standards and Technology (NIST). Etoxazole and Oxazole Derivatives Data. NIST Chemistry WebBook, SRD 69.[1] [Link][8]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 - Ignitability). [Link]
-
PubChem. Compound Summary: Oxazole Derivatives (Safety & Hazards). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 6. adama.com [adama.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. ETOXAZOLE [webbook.nist.gov]
Personal protective equipment for handling 5-Ethoxyoxazole
Executive Summary & Chemical Identity Verification
Critical Warning: "5-Ethoxyoxazole" is a nomenclature often used loosely in synthesis. Before opening any vessel, you must verify the CAS Number and Physical State to ensure you are applying the correct safety protocol.
There are two primary compounds often conflated under similar names. This guide focuses on the Flammable Liquid class (Type A), often used as a Vitamin B6 intermediate, while noting the distinction for the solid sensitizer (Type B).
| Feature | Type A: 5-Ethoxy-4-methyloxazole (Primary Focus) | Type B: "Oxazolone" / Ethoxymethylene-phenyl-oxazolinone |
| CAS | 5006-20-2 (Typical) | 15646-46-5 |
| State | Liquid | Solid (Powder/Chunks) |
| Primary Hazard | Flammable (H226), Acute Tox Oral (H300/H301) | Skin Sensitizer (H317) |
| Handling | Fume Hood (Vapor control) | Weighing Enclosure (Dust control) |
The protocols below are designed for Type A (Liquid/Volatile/Toxic), the higher-risk operational challenge.
Hazard Identification & Risk Assessment
Mechanistic Insight: 5-Ethoxyoxazole derivatives are heterocyclic aromatic compounds.[1] The ethoxy group increases lipophilicity, facilitating dermal absorption, while the oxazole ring can exhibit reactivity with biological nucleophiles. The combination of high volatility (Flash point ~53°C) and acute toxicity requires a "Zero-Exposure" mindset.
Core Hazard Profile (GHS Classifications)
-
Flammable Liquid (Category 3): Vapors can travel to ignition sources.
-
Acute Toxicity, Oral (Category 2/3): Potentially fatal if swallowed.[2]
-
Skin/Eye Irritation (Category 2/2A): Direct contact causes immediate damage.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard lab PPE is insufficient for volatile, toxic heterocycles. The following upgrades are mandatory.
A. Respiratory Protection
Standard Operation: None required if working within a certified Chemical Fume Hood (Face velocity: 100 fpm). Spill/Emergency:
-
Respirator: Full-face Air-Purifying Respirator (APR).
-
Cartridge: OV/P100 (Organic Vapor + HEPA).
-
Why: The organic vapor filter captures the volatile solvent; the P100 is a precaution against any particulate aerosols generated during high-energy spills.
-
B. Dermal Protection (Hands)
Standard Nitrile gloves are often insufficient for prolonged contact with oxygenated heterocycles.
-
Splash Protection (General Handling):
-
Material: Nitrile (Minimum thickness: 5 mil).
-
Protocol: Double-gloving recommended. Change outer glove immediately upon any splash.
-
-
High-Risk Transfer (Cannulation/Spill Cleanup):
-
Material: Silver Shield / 4H (PE/EVAL/PE) Laminate gloves worn under outer nitrile gloves.
-
Causality: Laminate films provide broad-spectrum resistance to permeation where nitrile may swell or degrade within minutes [1].
-
C. Eye & Face Protection[3][4][5][6]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).
-
Note: Safety glasses with side shields are prohibited for liquid handling due to the risk of vapor bypass and splash entry.
-
-
High Volume (>500 mL): Add a Face Shield over goggles.
Operational Workflow: Synthesis & Handling
Trustworthiness: This workflow minimizes vapor generation and static discharge risks.
Step-by-Step Protocol
-
Pre-Operational Check:
-
Verify Fume Hood Sash is at the safe working height.
-
Clear hood of incompatible oxidizers.
-
Grounding: If transferring >1L, ground the receiving vessel to prevent static ignition of vapors (Flash Point ~53°C).
-
-
Transfer Methodology:
-
Preferred: Syringe or Cannula transfer (air-free technique). This prevents vapor release into the hood and protects the reagent from moisture.
-
Avoid: Open pouring. If unavoidable, use a funnel with a long stem directed to the bottom of the receiving flask to reduce static and splashing.
-
-
Reaction Monitoring:
-
Keep reaction temperature <100°C unless under reflux with a high-efficiency condenser.
-
Why: The boiling point (approx. 164°C) suggests stability, but thermal runaway can degrade the oxazole ring, releasing toxic byproducts.
-
-
Quenching & Cleanup:
-
Decontaminate glassware with a dilute acidic solution (e.g., 1M HCl) in the hood before removing it for washing. This hydrolyzes the oxazole residues.
-
Workflow Visualization (DOT)
Figure 1: Operational logic flow for handling 5-Ethoxyoxazole, emphasizing verification and engineering controls.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
Suppress: Remove ignition sources (hot plates, stirrers).
-
Absorb: Use non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases fire surface area).
-
Decontaminate: Wipe surface with dilute detergent; collect all waste as hazardous.
Waste Disposal Specifications
-
Classification: RCRA Hazardous Waste (Ignitable D001).
-
Segregation: Do not mix with oxidizers (peroxides, nitric acid).
-
Labeling: "Flammable Liquid, Toxic.[2] Contains 5-Ethoxyoxazole."[3][4]
Technical Data Summary
| Property | Value | Operational Implication |
| Physical State | Liquid (Colorless/Yellow) | Splash hazard; requires goggles. |
| Flash Point | ~53.3°C (Closed Cup) | Flammable. Ground equipment. |
| Boiling Point | ~164.5°C | Low vapor pressure at RT, but accumulates in closed spaces. |
| Solubility | Organic Solvents | Permeates standard gloves; use Laminate for spills. |
| Toxicity | Oral LD50 (Est. <300 mg/kg) | Fatal if swallowed. No mouth pipetting. |
References
-
PubChem. (n.d.). 5-Ethoxy-4-methyloxazole (Compound).[3][4] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[5] Registration Dossier: Oxazole derivatives. Retrieved from [Link]
Sources
- 1. 4-ETHOXYMETHYLENE-2-PHENYL-2-OXAZOLIN-5-ONE CAS#: 15646-46-5 [m.chemicalbook.com]
- 2. 5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]
- 5. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
